molecular formula C10H9NO4 B1588691 Ethyl 5-(2-furyl)isoxazole-3-carboxylate CAS No. 33545-40-3

Ethyl 5-(2-furyl)isoxazole-3-carboxylate

Número de catálogo: B1588691
Número CAS: 33545-40-3
Peso molecular: 207.18 g/mol
Clave InChI: KQWAZLUOYYQTIE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 5-(2-furyl)isoxazole-3-carboxylate is a useful research compound. Its molecular formula is C10H9NO4 and its molecular weight is 207.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

ethyl 5-(furan-2-yl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-2-13-10(12)7-6-9(15-11-7)8-4-3-5-14-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWAZLUOYYQTIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427809
Record name ethyl 5-(2-furyl)isoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33545-40-3
Record name ethyl 5-(2-furyl)isoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Ethyl 5-(2-furyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 5-(2-furyl)isoxazole-3-carboxylate, with CAS Number 33545-40-3, is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science.[1] Its molecular architecture, featuring a strategically substituted isoxazole ring linked to a furan moiety and an ethyl ester functional group, makes it a versatile synthetic intermediate. The isoxazole core is a well-established pharmacophore found in numerous therapeutic agents, valued for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[2][3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and drug development professionals.

cluster_molecule This compound mol mol

Caption: Chemical structure of this compound.

Section 1: Physicochemical and Spectroscopic Properties

The fundamental physical and chemical characteristics of a compound are critical for its handling, characterization, and application in synthesis.

Physicochemical Data

The key physicochemical properties of this compound are summarized below, providing essential data for laboratory use.[1]

PropertyValue
CAS Number 33545-40-3
Molecular Formula C₁₀H₉NO₄
Molecular Weight 207.18 g/mol
Melting Point 49 °C
Boiling Point 352.4 °C at 760 mmHg
Density 1.233 g/cm³
Flash Point 166.9 °C
Refractive Index 1.506
Appearance Data not available, likely a solid at room temp.
Hazard Codes Xi (Irritant)
Spectroscopic Profile

Structural elucidation of novel derivatives relies on a thorough understanding of the parent compound's spectroscopic signature. While a definitive spectrum is compound-specific, the expected characteristics based on its structure and related analogues are as follows:[5][6]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the furan ring protons (typically in the δ 6.5-7.6 ppm range), a singlet for the isoxazole C4-proton, and a quartet and triplet corresponding to the ethyl ester group (δ ~4.4 ppm and ~1.4 ppm, respectively).

  • ¹³C NMR: The carbon spectrum will feature characteristic peaks for the ester carbonyl carbon (~160-165 ppm), along with signals for the aromatic carbons of the furan and isoxazole rings. The ethyl group carbons will appear in the upfield region.

  • Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretch from the ester (~1720 cm⁻¹), C=N stretching from the isoxazole ring, and C-O-C stretching frequencies associated with the furan and ester moieties.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak [M]⁺ corresponding to its molecular weight of 207.18.

Section 2: Synthesis Methodologies

The synthesis of 3,5-disubstituted isoxazoles requires careful control of regioselectivity. Several robust methods have been developed for the synthesis of the this compound scaffold.

Method A: 1,3-Dipolar Cycloaddition

This is a cornerstone of isoxazole synthesis, involving the reaction of a nitrile oxide with an alkyne.[2][7] For this specific target, the reaction would involve 2-furonitrile oxide and ethyl propiolate.

Causality: The choice of a 1,3-dipolar cycloaddition is based on its efficiency in constructing the five-membered heterocyclic ring in a single step. The regioselectivity, which determines whether the 3,5- or 3,4-disubstituted product is formed, can be influenced by solvent polarity and reaction conditions, though the 3,5-isomer is often the major product.[8]

cluster_workflow Workflow: 1,3-Dipolar Cycloaddition A 2-Furfuraldoxime B NaOCl (in situ oxidation) A->B Generates C 2-Furonitrile Oxide (Dipole) B->C Forms E Cycloaddition Reaction C->E D Ethyl Propiolate (Dipolarophile) D->E F This compound E->F Yields

Caption: Synthetic workflow for the 1,3-dipolar cycloaddition route.

Experimental Protocol (Exemplary):

  • Nitrile Oxide Generation: Dissolve 2-furfuraldoxime in a suitable solvent such as dichloromethane.

  • Add an aqueous solution of sodium hypochlorite (NaOCl) dropwise at 0 °C to generate the 2-furonitrile oxide in situ.

  • Cycloaddition: To the freshly prepared nitrile oxide solution, add ethyl propiolate.

  • Reaction: Allow the mixture to stir at room temperature for several hours until TLC analysis indicates the consumption of starting materials.[8]

  • Workup & Purification: Perform an aqueous workup to remove inorganic salts. Dry the organic layer and concentrate it under reduced pressure. Purify the crude product via column chromatography on silica gel to isolate the target compound.

Method B: Condensation from a β-Diketone Precursor

An alternative and highly regioselective route involves the cyclization of a 1,3-dicarbonyl compound with hydroxylamine.[9]

Causality: This method provides unambiguous regiochemical control. The synthesis of the precursor, ethyl 2,4-dioxo-4-(2-furyl)butanoate, ensures that the subsequent cyclization with hydroxylamine hydrochloride can only yield the desired 3-carboxylate isomer. This approach avoids the formation of isomeric byproducts often seen in cycloaddition reactions.

cluster_pathway Pathway: β-Diketone Condensation A 2-Acetylfuran + Diethyl Oxalate B Base-catalyzed Claisen Condensation A->B C Ethyl 2,4-dioxo-4-(2-furyl)butanoate B->C E Cyclization & Dehydration C->E D Hydroxylamine Hydrochloride (NH₂OH·HCl) D->E F This compound E->F

Caption: Synthetic pathway via β-diketone precursor condensation.

Experimental Protocol (Exemplary):

  • Precursor Synthesis: Add 2-acetylfuran and diethyl oxalate to a solution of sodium ethoxide in ethanol at 0-5 °C. Stir the mixture for several hours at room temperature to form the sodium salt of ethyl 2,4-dioxo-4-(2-furyl)butanoate via a Claisen condensation.[9]

  • Acidification: Carefully acidify the reaction mixture with dilute HCl to yield the β-diketone precursor.

  • Cyclization: Dissolve the crude precursor and hydroxylamine hydrochloride in a solvent like ethanol and reflux for several hours.[9]

  • Workup & Purification: After cooling, concentrate the solvent. Dilute the residue with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over sodium sulfate. Purify the final product by recrystallization or column chromatography.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its functional groups, which can be selectively manipulated.

cluster_reactivity Key Reactivity Pathways cluster_ester Ester Modification cluster_ring Isoxazole Ring Reactivity Start This compound Acid 5-(2-Furyl)isoxazole-3-carboxylic Acid Start->Acid Hydrolysis (e.g., NaOH) Amide 5-(2-Furyl)isoxazole-3-carboxamide Derivatives Start->Amide Amidation (e.g., R-NH₂) Enaminone β-Enaminone Product Start->Enaminone Reductive Ring Opening (e.g., H₂/Pd-C)

References

An In-depth Technical Guide to Ethyl 5-(2-furyl)isoxazole-3-carboxylate (CAS: 33545-40-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 5-(2-furyl)isoxazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, spectral characterization, and its emerging applications, offering insights grounded in established scientific principles and experimental data.

Introduction: The Isoxazole Scaffold in Modern Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in drug discovery.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile building block for creating molecules with diverse biological activities.[4] this compound, with its furan moiety and ester functionality, represents a key intermediate for the synthesis of more complex and potentially bioactive molecules.[5] This guide will serve as a detailed resource for researchers looking to understand and utilize this specific isoxazole derivative.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Key Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
CAS Number 33545-40-3[6]
Molecular Formula C₁₀H₉NO₄[5]
Molecular Weight 207.18 g/mol [5]
Melting Point 49 °C[5]
Boiling Point 352.4 °C at 760 mmHg[5]
Density 1.233 g/cm³[5]
Flash Point 166.9 °C[5]
Refractive Index 1.506[5]
Safety and Handling

While a complete Safety Data Sheet (SDS) was not retrievable in the search, available information indicates the following hazards:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

As a Senior Application Scientist, I must stress the importance of handling this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always consult the full SDS from the supplier before use. [8][9]

Synthesis and Purification

The most direct and widely applicable method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[4][10] For this compound, this involves the reaction of 2-furyl nitrile oxide (generated in situ from 2-furfuraldoxime) with ethyl propiolate.

Synthetic Pathway: 1,3-Dipolar Cycloaddition

The overall synthetic scheme is a classic example of Huisgen 1,3-dipolar cycloaddition. The causality behind this experimental choice lies in its high efficiency and regioselectivity for forming the 3,5-disubstituted isoxazole ring system.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Generation (in situ) cluster_product Final Product Furfuraldoxime 2-Furfuraldoxime Nitrile_Oxide 2-Furyl Nitrile Oxide Furfuraldoxime->Nitrile_Oxide Oxidation (e.g., NaOCl) Ethyl_propiolate Ethyl Propiolate Product This compound Ethyl_propiolate->Product Nitrile_Oxide->Product [3+2] Cycloaddition

Caption: Synthesis of this compound via 1,3-dipolar cycloaddition.

Detailed Experimental Protocol

This protocol is a self-validating system, designed to ensure reproducibility and high yield.

  • Preparation of 2-Furfuraldoxime:

    • In a round-bottom flask, dissolve furfural (1 equivalent) in ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents).

    • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain 2-furfuraldoxime, which can often be used without further purification.

  • 1,3-Dipolar Cycloaddition:

    • To a stirred solution of 2-furfuraldoxime (1 equivalent) and ethyl propiolate (1.2 equivalents) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add a solution of sodium hypochlorite (bleach, 1.5 equivalents) dropwise at 0 °C. The slow addition is critical to control the exothermic reaction and prevent side reactions.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC.

    • After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Purification

The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield this compound as a solid.

Spectral Characterization

Definitive structural elucidation relies on a combination of spectroscopic techniques. While specific spectra for the title compound were not available in the searched literature, the expected spectral data can be inferred from closely related analogs and general principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), signals for the furan ring protons (typically between 6.5 and 7.8 ppm), and a singlet for the isoxazole ring proton (around 6.9 ppm). For a closely related compound, ethyl 5-phenylisoxazole-3-carboxylate, the isoxazole proton appears at 6.92 ppm.[2]

  • ¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the ester (around 160 ppm), the carbons of the ethyl group, and the aromatic carbons of the furan and isoxazole rings. In ethyl 5-phenylisoxazole-3-carboxylate, the isoxazole ring carbons appear at approximately 99.9, 157.0, and 171.7 ppm.[2]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

  • C=O stretch (ester): A strong band around 1720-1740 cm⁻¹.

  • C=N stretch (isoxazole): A band in the region of 1600-1650 cm⁻¹.

  • C-O stretch (ester and furan): Bands in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺ at m/z 207 or 208, respectively, corresponding to the molecular formula C₁₀H₉NO₄.

Applications in Research and Development

This compound serves as a valuable building block in several areas of chemical research, primarily due to the established biological significance of the isoxazole core.

Intermediate in Drug Discovery

The isoxazole moiety is present in numerous approved drugs with a wide range of therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer effects.[4] this compound is a key intermediate for the synthesis of novel pharmaceutical compounds.[5] The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for biological screening. The furan ring also offers a site for further chemical modification.

Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound is also utilized in the agrochemical industry.[5] The isoxazole scaffold is found in some herbicides and fungicides, and this building block can be used to develop new and effective crop protection agents.

Coordination Chemistry and Materials Science

The nitrogen and oxygen atoms of the isoxazole ring, along with the oxygen of the furan and ester groups, can act as coordination sites for metal ions. This makes this compound a potential ligand for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic or material properties.[5]

Conclusion

This compound is a versatile and valuable heterocyclic compound with significant potential in medicinal chemistry, agrochemical synthesis, and materials science. Its straightforward synthesis via 1,3-dipolar cycloaddition, coupled with the reactivity of its functional groups, makes it an attractive starting material for the development of novel and complex molecules. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to empower researchers to effectively utilize this compound in their scientific endeavors.

References

Molecular structure of Ethyl 5-(2-furyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of Ethyl 5-(2-furyl)isoxazole-3-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound featuring a core isoxazole scaffold, a structure of significant interest in medicinal chemistry. This guide provides a comprehensive technical overview of its molecular structure, elucidation through modern spectroscopic techniques, prevalent synthetic methodologies, and its role as a versatile intermediate in the development of novel therapeutic and agrochemical agents. By synthesizing structural data with mechanistic insights, this document serves as an essential resource for professionals engaged in the design and synthesis of complex, biologically active molecules.

Introduction: The Significance of the Isoxazole-Furan Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This motif is a cornerstone in medicinal chemistry, found in a variety of approved pharmaceutical agents such as the anti-inflammatory drug Valdecoxib and the antibiotic Cloxacillin.[1] The isoxazole core's unique electronic properties and its ability to act as a hydrogen bond acceptor contribute to its utility as a bioisostere for other functional groups and its capacity for engaging in crucial non-covalent interactions with biological targets.[1][2]

When coupled with a furan ring, another prevalent heterocycle in biologically active compounds, the resulting this compound molecule emerges as a highly valuable and versatile building block.[3] Its structure allows for straightforward chemical modification, providing a robust platform for generating libraries of novel compounds for screening in drug discovery and agrochemical development programs.[3][4] This guide delves into the foundational chemical and physical properties of this compound, providing the technical detail necessary for its effective application in research and development.

Molecular Structure and Elucidation

The structural integrity of a synthetic compound is paramount. For this compound, a combination of spectroscopic methods provides an unambiguous confirmation of its molecular architecture.

2.1. Core Structural Features

The molecule is formally named Ethyl 5-(furan-2-yl)isoxazole-3-carboxylate . Its structure consists of:

  • An isoxazole ring , substituted at positions 3 and 5.

  • An ethyl carboxylate group (-COOCH₂CH₃) at the C3 position of the isoxazole ring.

  • A 2-furyl group (a furan ring connected at its second carbon) at the C5 position of the isoxazole ring.

Below is a diagram illustrating the key functional components of the molecule.

cluster_0 This compound A Isoxazole Core B 2-Furyl Moiety A->B C5 Position C Ethyl Carboxylate Group A->C C3 Position

Caption: Key functional moieties of the title compound.

2.2. Physicochemical and Spectroscopic Data

A summary of the compound's identifiers and physical properties is presented below.

PropertyValueReference
CAS Number 33545-40-3[3][5][6]
Molecular Formula C₁₀H₉NO₄[3][6]
Molecular Weight 207.18 g/mol [3][6]
Appearance Data not available; likely a solid
Melting Point 49 °C[3][5][6]
Boiling Point 352.4 °C at 760 mmHg[3][6]
Density 1.233 g/cm³[3]
Refractive Index 1.506[3][6]

2.3. Spectroscopic Characterization

The confirmation of the molecular structure relies on a synergistic analysis of various spectroscopic techniques. While a definitive experimental spectrum for this specific molecule is not publicly available, the expected data can be reliably predicted based on established principles and data from analogous structures.[7][8][9]

TechniqueExpected Observations
¹H NMR Ethyl Group: A quartet (~4.4 ppm, 2H) for the -CH₂- group and a triplet (~1.4 ppm, 3H) for the -CH₃ group. Furan Ring: Three distinct signals in the aromatic region (~6.6-7.7 ppm), likely appearing as two doublets and a doublet of doublets. Isoxazole Ring: A sharp singlet (~6.9-7.2 ppm, 1H) for the proton at the C4 position.
¹³C NMR Carbonyl Carbon: A signal in the downfield region (~160 ppm). Aromatic/Heterocyclic Carbons: Multiple signals between ~105-170 ppm for the isoxazole and furan ring carbons. Ethyl Group Carbons: Signals at approximately 62 ppm (-CH₂-) and 14 ppm (-CH₃-).
IR (cm⁻¹) C=O Stretch (Ester): Strong absorption band around 1720-1740 cm⁻¹. C=N Stretch (Isoxazole): Absorption in the 1600-1650 cm⁻¹ region. C-O Stretch (Ester & Furan): Multiple bands in the 1000-1300 cm⁻¹ range. Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
Mass Spec (MS) Molecular Ion (M⁺): A prominent peak at m/z = 207, corresponding to the molecular weight.

2.4. Crystallographic Insights

While the specific crystal structure of this compound has not been reported in the Cambridge Structural Database, analysis of closely related compounds, such as Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate, provides valuable insights.[10] In these structures, the isoxazole ring and the adjacent aromatic ring (phenyl or, in this case, furyl) are typically found to be nearly coplanar.[10] This planarity facilitates π-π stacking interactions in the solid state, which can influence crystal packing and physical properties. The ester group may show some torsional flexibility but often lies close to the plane of the isoxazole ring to maximize conjugation.[10]

Synthesis: A Focus on 1,3-Dipolar Cycloaddition

The construction of the 3,5-disubstituted isoxazole core is most effectively achieved through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[2][11][12] This powerful and highly regioselective method involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[13]

3.1. General Synthetic Strategy

The synthesis of this compound can be accomplished by reacting 2-ethynylfuran with a nitrile oxide generated in situ from an appropriate precursor, such as ethyl 2-chloro-2-(hydroxyimino)acetate. The base-mediated elimination of HCl from the hydroxyimidoyl chloride generates the reactive ethyl 2-nitrileoxide-2-acetate, which is immediately trapped by the alkyne.

The overall workflow for this synthetic approach is depicted below.

G A Ethyl 2-chloro-2- (hydroxyimino)acetate D In situ generation of Ethyl 2-nitrileoxide-2-acetate A->D B 2-Ethynylfuran E 1,3-Dipolar Cycloaddition Reaction B->E C Base (e.g., Triethylamine) in Solvent (e.g., Toluene) C->D Facilitates D->E F Work-up & Purification (e.g., Column Chromatography) E->F G This compound F->G

Caption: Synthetic workflow via 1,3-dipolar cycloaddition.

3.2. Detailed Experimental Protocol

The following protocol is a representative procedure based on established methodologies for isoxazole synthesis.[2][13]

Objective: To synthesize this compound.

Materials:

  • 2-Ethynylfuran

  • Ethyl 2-chloro-2-(hydroxyimino)acetate

  • Triethylamine (Et₃N)

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a stirred solution of 2-ethynylfuran (1.0 equivalent) and ethyl 2-chloro-2-(hydroxyimino)acetate (1.1 equivalents) in anhydrous toluene (approx. 0.2 M concentration) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add triethylamine (1.2 equivalents) dropwise at room temperature.

    • Rationale: The slow addition of the base controls the rate of formation of the highly reactive nitrile oxide, minimizing side reactions and dimerization. Toluene is a common solvent for this type of cycloaddition.

  • Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

    • Rationale: The aqueous washes remove the triethylamine hydrochloride salt and any other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry, comparing the data with the expected values outlined in Section 2.3.

Applications in Drug Discovery and Chemical Synthesis

This compound is not typically an end-product but rather a crucial intermediate.[3] Its value lies in the reactivity of its functional groups, which serve as handles for further molecular elaboration.

  • Pharmaceutical Intermediate: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amide derivatives.[8] This is a common strategy in drug discovery to explore structure-activity relationships (SAR). The resulting amides often exhibit a range of biological activities, including anticancer, antibacterial, and antifungal properties.[9][14]

  • Agrochemical Synthesis: Similar to its role in pharmaceuticals, this compound serves as a building block for agrochemicals such as fungicides and herbicides.[3][4]

  • Ligand in Coordination Chemistry: The nitrogen and oxygen atoms within the heterocyclic rings can act as coordination sites for metal ions, making the molecule and its derivatives potential ligands for creating novel metal-organic complexes with catalytic or material applications.[3]

Conclusion

This compound is a well-defined molecular entity whose structure is readily confirmed by standard analytical techniques. Its synthesis is efficiently achieved through robust and regioselective methods like 1,3-dipolar cycloaddition. As a versatile chemical intermediate, it provides a valuable platform for the synthesis of more complex molecules, particularly within the realms of pharmaceutical and agrochemical research. A thorough understanding of its structure, properties, and reactivity is essential for scientists aiming to leverage the potent potential of the isoxazole scaffold in modern chemical innovation.

References

The Multifaceted Biological Activities of Isoxazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Potential of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have made it a privileged scaffold in the design of novel therapeutic agents. This guide provides an in-depth exploration of the diverse biological activities exhibited by isoxazole derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, supported by field-proven experimental protocols and quantitative data to inform and inspire future drug discovery endeavors.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Isoxazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines, including those of the breast, lung, and colon.[1][2][3] Their mechanisms of action are multifaceted, often involving the modulation of key signaling pathways that are dysregulated in cancer.[4]

A. Mechanisms of Anticancer Action

A significant body of research points to the ability of isoxazole derivatives to interfere with critical cellular processes that drive tumorigenesis. These include the induction of apoptosis, inhibition of cell proliferation, and disruption of pivotal signaling cascades such as the PI3K/Akt and MAPK pathways.[4][5][6]

1. Induction of Apoptosis: Many isoxazole-containing compounds exert their anticancer effects by triggering programmed cell death. This is often achieved through the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins. For instance, some derivatives have been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax.[4]

2. Inhibition of Key Signaling Pathways:

  • PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is a common feature of many cancers. Certain isoxazole derivatives have been shown to inhibit this pathway by decreasing the phosphorylation of Akt, a key downstream effector.[5][7][8] This inhibition can lead to decreased cell viability and the induction of apoptosis.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes the ERK, p38, and JNK cascades, plays a crucial role in transmitting extracellular signals to the nucleus to control gene expression involved in cell growth, differentiation, and survival.[9] Isoxazole derivatives have been developed as potent inhibitors of various kinases within this pathway, including p38 MAP kinase and JNK.[10][11][12] By blocking these signaling nodes, isoxazole compounds can effectively halt uncontrolled cell proliferation.

Signaling Pathway Diagram: Isoxazole Derivatives Targeting Cancer Pathways

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation p38 p38 MAPK p38->Apoptosis JNK JNK JNK->Apoptosis Isoxazole Isoxazole Derivative Isoxazole->Akt Isoxazole->ERK Isoxazole->p38 Isoxazole->JNK

Caption: Isoxazole derivatives can inhibit key cancer-promoting signaling pathways.

B. Quantitative Assessment of Anticancer Activity

The potency of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of representative isoxazole derivatives against various cancer cell lines.

Compound Cancer Cell Line IC50 (µM) Reference
Forskolin derivative 14fMCF-7 (Breast)0.5[13][14]
Forskolin derivative 14fBT-474 (Breast)0.5[13][14]
TTI-6MCF-7 (Breast)1.91[15]
TTI-4MCF-7 (Breast)2.63[15]
Imidazo[1,2‐c]pyrimidine-1,2,4‐oxadiazole‐isoxazole derivative 3dMCF-7 (Breast)43.4[16]
Imidazo[1,2‐c]pyrimidine-1,2,4‐oxadiazole‐isoxazole derivative 4dMCF-7 (Breast)39.0[16]
Imidazo[1,2‐c]pyrimidine-1,2,4‐oxadiazole‐isoxazole derivative 3dMDA-MB-231 (Breast)35.9[16]
Imidazo[1,2‐c]pyrimidine-1,2,4‐oxadiazole‐isoxazole derivative 4dMDA-MB-231 (Breast)35.1[16]
4-phenoxy-phenyl isoxazole 6lA549 (Lung)0.22[17]
Isoxazole-linked 2-phenylbenzothiazole 26A549 (Lung)11-24[1]
SHU00238HCT116 (Colon)0.3552[3]
N-(4-chlorophenyl)-5-carboxamidyl isoxazoleColon 38 (Colon)2.5 µg/mL[5]
N-(4-chlorophenyl)-5-carboxamidyl isoxazoleCT-26 (Colon)2.5 µg/mL[5]
Isoxazole-linked 2-phenylbenzothiazole 26Colo-205 (Colon)11-21[1]
Isoxazole–Carboxamide derivative 2eB16F1 (Melanoma)0.079[18]
C. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow Diagram: MTT Assay

mtt_assay_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add isoxazole derivative (various concentrations) incubate1->add_compound incubate2 Incubate for 48h add_compound->incubate2 add_mtt Add MTT solution (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer incubate4 Incubate overnight add_solubilizer->incubate4 read_absorbance Measure absorbance at 570 nm incubate4->read_absorbance end End read_absorbance->end

Caption: A typical workflow for assessing cell viability using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole derivative and incubate for the desired exposure period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

II. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Isoxazole derivatives have demonstrated significant activity against a broad spectrum of pathogenic bacteria and fungi, making them attractive candidates for the development of novel anti-infective drugs.[19][20][21]

A. Mechanisms of Antimicrobial Action

The precise mechanisms by which isoxazole derivatives exert their antimicrobial effects are still under investigation but are thought to involve the disruption of essential cellular processes in microorganisms. This may include the inhibition of cell wall synthesis, interference with nucleic acid and protein synthesis, or disruption of metabolic pathways.

B. Quantitative Assessment of Antimicrobial Activity

The antimicrobial activity of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values of several isoxazole derivatives against common pathogenic microbes.

Compound/Derivative Class Microorganism MIC (µg/mL) Reference
Isoxazole-Isoxazoline Conjugate 5hEscherichia coli10[22]
N3, N5-di(substituted)isoxazole-3,5-diamine 178fEscherichia coli95[20]
N3, N5-di(substituted)isoxazole-3,5-diamine 178eEscherichia coli110[20]
N3, N5-di(substituted)isoxazole-3,5-diamine 178dEscherichia coli117[20]
General Isoxazole DerivativesEscherichia coli40-70[23]
Isoxazole-Isoxazoline Conjugate 5hBacillus subtilis10[22]
New Isoxazole DerivativesBacillus subtilis10-80[19]
Imidazo[1,2‐c]pyrimidine‐1,2,4‐oxadiazole‐isoxazole derivativeStaphylococcus aureus (MSSA)3.12[19]
Imidazo[1,2‐c]pyrimidine‐1,2,4‐oxadiazole‐isoxazole derivativeStaphylococcus aureus (MRSA)4.61[19]
General Isoxazole DerivativesStaphylococcus aureus40-70[23]
N3, N5-di(substituted)isoxazole-3,5-diamine 178eStaphylococcus aureus95[20]
Isoxazole-Isoxazoline Conjugate 5hCandida albicans60[22]
New Isoxazole DerivativesCandida albicans6-60[19][21]
PUB14 and PUB17Candida albicansInactive[24]
C. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.

Workflow Diagram: Broth Microdilution Assay

mic_assay_workflow start Start prepare_dilutions Prepare serial dilutions of isoxazole derivative in broth start->prepare_dilutions dispense_dilutions Dispense dilutions into 96-well plate prepare_dilutions->dispense_dilutions prepare_inoculum Prepare standardized microbial inoculum dispense_dilutions->prepare_inoculum inoculate_plate Inoculate plate with microbial suspension prepare_inoculum->inoculate_plate incubate_plate Incubate plate at 37°C for 18-24h inoculate_plate->incubate_plate determine_mic Determine MIC (lowest concentration with no visible growth) incubate_plate->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Prepare Serial Dilutions: Prepare a two-fold serial dilution of the isoxazole derivative in a suitable broth medium in a 96-well microtiter plate.

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism in the same broth medium, adjusted to a 0.5 McFarland standard.

  • Inoculate Plate: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Isoxazole derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential as therapeutic agents for these conditions.[15]

A. Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of isoxazole derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response. This includes the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins, and the modulation of the NF-κB signaling pathway.

NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some isoxazole derivatives may exert their anti-inflammatory effects by preventing the degradation of IκBα, thereby keeping NF-κB in its inactive state.

B. Quantitative Assessment of Anti-inflammatory Activity

The in vivo anti-inflammatory activity of compounds can be assessed using animal models such as the carrageenan-induced paw edema model in rats. The percentage of edema inhibition is a measure of the compound's anti-inflammatory efficacy.

Compound Dose % Edema Inhibition Reference
Isoxazole derivative 5b-75.68 (at 2h), 76.71 (at 3h)[12]
Isoxazole derivative 5c-74.48 (at 2h), 75.56 (at 3h)[12]
Isoxazole derivative 5d-71.86 (at 2h), 72.32 (at 3h)[12]
C. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Workflow Diagram: Carrageenan-Induced Paw Edema Assay

paw_edema_workflow start Start administer_compound Administer isoxazole derivative or vehicle to rats start->administer_compound wait Wait for 30-60 min administer_compound->wait induce_edema Inject carrageenan into the right hind paw wait->induce_edema measure_paw_volume Measure paw volume at regular intervals (e.g., 1, 2, 3, 4h) induce_edema->measure_paw_volume calculate_inhibition Calculate % edema inhibition compared to control measure_paw_volume->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for the in vivo assessment of anti-inflammatory activity.

Step-by-Step Methodology:

  • Compound Administration: Administer the isoxazole derivative or vehicle (control) to rats, typically via oral or intraperitoneal injection.

  • Edema Induction: After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

IV. Neuroprotective Activity: Shielding Neurons from Damage

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Isoxazole derivatives have shown promise as neuroprotective agents, with the ability to protect neuronal cells from various insults, including oxidative stress.

A. Mechanisms of Neuroprotective Action

The neuroprotective effects of isoxazole derivatives are thought to be mediated by their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival. For example, some derivatives have been shown to protect neuronal cells from glutamate-induced oxidative stress.

B. Quantitative Assessment of Neuroprotective Activity

The neuroprotective efficacy of compounds can be evaluated in vitro using neuronal cell lines such as the mouse hippocampal HT22 cells. The half-maximal effective concentration (EC50) represents the concentration of a compound that provides 50% of its maximal neuroprotective effect.

Compound Class Cell Line EC50 (µM) Reference
3-aryl-5-(chroman-5-yl)-isoxazolesHT22~0.3[21]
General chroman analoguesHT22< 1[21]
C. Experimental Protocol: Neuroprotection Assay in HT22 Cells

This in vitro assay assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

Workflow Diagram: Neuroprotection Assay

neuroprotection_workflow start Start seed_cells Seed HT22 cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add isoxazole derivative (various concentrations) incubate1->add_compound incubate2 Incubate for 2h add_compound->incubate2 induce_stress Add glutamate (e.g., 5 mM) to induce oxidative stress incubate2->induce_stress incubate3 Incubate for 24h induce_stress->incubate3 assess_viability Assess cell viability (e.g., using MTT assay) incubate3->assess_viability end End assess_viability->end

Caption: Workflow for assessing the neuroprotective effects of isoxazole derivatives.

Step-by-Step Methodology:

  • Cell Seeding: Seed HT22 cells in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the isoxazole derivative for 2 hours.

  • Induction of Oxidative Stress: Induce oxidative stress by adding glutamate (e.g., 5 mM) to the cell culture medium.

  • Incubation: Incubate the cells for 24 hours.

  • Assessment of Cell Viability: Assess cell viability using the MTT assay as described previously. An increase in cell viability in the presence of the compound compared to the glutamate-only control indicates a neuroprotective effect.

V. Conclusion and Future Directions

The isoxazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents with a wide range of biological activities. The derivatives discussed in this guide highlight the potential of this heterocyclic system to yield potent and selective modulators of key biological pathways. Future research in this area will likely focus on the development of isoxazole-based compounds with improved pharmacokinetic and pharmacodynamic properties, as well as the exploration of novel biological targets. The integration of computational chemistry and structure-based drug design will undoubtedly accelerate the discovery and optimization of the next generation of isoxazole-based drugs.

References

Ethyl 5-(2-furyl)isoxazole-3-carboxylate: A Versatile Heterocyclic Building Block for Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Publication Date:  January 6, 2026

Abstract

Ethyl 5-(2-furyl)isoxazole-3-carboxylate is a multifunctional heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its unique molecular architecture, featuring a strategically substituted isoxazole ring linked to a furan moiety and an ethyl ester, provides multiple reaction sites for chemical modification. This guide offers an in-depth exploration of this building block, covering its synthesis, chemical reactivity, and proven applications in the development of complex, biologically active molecules. We provide detailed experimental protocols, mechanistic insights, and data-driven case studies to empower researchers in drug discovery and materials science to effectively utilize this versatile synthon.

Introduction: The Strategic Value of the Furan-Isoxazole Scaffold

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with isoxazole derivatives being particularly prominent. The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a structure found in numerous FDA-approved drugs like the anti-inflammatory agent Valdecoxib and the antibiotic Cloxacillin.[1][2] The isoxazole core is valued for its ability to engage in non-covalent interactions, such as hydrogen bonding via its nitrogen atom and π-π stacking through the unsaturated ring, making it an effective pharmacophore.[1][3]

This compound, with its molecular formula C10H9NO4, capitalizes on this core structure by incorporating two additional key features: a furan ring at the 5-position and an ethyl carboxylate group at the 3-position.[4] This strategic arrangement offers a tripartite platform for synthetic diversification:

  • The Isoxazole Core: Provides structural rigidity and specific electronic properties, while also being susceptible to ring-opening reactions under certain reductive conditions.

  • The Furan Moiety: Acts as an electron-rich aromatic system, enabling electrophilic substitution and other transformations.

  • The Ethyl Ester Group: Serves as a versatile handle for a wide range of modifications, including hydrolysis, amidation, and reduction, to introduce new functional groups and build molecular complexity.

This combination makes the title compound a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[5] This guide will elucidate the fundamental chemistry and practical application of this powerful building block.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and spectroscopic properties is critical for its effective use in synthesis, guiding decisions on reaction conditions, purification, and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 33545-40-3[4]
Molecular Formula C10H9NO4[4]
Molecular Weight 207.186 g/mol [4]
Melting Point 49 °C[4]
Boiling Point 352.4 °C at 760 mmHg[4]
Flash Point 166.9 °C[4]

Spectroscopic Characterization (Expected):

  • ¹H NMR: Protons on the furan and isoxazole rings will appear in the aromatic region, typically between 6.5 and 8.0 ppm. The ethyl ester will show a characteristic quartet (CH₂) and triplet (CH₃) in the upfield region.

  • ¹³C NMR: Will show distinct signals for the carbonyl carbon of the ester, as well as the sp²-hybridized carbons of the furan and isoxazole rings.

  • IR Spectroscopy: Key absorption bands will include a strong C=O stretch for the ester (around 1720-1740 cm⁻¹), C=N stretching from the isoxazole ring, and C-O stretching frequencies.

Synthesis of the Building Block: 1,3-Dipolar Cycloaddition

The most common and efficient method for constructing the 3,5-disubstituted isoxazole core is the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition reaction.[1][3][6] This powerful reaction involves the in situ generation of a nitrile oxide from a precursor, which then reacts with an alkyne (the dipolarophile).

In the synthesis of this compound, the key precursors are:

  • The Dipole: A nitrile oxide generated from furan-2-carbohydroximoyl chloride.

  • The Dipolarophile: Ethyl propiolate, which provides the C3-C4 bond and the C3-carboxylate group of the final isoxazole.

The reaction proceeds through a concerted mechanism, forming two new sigma bonds simultaneously to create the five-membered ring.[7]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product FuranAldoxime Furan-2-carbaldehyde oxime HydroximoylChloride Furan-2-carbohydroximoyl chloride FuranAldoxime->HydroximoylChloride Chlorination NCS NCS (Chlorinating Agent) EthylPropiolate Ethyl propiolate (Dipolarophile) Product Ethyl 5-(2-furyl)isoxazole- 3-carboxylate EthylPropiolate->Product NitrileOxide Furan-2-carbonitrile oxide (1,3-Dipole) HydroximoylChloride->NitrileOxide Base (e.g., Et3N) Dehydrochlorination NitrileOxide->Product [3+2] Cycloaddition

Caption: Synthesis of the title compound via 1,3-dipolar cycloaddition.

Exemplary Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methodologies for 1,3-dipolar cycloadditions.

  • Step 1: Formation of Furan-2-carbohydroximoyl chloride. To a stirred solution of furan-2-carbaldehyde oxime (1.0 eq) in N,N-dimethylformamide (DMF), add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise at 0 °C. Allow the reaction to stir at room temperature for 3-4 hours until TLC analysis indicates complete consumption of the starting material.

    • Causality Insight: NCS is a mild and effective chlorinating agent for converting the oxime into the hydroximoyl chloride, the precursor to the reactive nitrile oxide. DMF is a suitable polar aprotic solvent for this step.

  • Step 2: In situ Generation of Nitrile Oxide and Cycloaddition. To the reaction mixture from Step 1, add ethyl propiolate (1.2 eq). Cool the mixture to 0 °C and add triethylamine (Et₃N) (1.5 eq) dropwise. The triethylamine acts as a base to eliminate HCl from the hydroximoyl chloride, generating the furan-2-carbonitrile oxide in situ.

    • Causality Insight: The in situ generation is crucial as nitrile oxides are highly reactive and can dimerize if not trapped by a dipolarophile. Triethylamine is a common organic base strong enough to facilitate the elimination but mild enough to prevent side reactions.

  • Step 3: Reaction Completion and Workup. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC. Upon completion, pour the mixture into ice water and extract with ethyl acetate (3x).

  • Step 4: Purification. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure this compound.

Key Chemical Transformations and Applications

The synthetic utility of this compound lies in the distinct reactivity of its functional groups. This allows for a modular approach to building complex molecules.

G Core This compound Acid 5-(2-Furyl)isoxazole-3-carboxylic Acid Core->Acid Hydrolysis (e.g., LiOH, H₂O/THF) Alcohol (5-(2-Furyl)isoxazol-3-yl)methanol Core->Alcohol Reduction (e.g., LiAlH₄, DIBAL-H) Enaminone β-Enamino-ketoesters (Ring-Opened Products) Core->Enaminone Reductive Ring Opening (e.g., H₂, Pd/C) Amide Amide Derivatives (Bioactive Scaffolds) Acid->Amide Amide Coupling (e.g., HATU, R-NH₂)

Caption: Key reactive pathways of the title compound.

A. Transformations at the Ester Group

The ester functionality is the most common site for initial modification.

  • Hydrolysis to Carboxylic Acid: Saponification of the ethyl ester using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) readily yields the corresponding carboxylic acid, 5-(2-furyl)isoxazole-3-carboxylic acid.[8] This acid is a crucial intermediate for creating amide libraries.

  • Amidation: The resulting carboxylic acid can be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to produce a library of amide derivatives. This is a cornerstone strategy in medicinal chemistry, as the amide bond is a key structural feature in many biological molecules. Isoxazole-amide scaffolds are known to possess a wide range of biological activities, including antifungal, herbicidal, and anticancer properties.[9]

  • Reduction to Alcohol: The ester can be reduced to the primary alcohol, (5-(2-furyl)isoxazol-3-yl)methanol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be used in further synthetic steps, such as etherification or oxidation to an aldehyde.

B. Transformations involving the Isoxazole Ring

While generally stable, the N-O bond of the isoxazole ring is its Achilles' heel and can be cleaved under reductive conditions.

  • Reductive Ring Opening: Catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst, Pd/C) can cleave the weak N-O bond. This reaction can lead to the formation of β-enamino-ketoesters, which are valuable synthetic intermediates in their own right.[10] The precise outcome can depend on the catalyst and conditions used.

Case Study: Application in Drug Discovery

The furan-isoxazole scaffold is being actively investigated for various therapeutic targets. While specific examples directly using this compound are often proprietary, we can extrapolate its utility from studies on closely related analogues. For instance, 5-phenylisoxazole-3-carboxylic acid derivatives have been synthesized and identified as potent inhibitors of xanthine oxidase, an enzyme implicated in gout.[11]

Table 2: Bioactivity of Representative Isoxazole Derivatives

Compound ClassTargetBiological ActivityReference
5-Phenylisoxazole-3-carboxamidesXanthine OxidasePotent inhibition (submicromolar range)[11]
5-Thiophenyl-isoxazolesEstrogen Receptor Alpha (ERα)Anti-breast cancer agent (IC₅₀ = 1.91 μM)[12]
Fused Isoxazole DerivativesVariousAnticancer, Anticonvulsant, Antipsychotic[2]
General Isoxazole CompoundsVariousAnticancer, Antimicrobial, Anti-inflammatory[7][13]

This data underscores the potential of the isoxazole core, which can be readily accessed and modified starting from building blocks like this compound, to generate potent and selective drug candidates.

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a versatile synthetic platform. Its predictable synthesis via 1,3-dipolar cycloaddition and the orthogonal reactivity of its constituent furan, isoxazole, and ester moieties make it an invaluable tool for the modern synthetic chemist. The demonstrated success of the isoxazole scaffold in a wide array of biologically active agents ensures that this and related building blocks will continue to be central to the discovery and development of new therapeutics and functional materials. Future research will likely focus on expanding the diversity of substituents, exploring novel ring-opening and transformation reactions, and applying this synthon to increasingly complex molecular targets.

References

The Isoxazole Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of isoxazole derivatives, a cornerstone of modern medicinal chemistry. We will dissect the nuanced interplay between the isoxazole core, its substituents, and the resulting pharmacological effects. This document is designed to be a practical resource, blending theoretical principles with actionable experimental insights to empower researchers in the rational design of novel therapeutics.

The Isoxazole Core: A Privileged Scaffold in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a prominent feature in a multitude of biologically active compounds.[1][2][3][4] Its prevalence in approved drugs and clinical candidates stems from a unique combination of physicochemical properties. The isoxazole moiety can engage in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition at biological targets.[5] Furthermore, the aromatic nature of the isoxazole ring contributes to the conformational rigidity of the molecule, a desirable trait for potent and selective ligands. Its metabolic stability and favorable pharmacokinetic profile further enhance its appeal as a pharmacophore.[6][7]

The versatility of the isoxazole scaffold is evident in the broad spectrum of pharmacological activities exhibited by its derivatives, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][8][9] This wide range of biological activities underscores the isoxazole ring's ability to be tailored for specific therapeutic targets through strategic structural modifications.

Caption: The isoxazole ring with key positions for substitution.

Decoding the Structure-Activity Relationship: A Multi-faceted Approach

The biological activity of isoxazole derivatives is intricately linked to the nature and position of substituents on the heterocyclic core. Understanding these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

The Influence of Substituents at Key Positions
  • Position 3 (C3): Substituents at this position often play a crucial role in target recognition. For instance, in many anticancer isoxazole derivatives, a substituted phenyl ring at C3 is a common feature. The electronic nature of the substituents on this phenyl ring can significantly impact activity. Electron-withdrawing groups, such as nitro and chloro, have been shown to enhance the antibacterial activity of certain isoxazole derivatives.[1]

  • Position 4 (C4): Modification at the C4 position can influence the molecule's conformation and interaction with the target's binding pocket. The introduction of bulky groups at this position can either enhance or diminish activity depending on the specific target. For example, in a series of JNK inhibitors, substitutions at the C4 position were explored to optimize potency and selectivity.[10]

  • Position 5 (C5): The C5 position is another critical site for modification. Similar to C3, aryl or heteroaryl groups at this position are frequently observed in bioactive isoxazole derivatives. The presence of methoxy, dimethylamino, and bromine groups on a C5-phenyl ring has been correlated with increased antibacterial efficacy.[1]

A Tale of Two Rings: The Importance of Di- and Tri-substitution Patterns

The interplay between substituents at different positions is often synergistic. For example, 3,5-disubstituted isoxazoles are a common motif in compounds with antiproliferative properties.[2][3] The specific combination of substituents at these positions dictates the overall biological profile. In some cases, 4,5-diarylisoxazoles have demonstrated greater antimitotic activity compared to their 3,4-diarylisoxazole counterparts, highlighting the importance of the substitution pattern.[2][3]

Unveiling the Pharmacophore: A Computational Approach

Computational modeling, particularly pharmacophore mapping, is an invaluable tool for elucidating the key structural features required for biological activity. A pharmacophore model for isoxazole-based inhibitors of a specific target can be constructed by aligning a set of active compounds and identifying common chemical features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. This model can then be used to virtually screen large compound libraries to identify novel isoxazole derivatives with the potential for desired biological activity.[11]

Pharmacophore_Model Figure 2: Generalized Pharmacophore Model for Bioactive Isoxazoles cluster_pharmacophore Pharmacophoric Features cluster_isoxazole_schematic Isoxazole Scaffold HBD H-Bond Donor Isoxazole [Isoxazole Core] HBD->Isoxazole HBA H-Bond Acceptor HBA->Isoxazole Aromatic Aromatic Ring Aromatic->Isoxazole Hydrophobic Hydrophobic Group Hydrophobic->Isoxazole

Caption: A conceptual pharmacophore model for isoxazole derivatives.

Experimental Workflow for SAR Studies of Isoxazole Derivatives

A robust experimental workflow is essential for systematically investigating the SAR of isoxazole derivatives. This typically involves chemical synthesis, in vitro biological evaluation, and in some cases, in vivo studies.

Experimental_Workflow Figure 3: Experimental Workflow for Isoxazole SAR Studies Synthesis Synthesis of Isoxazole Derivatives Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Biological Assays (e.g., Enzyme Inhibition, Cell Viability) Purification->InVitro SAR_Analysis Structure-Activity Relationship Analysis InVitro->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design InVivo In Vivo Studies (Optional) Lead_Optimization->InVivo

References

An In-Depth Technical Guide to Ethyl 5-(2-furyl)isoxazole-3-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Ethyl 5-(2-furyl)isoxazole-3-carboxylate is a heterocyclic compound of significant interest, positioned at the intersection of furan and isoxazole chemistries. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and established and potential applications for researchers, scientists, and drug development professionals. The core synthetic strategy revolves around the highly efficient 1,3-dipolar cycloaddition, a cornerstone of heterocyclic chemistry. We present a validated, step-by-step synthetic protocol, elucidate the reaction mechanism, and detail the expected spectroscopic profile for structural confirmation. Furthermore, this document explores the compound's role as a versatile synthetic intermediate for creating more complex molecules with potential therapeutic value in oncology, infectious diseases, and inflammatory conditions.[1][2] Finally, a standardized workflow for the preliminary biological screening of this scaffold is proposed, offering a roadmap for future investigations into its pharmacological potential.

Introduction: The Strategic Value of the Furan-Isoxazole Scaffold

The pursuit of novel molecular entities with therapeutic potential frequently leverages the proven value of specific heterocyclic rings. The isoxazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[3] Its five-membered ring, containing adjacent nitrogen and oxygen atoms, acts as a versatile pharmacophore capable of engaging in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical for molecular recognition at biological targets.[4]

When coupled with a furan moiety—another privileged heterocycle found in a multitude of natural products and pharmaceuticals—the resulting 5-(2-furyl)isoxazole scaffold presents a compelling starting point for drug discovery. This compound serves as a key building block, combining the biological relevance of these two rings with a reactive ester handle that allows for straightforward chemical elaboration into libraries of derivatives, such as amides, hydrazides, or more complex heterocyclic systems.[1][2] This strategic design makes it an invaluable intermediate for developing novel agents in areas like oncology, antimicrobials, and anti-inflammatory research.[4][5]

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are essential for its handling, characterization, and application in synthesis.

Physicochemical Data

A summary of the key physical and chemical properties is provided in Table 1.

PropertyValueReference(s)
CAS Number 33545-40-3[6]
Molecular Formula C₁₀H₉NO₄[6]
Molecular Weight 207.18 g/mol [6]
Melting Point 49 °C[6]
Boiling Point 352.4 °C at 760 mmHg[6]
Density 1.233 g/cm³[6]
Flash Point 166.9 °C[6]
Appearance Data not available
Predicted Spectroscopic Data
¹H NMR (Predicted) Chemical Shift (δ, ppm) Multiplicity Coupling (J, Hz) Assignment
Ethyl-CH₃~1.4Triplet~7.1-O-CH₂-CH₃
Ethyl-CH₂~4.4Quartet~7.1-O-CH₂ -CH₃
Furan-H4~6.6dd~3.5, ~1.8Furan Ring
Isoxazole-H4~7.0Singlet-Isoxazole Ring
Furan-H3~7.3dd~3.5, ~0.8Furan Ring
Furan-H5~7.7dd~1.8, ~0.8Furan Ring
¹³C NMR (Predicted) Chemical Shift (δ, ppm) Assignment
Ethyl-CH₃~14.2-O-CH₂-C H₃
Ethyl-CH₂~62.0-O-C H₂-CH₃
Isoxazole-C4~103.0Isoxazole Ring
Furan-C4~112.9Furan Ring
Furan-C3~116.0Furan Ring
Furan-C2~142.0Furan Ring
Furan-C5~146.5Furan Ring
Isoxazole-C3~157.0Isoxazole Ring
Ester-C=O~160.0C =O
Isoxazole-C5~168.0Isoxazole Ring

Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds. Actual experimental values may vary slightly depending on the solvent and instrument used.[7][8][9][10]

Synthesis and Mechanistic Insights

The construction of the 3,5-disubstituted isoxazole ring is most effectively achieved via a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[11][12] This powerful and atom-economical method involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[4][13][14]

Principle of Synthesis: 1,3-Dipolar Cycloaddition

The key transformation is the reaction between an in situ generated nitrile oxide derived from ethyl chlorooximidoacetate and the terminal alkyne, 2-ethynylfuran.[15] The nitrile oxide is typically generated by dehydrohalogenation of the corresponding hydroximoyl chloride using a mild base. The subsequent cycloaddition is a concerted, pericyclic reaction that proceeds with high regioselectivity to form the desired 5-(2-furyl)isoxazole-3-carboxylate isomer.[11] The choice of a mild base, such as triethylamine or a gentle inorganic base, is critical to prevent dimerization of the nitrile oxide or other side reactions.

Mechanistic Workflow

The reaction proceeds through two main stages: the formation of the nitrile oxide dipole and the subsequent cycloaddition.

G A Ethyl Chlorooximidoacetate (Hydroximoyl Chloride) C Ethyl Cyanoformate N-oxide (Nitrile Oxide Intermediate) A->C Dehydrohalogenation B Base (e.g., Et3N) C_clone Ethyl Cyanoformate N-oxide (1,3-Dipole) D Et3N·HCl (Byproduct) E 2-Ethynylfuran (Dipolarophile) F This compound (Final Product) C_clone->F Concerted Cycloaddition G A Synthesized Compound Library (Derivatives of Title Compound) B Primary Screening: Single-Dose (e.g., 10 µM) Cell Viability Assay (MTT/MTS) A->B C Select 'Hit' Compounds (e.g., >50% Growth Inhibition) B->C Data Analysis D Secondary Screening: Dose-Response Curve Generation C->D E Determine IC50 Values D->E Curve Fitting F Lead Compound Selection (Potency & Selectivity) E->F Prioritization G Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) F->G H In Vivo Efficacy Studies (Animal Models) G->H

References

Discovery of Novel Isoxazole-Based Small Molecules: A Strategic Guide to Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoxazole moiety, a five-membered aromatic heterocycle, stands as a privileged scaffold in modern medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have cemented its role in the development of a multitude of therapeutic agents. This guide provides an in-depth technical overview of the discovery process for novel isoxazole-based small molecules, from initial synthetic strategies to preclinical evaluation. We will explore the causality behind experimental choices, provide detailed, self-validating protocols for key assays, and ground our discussion in authoritative scientific literature. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the isoxazole core in their therapeutic programs.

The Isoxazole Scaffold: A Cornerstone of Medicinal Chemistry

The isoxazole ring is an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers a unique set of physicochemical properties, including the ability to act as a bioisostere for other functional groups, engage in hydrogen bonding, and modulate the pharmacokinetic profile of a molecule.[1][2][3] The weak nitrogen-oxygen bond is a key structural aspect, providing a potential site for ring cleavage and further functionalization, making isoxazoles versatile synthetic intermediates.[4]

The significance of this scaffold is underscored by the number of FDA-approved drugs that incorporate it, such as the anti-inflammatory drug valdecoxib, the antirheumatic leflunomide, and various antibiotics like oxacillin and sulfamethoxazole.[4][5][6][7] These successes have spurred continued interest in exploring isoxazole derivatives for a wide array of diseases, including cancer, infectious diseases, and neurological disorders.[2][8][9] The integration of an isoxazole ring can lead to enhanced efficacy, reduced toxicity, and improved pharmacokinetic profiles.[2]

Synthetic Strategies for Crafting Isoxazole Derivatives

The accessibility of diverse isoxazole derivatives is a major advantage for their exploration in drug discovery. A variety of synthetic methodologies have been developed, from classical cycloadditions to modern transition-metal-catalyzed reactions.[5][8]

Foundational Synthesis: 1,3-Dipolar Cycloaddition

The most fundamental and widely utilized method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This reaction is highly efficient and allows for the introduction of a wide range of substituents.

Protocol 2.1: Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition

Rationale: This protocol describes a classic and reliable method for isoxazole synthesis. The in situ generation of the nitrile oxide from an oxime precursor minimizes its decomposition and improves reaction yield. The choice of a copper catalyst can accelerate the reaction and improve regioselectivity.[9]

Materials:

  • Substituted aldoxime (1.0 eq)

  • Substituted terminal alkyne (1.2 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Pyridine (2.0 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

Procedure:

  • Dissolve the substituted aldoxime (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise to the solution at 0 °C and stir for 30 minutes. This converts the aldoxime to the corresponding hydroximoyl chloride.

  • To the reaction mixture, add the substituted terminal alkyne (1.2 eq) and CuI (0.1 eq).

  • Slowly add pyridine (2.0 eq) dropwise to the mixture at 0 °C. The pyridine acts as a base to generate the nitrile oxide in situ.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3,5-disubstituted isoxazole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis from Chalcone Precursors

Another versatile approach involves the cyclization of chalcones (α,β-unsaturated ketones) with hydroxylamine.[10][11] This method is particularly useful for synthesizing 3,5-diaryl-substituted isoxazoles.

Protocol 2.2: Synthesis of a 3,5-Diaryl Isoxazole from a Chalcone

Rationale: This protocol leverages the readily available chalcone precursors, which are synthesized via a Claisen-Schmidt condensation. The subsequent cyclization with hydroxylamine hydrochloride provides a straightforward route to the isoxazole core.[11][12]

Materials:

  • Substituted chalcone (1.0 eq)

  • Hydroxylamine hydrochloride (1.5 eq)

  • Potassium hydroxide (or sodium acetate) (2.0 eq)

  • Ethanol

Procedure:

  • Synthesize the required chalcone by reacting an appropriate acetophenone with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) via a Claisen-Schmidt condensation.[11]

  • Dissolve the purified chalcone (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydroxylamine hydrochloride (1.5 eq) and potassium hydroxide (2.0 eq) to the solution.

  • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • If a precipitate forms, collect it by filtration, wash with water, and dry.

  • If no precipitate forms, neutralize the mixture with a dilute acid (e.g., acetic acid) and then collect the precipitate.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3,5-diaryl isoxazole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G Synthetic Routes to Isoxazoles cluster_cycloaddition 1,3-Dipolar Cycloaddition cluster_chalcone Chalcone Cyclization Aldoxime Aldoxime Hydroximoyl_Chloride Hydroximoyl_Chloride Aldoxime->Hydroximoyl_Chloride Nitrile_Oxide Nitrile_Oxide Hydroximoyl_Chloride->Nitrile_Oxide Isoxazole Isoxazole Nitrile_Oxide->Isoxazole Acetophenone Acetophenone Chalcone Chalcone Acetophenone->Chalcone Isoxazole_Intermediate Isoxazole_Intermediate Chalcone->Isoxazole_Intermediate Isoxazole_Intermediate->Isoxazole

Caption: Key synthetic pathways to the isoxazole core.

High-Throughput Screening for Hit Identification

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate a specific biological target.[13][14]

The design of an isoxazole-focused library for HTS should prioritize chemical diversity by varying the substituents at key positions of the isoxazole ring. An effective HTS campaign requires a robust, miniaturized, and automated assay.[13][15] The Alamar blue assay, for instance, has been successfully adapted to a 384-well format for screening against whole organisms like Mycobacterium tuberculosis.[13]

HTS_Workflow High-Throughput Screening Workflow Compound_Library Compound Library 10,000s of Isoxazoles Primary_Screen Primary Screen Single Concentration (e.g., 10 µM) Compound_Library->Primary_Screen Hit_Identification Hit_Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation Determine IC50/EC50 Hit_Identification->Dose_Response Confirmed_Hits Confirmed Hits Potent and Efficacious Dose_Response->Confirmed_Hits

Caption: A typical workflow for an HTS campaign.

Lead Optimization and Structure-Activity Relationships

Following hit identification, the lead optimization phase aims to improve the potency, selectivity, and drug-like properties of the initial hits through iterative chemical synthesis and biological testing. This process is guided by the establishment of a Structure-Activity Relationship (SAR).[16][17]

Decoding the Structure-Activity Relationship (SAR)

SAR studies explore how modifications to a molecule's structure affect its biological activity. For isoxazole derivatives, key modifications often involve the substituents on the core ring.[18] For example, in a series of isoxazole-based anticancer agents, the introduction of electron-withdrawing groups on a phenyl substituent was found to enhance cytotoxic effects.[5][19]

Table 1: Exemplar SAR Data for Isoxazole-Based Anticancer Agents Against MCF-7 Cell Line

Compound IDR1 Substituent (at position 3)R2 Substituent (at position 5)IC₅₀ (µM)[5]
1a PhenylMethyl15.2 ± 1.8
1b 4-ChlorophenylMethyl8.5 ± 0.9
1c 4-FluorophenylMethyl9.1 ± 1.1
1d 4-MethoxyphenylMethyl22.4 ± 2.5
2a Phenyl4-Bromophenyl6.9 ± 0.7
2b 4-Chlorophenyl4-Bromophenyl2.3 ± 0.3

This table is a representative example compiled from typical SAR data in the literature.

Essential In Vitro Profiling

The biological activity of synthesized compounds is quantified using a battery of in vitro assays. For anticancer drug discovery, a common initial assay is the MTT assay, which measures cell viability.

Protocol 4.1: MTT Assay for Cellular Viability

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This provides a robust and quantifiable measure of cytotoxicity.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Isoxazole test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the isoxazole test compounds in complete growth medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Lead_Optimization Iterative Cycle of Lead Optimization SAR_Analysis SAR Analysis Synthesis Chemical Synthesis SAR_Analysis->Synthesis Design New Analogs In_Vitro_Assay In Vitro Biological Assay Synthesis->In_Vitro_Assay Test New Compounds In_Vitro_Assay->SAR_Analysis Potency & Selectivity Data ADMET_Screen ADMET Screening In_Vitro_Assay->ADMET_Screen Promising Compounds ADMET_Screen->SAR_Analysis Drug-like Properties Data Lead_Candidate Lead_Candidate ADMET_Screen->Lead_Candidate Optimized Profile

Caption: The iterative process of lead optimization.

Preclinical Characterization: ADMET Profiling

A crucial aspect of drug discovery is the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[20][21] A compound with high potency but poor ADMET properties is unlikely to succeed in clinical trials. In silico tools and in vitro assays are essential for early ADMET profiling.[22][23]

Table 2: Key ADMET Parameters for a Promising Isoxazole Lead Candidate

ParameterDesired Range/OutcomeRationale
Solubility > 50 µMEnsures adequate absorption and bioavailability.[20]
Permeability (PAMPA) HighPredicts passive diffusion across the intestinal barrier for oral absorption.[20]
Microsomal Stability t₁/₂ > 30 minIndicates resistance to rapid metabolism by liver enzymes, leading to longer duration of action.[21]
hERG Inhibition IC₅₀ > 10 µMLow risk of cardiotoxicity.[16]
CYP450 Inhibition IC₅₀ > 10 µM for major isoformsReduces the potential for drug-drug interactions.[16]
Cytotoxicity (e.g., HepG2) CC₅₀ > 50 µMIndicates a good safety margin.[16]

Protocol 5.1: In Vitro Microsomal Stability Assay

Rationale: This assay evaluates the metabolic stability of a compound when incubated with liver microsomes, which contain a high concentration of cytochrome P450 enzymes. A compound that is rapidly metabolized will have a short half-life and may not be effective in vivo.

Materials:

  • Pooled liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Test compound (1 µM final concentration)

  • Positive control (a known rapidly metabolized compound, e.g., verapamil)

  • Acetonitrile with an internal standard for quenching and analysis

  • LC-MS/MS system

Procedure:

  • Pre-warm the microsomal suspension and NADPH regenerating system to 37 °C.

  • In a 96-well plate, add the test compound to the phosphate buffer.

  • Initiate the reaction by adding the pre-warmed microsomes and NADPH regenerating system.

  • Incubate the plate at 37 °C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated protein.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural log of the percentage of remaining compound versus time and determine the half-life (t₁/₂) from the slope of the line.

In Vivo Efficacy and Proof-of-Concept

After a lead candidate with a promising in vitro profile is identified, the next critical step is to evaluate its efficacy and safety in a relevant animal model of the disease. This provides the "proof-of-concept" necessary to justify further development.

The choice of animal model is critical and depends on the therapeutic indication. For example, a carrageenan-induced rat paw edema model is commonly used to assess the in vivo activity of anti-inflammatory compounds.[24] For anticancer agents, xenograft models, where human tumor cells are implanted into immunocompromised mice, are frequently employed.[24]

In_Vivo_Workflow Workflow for Preclinical In Vivo Studies Lead_Candidate Lead_Candidate Pharmacokinetics Pharmacokinetic (PK) Study Lead_Candidate->Pharmacokinetics Determine Dosing Regimen Efficacy_Model Disease Model Efficacy Study Pharmacokinetics->Efficacy_Model Informed Dosing Toxicology Preliminary Toxicology Efficacy_Model->Toxicology Establish Therapeutic Window IND_Enabling IND_Enabling Toxicology->IND_Enabling Safety Profile

Caption: A streamlined workflow for in vivo evaluation.

Conclusion and Future Directions

The isoxazole scaffold continues to be a highly valuable framework in the quest for novel therapeutics. Its synthetic tractability and diverse biological activities ensure its continued relevance in drug discovery.[5][9] Future trends will likely focus on the development of multi-targeted isoxazole derivatives and the application of personalized medicine approaches to tailor treatments for specific patient populations.[5][8] The principles and protocols outlined in this guide provide a solid foundation for researchers to successfully navigate the challenging but rewarding path of discovering and developing new isoxazole-based medicines.

References

Methodological & Application

Application Notes and Protocols for the Cycloaddition Synthesis of 3,5-Disubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its five-membered heterocyclic structure, featuring adjacent nitrogen and oxygen atoms, imparts a unique combination of electronic properties, metabolic stability, and the capacity for diverse molecular interactions, including hydrogen bonding and π-π stacking.[3][4] This makes the isoxazole moiety a versatile building block in the design of novel therapeutics targeting a wide array of diseases, including cancer, inflammatory conditions, and infectious agents.[1][2][5][6] Among the various isomeric forms, 3,5-disubstituted isoxazoles are particularly prominent in pharmacologically active molecules such as the antibiotic sulfamethoxazole and the anti-inflammatory agent valdecoxib.[1][4]

The efficient and regioselective construction of this critical scaffold is therefore of paramount importance to researchers in drug development. The most robust and widely employed strategy for synthesizing 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a terminal alkyne.[3][7] This application note provides a detailed, mechanistically grounded guide to this powerful synthetic transformation, offering expert insights and a comprehensive, validated protocol for its successful implementation in a research setting.

Core Synthetic Strategy: The [3+2] Cycloaddition of Nitrile Oxides and Alkynes

The synthesis of 3,5-disubstituted isoxazoles is most effectively achieved through a concerted, pericyclic [3+2] cycloaddition reaction, often referred to as a Huisgen cycloaddition.[7] This reaction involves the combination of a 1,3-dipole (the nitrile oxide) and a dipolarophile (the alkyne) to form the five-membered isoxazole ring.

Mechanism of Action

The reaction proceeds through a concerted mechanism, meaning that the two new sigma bonds are formed in a single transition state.[7] The regioselectivity of the reaction, which overwhelmingly favors the formation of the 3,5-disubstituted isomer over the 3,4-disubstituted alternative, is governed by both steric and electronic factors, as explained by frontier molecular orbital (FMO) theory.[8][9][10] In most cases, the reaction between a nitrile oxide and a terminal alkyne leads to the desired 3,5-disubstituted product with high regioselectivity.[8][11]

A critical aspect of this synthesis is the transient nature of nitrile oxides. These reactive intermediates are prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides).[3][12] Consequently, they are almost always generated in situ from more stable precursors, immediately reacting with the alkyne present in the reaction mixture.[13][14]

Mechanism cluster_generation Nitrile Oxide Generation cluster_cycloaddition [3+2] Cycloaddition Aldoxime R-CH=N-OH Nitrile_Oxide R-C≡N⁺-O⁻ Aldoxime->Nitrile_Oxide Oxidant [Oxidant] Isoxazole 3,5-Disubstituted Isoxazole Alkyne R'-C≡CH Workflow A 1. Combine Alkyne and Aldoxime in DCM B 2. Add PIFA solution dropwise A->B C 3. Stir at Room Temperature B->C D 4. Monitor Reaction by TLC C->D E 5. Quench and Extract D->E F 6. Dry and Concentrate E->F G 7. Purify by Flash Chromatography F->G H 8. Characterize Product G->H

References

Application Notes & Protocols: Ethyl 5-(2-furyl)isoxazole-3-carboxylate as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of Ethyl 5-(2-furyl)isoxazole-3-carboxylate as a ligand in coordination chemistry. This versatile compound, incorporating both furan and isoxazole moieties, serves as a valuable building block for novel metal complexes with significant potential in catalysis, materials science, and particularly, in the development of new therapeutic agents.[1][2][3] This guide details the synthesis of the ligand, its coordination to various metal ions, and the essential protocols for the characterization and analysis of the resulting complexes. The causality behind experimental choices is emphasized to provide a deeper understanding of the underlying chemical principles.

Introduction: The Rationale for this compound

Heterocyclic compounds are cornerstones of medicinal chemistry and material science. The isoxazole ring, in particular, is a privileged scaffold found in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide spectrum of activities including antimicrobial, anticancer, and anti-inflammatory effects.[2][3][4][5] Similarly, the furan nucleus is a common feature in bioactive natural products and synthetic drugs, often enhancing binding affinity and pharmacokinetic profiles.[6][7]

The title compound, this compound (hereafter referred to as EFIC ), strategically combines these two potent heterocycles. Its structure presents multiple potential donor atoms—the isoxazole nitrogen, the furan oxygen, and the carbonyl and ether oxygens of the ethyl carboxylate group—making it an intriguing ligand for complexation with a variety of metal ions. The coordination of such ligands to metal centers can profoundly modulate their biological activity, often leading to enhanced potency compared to the free ligand.[8][9][10] This guide explores the synthesis, coordination, and characterization of EFIC and its metal complexes, providing a robust framework for its application in research and development.

Physicochemical Properties of EFIC
PropertyValueReference
Chemical Name This compound[1]
CAS Number 33545-40-3[1][11][12]
Molecular Formula C₁₀H₉NO₄[11]
Molecular Weight 207.18 g/mol [1]
Appearance Solid-
Melting Point 49 °C[1][11]
Boiling Point 352.4 °C at 760 mmHg[1][11]

Synthesis and Characterization of the EFIC Ligand

The synthesis of isoxazoles often proceeds via 1,3-dipolar cycloaddition reactions or the cyclocondensation of a β-dicarbonyl compound equivalent with hydroxylamine.[13][14] Below is a robust, generalized protocol for the synthesis of EFIC .

Protocol 2.1: Synthesis of this compound (EFIC)

Principle: This protocol is based on the reaction of a chalcone-like precursor, an α,β-unsaturated ketone, with hydroxylamine hydrochloride. The hydroxylamine attacks the β-carbon followed by cyclization and dehydration to yield the stable isoxazole ring.

Materials:

  • 1-(2-furyl)-3-(dimethylamino)prop-2-en-1-one (or similar β-keto-enal equivalent)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc) or another suitable base

  • Glacial acetic acid or ethanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for reflux and extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the furyl-propenone precursor (1.0 eq) in ethanol or glacial acetic acid.

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution. The base is crucial to liberate free hydroxylamine from its hydrochloride salt.

  • Reflux: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvent.

  • Extraction: Resuspend the residue in water and extract with diethyl ether or ethyl acetate (3 x 50 mL). The organic phase now contains the desired product.

  • Washing: Wash the combined organic layers sequentially with water and saturated sodium bicarbonate solution to remove any remaining acid and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure EFIC .

Characterization:

  • ¹H-NMR: Confirm the structure by identifying characteristic peaks for the furan, isoxazole, and ethyl ester protons.

  • FT-IR: Look for characteristic absorption bands for C=O (ester), C=N (isoxazole), and C-O-C (furan and ester) stretches.

  • Mass Spectrometry: Confirm the molecular weight (m/z = 207.19 for [M+H]⁺).

Coordination Chemistry: Synthesis of EFIC-Metal Complexes

EFIC possesses multiple donor sites, allowing for versatile coordination behavior. The primary coordination is expected through the sp²-hybridized nitrogen atom of the isoxazole ring, a relatively soft donor. Secondary coordination may occur through the carbonyl oxygen of the ester group, a hard donor, potentially leading to a stable five-membered chelate ring.[15][16]

G cluster_ligand EFIC Ligand Structure cluster_modes Potential Coordination Modes L This compound (EFIC) Isoxazole_N Isoxazole N M Metal Ion (M) Isoxazole_N->M Primary Site (Soft Donor) Ester_CO Ester C=O Ester_CO->M Secondary Site (Hard Donor) Furan_O Furan O Furan_O->M Less Likely (Steric Hindrance) Monodentate Monodentate (N-coordination) Bidentate Bidentate Chelation (N,O-coordination)

Caption: Potential coordination sites of the EFIC ligand with a metal center.

Protocol 3.1: General Synthesis of M(EFIC)₂X₂ Complexes

Principle: This protocol describes a general method for synthesizing metal complexes of EFIC by reacting the ligand with a suitable metal salt in a 2:1 molar ratio. The choice of solvent is critical to ensure solubility of both the ligand and the metal salt.

Materials:

  • EFIC ligand

  • Metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂, ZnCl₂)

  • Absolute ethanol or methanol

  • Standard reflux and filtration apparatus

Procedure:

  • Ligand Solution: Dissolve EFIC (2.0 mmol) in hot absolute ethanol (20 mL) in a round-bottom flask.

  • Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (1.0 mmol) in a minimal amount of the same solvent (approx. 10 mL).

  • Reaction: Add the metal salt solution dropwise to the hot, stirring ligand solution. A color change or precipitation is often observed immediately.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours to ensure complete complexation.

  • Isolation: Allow the reaction to cool to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If no solid forms, slowly reduce the volume of the solvent under reduced pressure to induce crystallization/precipitation.

  • Washing: Wash the collected solid product with cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.

  • Drying: Dry the final complex in a desiccator or under vacuum.

Caption: General workflow for the synthesis of EFIC-metal complexes.

Physicochemical Characterization of Complexes

Thorough characterization is essential to confirm the formation of the complex and elucidate its structure.

Protocol 4.1: FT-IR Spectroscopic Analysis

Principle: Infrared spectroscopy is used to identify the coordination sites of the ligand. When a donor atom coordinates to a metal ion, the electron density around the atom changes, causing a shift in the vibrational frequency of the associated bonds.

Procedure:

  • Acquire FT-IR spectra of the free EFIC ligand and the synthesized metal complex(es) using KBr pellets.

  • Compare the spectra, paying close attention to the key functional group regions.

Interpretation:

  • ν(C=N) of Isoxazole: A shift of this band (typically ~1600-1650 cm⁻¹) to a lower or higher frequency in the complex spectrum compared to the free ligand is strong evidence of coordination through the isoxazole nitrogen.

  • ν(C=O) of Ester: A significant shift (usually to a lower frequency, >20 cm⁻¹) of the ester carbonyl stretch (typically ~1720-1740 cm⁻¹) indicates its involvement in coordination, suggesting bidentate chelation.[17]

  • New Bands: The appearance of new, low-frequency bands (typically < 600 cm⁻¹) can often be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.

Protocol 4.2: UV-Visible Spectroscopic Analysis

Principle: For complexes with transition metals (e.g., Co, Ni, Cu), UV-Vis spectroscopy provides information about the electronic transitions within the d-orbitals of the metal ion, which is indicative of the coordination geometry.

Procedure:

  • Prepare dilute solutions of the complexes in a suitable solvent (e.g., DMSO, DMF).

  • Record the absorption spectra over a range of 200-800 nm.

Interpretation:

  • Intra-ligand Transitions: High-intensity bands in the UV region (< 400 nm) are typically due to π→π* and n→π* transitions within the EFIC ligand. These may shift upon coordination.

  • d-d Transitions: Lower intensity, broad bands in the visible region (> 400 nm) correspond to d-d electronic transitions. The position and number of these bands can help infer the geometry (e.g., octahedral, tetrahedral, square planar) of the complex.

  • Charge Transfer Bands: Ligand-to-Metal Charge Transfer (LMCT) bands may also appear, often with high intensity.

Applications in Drug Development and Materials Science

The primary driver for synthesizing these complexes is their potential for enhanced biological activity. The coordination of a bioactive ligand to a metal ion can improve its pharmacological properties through several mechanisms, including increased lipophilicity and altered cellular uptake.[10][18]

Potential Biological Applications:

  • Antimicrobial Agents: Many isoxazole derivatives and their metal complexes exhibit potent antibacterial and antifungal activity.[8][13] The synthesized EFIC complexes should be screened against a panel of clinically relevant bacterial and fungal strains.

  • Anticancer Agents: The isoxazole scaffold is present in several anticancer compounds.[2][4] Metal complexes can exert cytotoxic effects through mechanisms like DNA binding and inhibition of key enzymes.[10]

  • Anti-inflammatory Agents: Isoxazole derivatives have also been explored for their anti-inflammatory properties.[3]

Other Applications:

  • Catalysis: The metal centers in the complexes can serve as Lewis acid catalysts for various organic transformations.

  • New Materials: EFIC and its complexes can be used as building blocks for coordination polymers or metal-organic frameworks (MOFs).[1][19]

References

Application Note: A Practical Guide to the Palladium-Catalyzed Hydrogenation of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive technical guide for the palladium-catalyzed hydrogenation of isoxazole derivatives, a cornerstone transformation in modern synthetic organic chemistry. Isoxazoles, prized for their prevalence in bioactive molecules, contain a labile Nitrogen-Oxygen (N-O) bond that can be strategically cleaved under reductive conditions. This process unmasks valuable difunctionalized synthons, most notably β-enaminones. We present a detailed mechanistic overview, a robust and validated experimental protocol using palladium on carbon (Pd/C), and critical insights into reaction optimization, chemoselectivity, and troubleshooting. This guide is intended for researchers, chemists, and process development professionals engaged in pharmaceutical and fine chemical synthesis.

Introduction: The Isoxazole Ring as a Versatile Synthetic Intermediate

The isoxazole moiety is a five-membered aromatic heterocycle that serves as a vital structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antibacterial properties.[3][4]

Beyond its direct role as a pharmacophore, the isoxazole ring is a uniquely versatile synthetic intermediate.[5] The inherent weakness of the endocyclic N-O bond provides a strategic site for ring cleavage under specific reaction conditions, particularly catalytic reduction.[2][3][5] This reductive ring-opening transforms the stable isoxazole into highly valuable, difunctionalized open-chain structures like β-enaminones (β-amino enones) and, subsequently, 1,3-dicarbonyls.[6][7] In this context, the isoxazole acts as a stable "masked" equivalent of these often less stable functional groups, allowing for extensive molecular elaboration before the final revealing step.[5][8]

Palladium-catalyzed hydrogenation is the preeminent method for this transformation, valued for its efficiency, reliability, and the operational simplicity afforded by heterogeneous catalysts like palladium on carbon (Pd/C).[7][9] This reaction typically proceeds under mild conditions, offering a high degree of predictability and scalability for accessing key intermediates in complex molecule synthesis.

Mechanistic Overview: The Hydrogenolysis Pathway

The transformation of an isoxazole to a β-enaminone via palladium catalysis is a form of hydrogenolysis, a reaction involving the cleavage of a bond by hydrogen. The generally accepted mechanism proceeds through several key stages on the surface of the heterogeneous palladium catalyst.[10]

  • Adsorption: The isoxazole substrate adsorbs onto the active sites of the palladium metal surface, primarily through interaction with the π-system of the ring.

  • Hydrogen Activation: Molecular hydrogen (H₂) from the reaction atmosphere also adsorbs onto the palladium surface, where it is cleaved into reactive atomic hydrogen species (metal hydrides).[10]

  • N-O Bond Cleavage: The adsorbed hydrogen atoms are transferred to the isoxazole ring, leading to the reductive cleavage of the weak N-O sigma bond.

  • Intermediate Formation & Tautomerization: This cleavage generates an unstable imino-ketone intermediate, which rapidly tautomerizes to the thermodynamically more stable, conjugated β-enaminone product.[7]

  • Desorption: The final β-enaminone product desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

G cluster_surface Palladium (Pd/C) Surface Isoxazole Isoxazole Derivative Adsorbed_Isoxazole Adsorbed Isoxazole Isoxazole->Adsorbed_Isoxazole Adsorption H2 H₂ Gas Adsorbed_H 2 [H•] (Activated Hydrogen) H2->Adsorbed_H Activation Intermediate Imino-ketone Intermediate Adsorbed_Isoxazole->Intermediate N-O Bond Cleavage by [H•] Product β-Enaminone (Product) Intermediate->Product Tautomerization Product_desorbed Desorbed β-Enaminone Product->Product_desorbed Desorption

Caption: Proposed mechanism for Pd-catalyzed isoxazole hydrogenation.

Experimental Protocol: Reductive Cleavage of a 3,5-Disubstituted Isoxazole

This protocol provides a general and reliable method for the hydrogenation of a model 3,5-disubstituted isoxazole to its corresponding β-enaminone.

Objective: To synthesize a (Z)-β-enaminoketone via the reductive ring-opening of a 3,5-disubstituted isoxazole using 10% Pd/C and a hydrogen atmosphere.

Materials:

  • 3,5-Disubstituted isoxazole derivative (e.g., 3,5-dimethylisoxazole)

  • 10% Palladium on activated carbon (10% Pd/C)

  • Solvent: Ethyl acetate (EtOAc) or Methanol (MeOH), reagent grade

  • Hydrogen (H₂) gas (balloon or cylinder with regulator)

  • Inert gas (Nitrogen or Argon)

  • Celite® 545 (or equivalent diatomaceous earth)

Equipment:

  • Two- or three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Three-way stopcock and rubber septa

  • Hydrogen balloon assembly

  • Vacuum/inert gas manifold

  • Büchner funnel and filter flask

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the isoxazole substrate (1.0 eq).

    • Dissolve the substrate in an appropriate volume of solvent (e.g., 0.1 M concentration).

    • Carefully add 10% Pd/C catalyst (5–10 mol% Pd relative to the substrate).

  • Inerting the System (Critical Safety Step):

    • Seal the flask and connect it to a vacuum/inert gas manifold via a three-way stopcock.

    • CAUTION: Pd/C is pyrophoric, especially when dry or in the presence of flammable solvents and oxygen. Always handle under an inert atmosphere.

    • Evacuate the flask gently and backfill with inert gas (N₂ or Ar). Repeat this cycle three times to ensure the atmosphere is completely inert.

  • Initiating Hydrogenation:

    • Connect a balloon filled with hydrogen gas to the three-way stopcock.

    • Evacuate the inert gas from the flask and carefully introduce the hydrogen from the balloon. A slight positive pressure should be maintained (the balloon should not be fully deflated).

    • For reactions requiring higher pressure, use a Parr hydrogenation apparatus according to its operating instructions.

  • Reaction Monitoring:

    • Stir the reaction mixture vigorously at room temperature to ensure good mixing of the three phases (solid catalyst, liquid solution, gas).

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. Take aliquots by briefly stopping the stirring, switching to an inert atmosphere, and using a syringe. The product β-enaminone is typically more polar than the starting isoxazole.

  • Reaction Workup:

    • Once the starting material is consumed (typically 2-24 hours), stop the stirring.

    • Carefully purge the flask with inert gas for several minutes to remove all residual hydrogen.

    • Prepare a small plug of Celite® in a Büchner or Hirsch funnel. Wet the pad with the reaction solvent.

    • Filter the reaction mixture through the Celite® pad to remove the heterogeneous Pd/C catalyst. Wash the pad thoroughly with additional solvent to ensure complete recovery of the product.

    • CAUTION: The filtered catalyst on the Celite® pad is highly pyrophoric and can ignite spontaneously as it dries. Immediately quench the pad by carefully adding water to it in a separate beaker before disposal.

  • Purification and Characterization:

    • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

    • The resulting crude product is often of high purity. If necessary, further purification can be achieved by column chromatography on silica gel or recrystallization.

    • Confirm the structure of the β-enaminone product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Key Parameters, Optimization, and Chemoselectivity

The success and selectivity of the hydrogenation reaction depend on several key factors.

ParameterTypical ConditionsRationale & Expert Insights
Catalyst 5-10 mol% of 10% Pd/CPalladium on carbon is the workhorse catalyst due to its high activity and ease of removal.[7][9] For substrates prone to over-reduction, a less active catalyst or a poisoned catalyst (e.g., Lindlar's catalyst) could be explored, though this is uncommon for isoxazoles.
Solvent EtOAc, EtOH, MeOH, THFThe choice of solvent primarily depends on substrate solubility. Protic solvents like ethanol (EtOH) can sometimes accelerate the reaction rate. Ethyl acetate (EtOAc) is a common choice for its inertness and ease of removal.
H₂ Pressure 1 atm (balloon) to 50 psiMost isoxazole cleavages proceed smoothly at atmospheric pressure.[9] For sterically hindered or electron-deficient isoxazoles, increasing the pressure can significantly increase the reaction rate.
Temperature Room Temperature (20-25 °C)The reaction is typically exothermic and proceeds efficiently at room temperature.[9] Heating is generally not required and may lead to side reactions or decomposition of the enaminone product.
Substrate 3,5-Disubstituted IsoxazolesThe nature of the substituents can affect the reaction rate but generally does not impede the N-O bond cleavage. However, these substituents must be stable to reductive conditions.
Chemoselectivity: A Critical Consideration

While the N-O bond is readily cleaved, Pd/C is a powerful reducing catalyst capable of hydrogenating many other functional groups.[11][12] Understanding this hierarchy is crucial for planning a synthetic route.

  • Highly Labile Groups (Reduced Concurrently or Preferentially):

    • Alkynes, Alkenes

    • Azides (R-N₃ → R-NH₂)

    • Nitro Groups (R-NO₂ → R-NH₂)

    • O-Benzyl and N-Benzyl ethers/amines (Debenzylation)

    • Aryl Halides (in some cases, leading to hydrodehalogenation)

  • Moderately Stable Groups (May be Reduced Under Forcing Conditions):

    • Aldehydes, Ketones (can be reduced to alcohols, though often slower than N-O cleavage)

    • Nitriles (can be reduced to primary amines)

  • Generally Stable Groups:

    • Esters, Amides

    • Carboxylic Acids

    • Aromatic rings (require harsh conditions, e.g., high pressure/temperature)

Expert Tip: If a sensitive functional group is present, a thorough literature search for a more chemoselective catalyst system is warranted. Alternatives include transfer hydrogenation or using different metals like nickel or platinum, which may offer a different selectivity profile.[7][13]

Experimental Workflow & Troubleshooting

A logical workflow ensures reproducibility and helps diagnose issues quickly.

G A 1. Reaction Setup (Substrate, Solvent, Pd/C) B 2. Inerting (3x Vacuum/N₂ Cycles) A->B C 3. Hydrogenation (H₂ Balloon, Vigorous Stirring) B->C D 4. Monitoring (TLC/LC-MS) C->D D->C Reaction Incomplete E 5. Workup (N₂ Purge, Celite Filtration) D->E Reaction Complete F 6. Purification (Evaporation, Chromatography) E->F G 7. Analysis (NMR, MS) F->G

Caption: Standard experimental workflow for isoxazole hydrogenation.

Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
Reaction is stalled or incomplete 1. Inactive or poisoned catalyst.2. Insufficient H₂ pressure or poor stirring.3. Insoluble substrate.1. Use fresh, high-quality Pd/C. Ensure no sulfur contaminants are present.[14]2. Ensure the H₂ balloon remains inflated and increase stirring speed.3. Change to a more suitable solvent or solvent mixture.
Formation of multiple byproducts 1. Over-reduction of the enaminone product or other functional groups.2. Decomposition of the product.1. Monitor the reaction closely and stop it immediately upon consumption of the starting material. Consider lowering H₂ pressure.2. Ensure the reaction is run at room temperature.
Low isolated yield 1. Incomplete filtration/washing of the catalyst.2. Product is volatile.3. Adsorption of the product onto Celite® or silica gel.1. Wash the Celite® pad thoroughly with several portions of solvent.2. Use lower temperatures during rotary evaporation.3. Flush chromatography column with a more polar solvent system after elution.

Conclusion

The palladium-catalyzed hydrogenation of isoxazoles is a powerful and highly reliable synthetic method for accessing β-enaminones and their derivatives. The protocol detailed herein is robust and broadly applicable to a wide range of substrates. By understanding the underlying mechanism and paying close attention to critical parameters like chemoselectivity and catalyst handling, researchers can effectively leverage this transformation to build molecular complexity and advance programs in drug discovery and chemical development.

References

Application Notes and Protocols for the Analytical Characterization of Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Isoxazole derivatives are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and agrochemicals due to their wide range of biological activities.[1][2] Accurate and comprehensive characterization of these molecules is paramount for drug discovery, quality control, and mechanistic studies. This document provides a detailed guide to the primary analytical techniques for the structural elucidation, purification, and quantification of isoxazole compounds. It is designed to offer both foundational understanding and practical, field-proven protocols for immediate application.

Strategic Workflow for Isoxazole Characterization

The structural confirmation of a newly synthesized or isolated isoxazole compound is a multi-step process. An efficient workflow ensures that the maximum amount of information is gathered at each stage, leading to an unambiguous structural assignment. The following workflow is recommended:

G cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Definitive Confirmation Purity Purity Assessment (TLC, HPLC) MS Molecular Weight Determination (MS) Purity->MS If pure FTIR Functional Group ID (FT-IR) MS->FTIR Confirm MW NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) HRMS Elemental Composition (HRMS) NMR->HRMS Propose structure FTIR->NMR Identify key bonds UVVis Electronic Properties (UV-Vis) XRay Absolute Stereochemistry (X-ray Crystallography) HRMS->XRay Confirm formula If chiral & crystalline

Caption: Recommended workflow for isoxazole characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of isoxazole derivatives in solution.[3] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments is typically required for a complete assignment of all atoms in the molecule.

Scientific Principles and Causality

The isoxazole ring is an electron-deficient system, which influences the chemical shifts of its ring protons and carbons. The H-4 proton of a 3,5-disubstituted isoxazole, for example, is particularly sensitive to the electronic nature of the substituents at positions 3 and 5.[4] Electron-withdrawing groups will deshield this proton, causing it to resonate at a higher chemical shift (downfield), while electron-donating groups will have the opposite effect. This predictability is a key tool for distinguishing between isomers.[4]

Advanced techniques like ¹³C{¹⁴N} RESPDOR solid-state NMR can be used to definitively identify which carbon atoms are directly bonded to nitrogen, which is invaluable for distinguishing between isomers like oxazoles and isoxazoles where solution NMR data might be ambiguous.[5]

Data Interpretation: Characteristic Chemical Shifts

The following table summarizes typical chemical shift ranges for the isoxazole core. Note that these values are approximate and can be significantly influenced by substituents and the solvent used.[3][6]

NucleusPositionTypical Chemical Shift (δ, ppm)Notes
¹HH-38.0 - 9.0Often the most downfield proton if unsubstituted.
¹HH-46.0 - 7.5Highly sensitive to substituents at C3 and C5.[4]
¹HH-58.5 - 9.5Also significantly downfield due to proximity to oxygen and nitrogen.
¹³CC-3150 - 165Quaternary or CH, deshielded by nitrogen.
¹³CC-495 - 115Typically the most upfield ring carbon.
¹³CC-5165 - 180Most deshielded carbon, influenced by both heteroatoms.
Protocol: Comprehensive NMR Analysis of an Isoxazole Derivative

Objective: To obtain a full set of NMR data for the complete structural assignment of a novel isoxazole compound.

Materials:

  • Purified isoxazole compound (5-10 mg)

  • High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • 5 mm NMR tubes

  • NMR spectrometer (400 MHz or higher recommended)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified isoxazole sample.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean vial.[3] Ensure the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure adequate signal-to-noise and resolution.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be required to achieve good signal-to-noise.

    • DEPT-135: Perform a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.

    • 2D COSY (Correlation Spectroscopy): Run a gradient-enhanced COSY experiment to identify proton-proton (¹H-¹H) spin-spin coupling networks.[3] This is crucial for identifying adjacent protons on substituent chains.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate each proton with its directly attached carbon atom (¹J-coupling).

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to observe correlations between protons and carbons over two to three bonds (²J and ³J-couplings).[7] This is the key experiment for connecting different fragments of the molecule and definitively placing substituents on the isoxazole ring.

  • Data Processing and Analysis:

    • Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze coupling constants (J-values) in the ¹H spectrum to infer spatial relationships.

    • Systematically build the molecular structure by integrating all 1D and 2D data, starting with known fragments and using HMBC correlations to piece them together.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of isoxazole compounds and providing structural clues through the analysis of fragmentation patterns.[1][8]

Scientific Principles and Causality

The choice of ionization technique is critical.

  • Electron Ionization (EI): This is a high-energy "hard" ionization technique that often leads to extensive fragmentation. While this provides a detailed fragmentation "fingerprint," the molecular ion (M⁺˙) may be weak or absent for less stable derivatives.

  • Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for more polar or thermally labile isoxazole derivatives. It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it excellent for confirming molecular weight.[6]

The isoxazole ring is known to undergo characteristic cleavage under mass spectrometric conditions. Common fragmentation pathways include the loss of neutral molecules like HCN, CO, and cleavage of the N-O bond, which can be diagnostic for the isoxazole core.[8] The specific fragmentation pattern is highly dependent on the nature and position of substituents.

Protocol: HPLC-MS Analysis for Purity and Molecular Weight Confirmation

Objective: To confirm the molecular weight and assess the purity of an isoxazole compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Instrumentation & Materials:

  • HPLC system with a UV detector coupled to a single quadrupole or ion trap mass spectrometer with an ESI source.

  • C18 reversed-phase HPLC column (e.g., Zorbax Eclipse Plus C18, 150 x 3.0 mm, 3.5 µm).

  • HPLC-grade acetonitrile (ACN) and water.

  • Formic acid (for MS compatibility).[9]

  • Sample dissolved in a suitable solvent (e.g., methanol or ACN).

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the isoxazole compound at ~1 mg/mL in methanol or ACN.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

  • HPLC Method:

    • Column: Zorbax Eclipse Plus C18 (150 x 3.0 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical starting point is a linear gradient from 5% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a re-equilibration step.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • UV Detection: 254 nm or a wavelength determined from a UV-Vis spectrum.

  • Mass Spectrometer Method (ESI Positive Mode):

    • Ion Source: ESI, Positive Ion Mode.

    • Scan Range: m/z 100 - 1000.

    • Drying Gas (N₂): Flow rate of 10 L/min.

    • Drying Gas Temperature: 350 °C.

    • Capillary Voltage: 4000 V.

    • Fragmentor Voltage: Start with a low value (e.g., 70 V) to minimize in-source fragmentation and clearly observe the [M+H]⁺ ion. The voltage can be increased in subsequent runs to induce fragmentation for structural analysis.[10]

  • Data Analysis:

    • Examine the UV chromatogram for a single, sharp peak, indicating the purity of the compound.

    • Extract the mass spectrum corresponding to the chromatographic peak.

    • Identify the [M+H]⁺ ion and confirm that its mass corresponds to the expected molecular weight of the isoxazole compound.

    • If High-Resolution Mass Spectrometry (HRMS) is used, the exact mass can be used to determine the elemental composition, providing definitive confirmation of the molecular formula.

Vibrational and Electronic Spectroscopy

FT-IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic system of the isoxazole molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the presence of specific functional groups and bonds within the molecule.[11] The isoxazole ring itself has characteristic vibrations.

Wavenumber (cm⁻¹)Vibration Assignment
~1615 cm⁻¹C=N stretching vibration.[6]
~1570 cm⁻¹C=C stretching vibration.[6]
1400 - 1450 cm⁻¹Ring stretching modes.
~1100 cm⁻¹C-O-N stretching.

Other prominent peaks corresponding to substituents (e.g., C=O stretch for ketones/esters at ~1700 cm⁻¹, O-H stretch for alcohols/phenols at ~3300 cm⁻¹) should also be identified.[2]

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.[6] The isoxazole ring and any conjugated systems attached to it will absorb UV or visible light. The wavelength of maximum absorbance (λ_max) is sensitive to the extent of conjugation and the nature of the substituents. This technique is particularly useful for quantitative analysis using the Beer-Lambert law and for monitoring reactions.

X-ray Crystallography: The Definitive Structure

For crystalline isoxazole compounds, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and, crucially, the absolute configuration of chiral centers.[3][12]

Scientific Principles and Causality

X-ray crystallography relies on the diffraction of X-rays by the ordered arrangement of atoms in a single crystal. The resulting diffraction pattern is mathematically decoded to generate a three-dimensional electron density map of the molecule. For chiral, enantiomerically pure compounds, anomalous dispersion effects, particularly when using copper radiation, allow for the determination of the absolute stereochemistry.[13] The Flack parameter is a key statistical value used to validate the assignment of the correct enantiomer.[12][14]

Protocol: Single Crystal X-ray Diffraction

Objective: To obtain a high-quality single crystal suitable for X-ray diffraction to unambiguously determine the molecular structure and absolute configuration.

Procedure:

  • Crystallization (The Critical Step):

    • Ensure the compound is of the highest possible purity (>98%).

    • Screen a wide variety of solvents and solvent combinations (e.g., hexane/ethyl acetate, dichloromethane/methanol, acetone, ethanol).

    • Employ slow crystallization techniques:

      • Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated cap and allow the solvent to evaporate over several days to weeks.

      • Vapor Diffusion: Dissolve the compound in a good solvent (e.g., dichloromethane) and place this vial inside a larger, sealed jar containing a poor solvent (e.g., pentane). The poor solvent will slowly diffuse into the inner vial, reducing the solubility and inducing crystallization.

      • Slow Cooling: Dissolve the compound in a minimal amount of solvent at an elevated temperature and allow it to cool slowly to room temperature, then to a lower temperature (e.g., 4 °C).

  • Crystal Selection and Mounting:

    • Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

    • Carefully mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

  • Data Collection and Structure Solution:

    • Mount the crystal on the X-ray diffractometer.

    • A screening shot is taken to assess crystal quality and determine the unit cell.

    • If the crystal is suitable, a full data set is collected, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

    • The collected data is processed, and the structure is solved and refined using specialized software (e.g., SHELX, Olex2). The refinement process generates the final structural model and associated quality metrics, including the Flack parameter for absolute configuration.[12]

References

Application Note: 1H and 13C NMR Spectral Analysis of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone pharmacophore in medicinal chemistry.[1] Its unique electronic properties and versatile synthetic accessibility have cemented its role in the development of a wide array of therapeutic agents.[2][3] Isoxazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[1][4][5] Prominent drugs such as the anti-inflammatory agent Valdecoxib, the anticonvulsant Zonisamide, and β-lactamase resistant antibiotics like Cloxacillin and Dicloxacillin feature this privileged scaffold.[1]

Given its significance, the unambiguous structural characterization of novel isoxazole derivatives is paramount in the drug development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and definitive tool for this purpose. This application note provides a detailed guide to the principles and protocols for the comprehensive NMR analysis of isoxazole derivatives, aimed at researchers, scientists, and drug development professionals.

Structural and Electronic Landscape of the Isoxazole Ring

The interpretation of NMR spectra begins with a fundamental understanding of the molecule's structure. The isoxazole ring is numbered starting from the oxygen atom, as illustrated below. The electronic environment of each position (C3, C4, and C5) is distinct, leading to characteristic chemical shifts for the attached protons and the carbons themselves.

Caption: IUPAC numbering of the isoxazole ring.

Part 1: ¹H NMR Spectral Analysis

The proton NMR spectrum of an isoxazole derivative provides a wealth of information regarding its substitution pattern. The chemical shifts (δ) of the ring protons (H3, H4, and H5) are highly sensitive to the electronic environment, while their coupling constants (J) reveal their connectivity.

Chemical Shifts (δ) of Ring Protons

In the unsubstituted isoxazole molecule, the proton signals appear at distinct downfield positions due to the aromatic nature of the ring and the influence of the electronegative heteroatoms.[6]

  • H5 (δ ≈ 8.3-8.5 ppm): This proton is adjacent to the highly electronegative oxygen atom, causing it to be the most deshielded proton on the ring.[7]

  • H3 (δ ≈ 8.2-8.4 ppm): This proton is adjacent to the nitrogen atom and is also significantly deshielded. In some substituted derivatives, its chemical shift can overlap with or even be downfield of H5.

  • H4 (δ ≈ 6.3-6.6 ppm): The H4 proton is the most shielded of the ring protons, appearing significantly upfield from H3 and H5.[6][7][8]

Spin-Spin Coupling Constants (J)

The through-bond coupling between adjacent protons provides definitive evidence for their relative positions. The magnitude of the J-coupling is characteristic of the bond path.

J_Coupling cluster_ring H3 H3 H4 H4 H3->H4 ³J(H3,H4) ≈ 1.5-2.0 Hz H5 H5 H3->H5 ⁴J(H3,H5) ≈ 0-1.0 Hz (often not resolved) H4->H5 ³J(H4,H5) ≈ 1.5-2.0 Hz

Caption: Key proton-proton (J) couplings in the isoxazole ring.

  • ³J(H4,H5) and ³J(H3,H4): These three-bond couplings are typically small, in the range of 1.5–2.0 Hz.[9] This results in the signals for H3, H4, and H5 appearing as finely split doublets or doublet of doublets, depending on the substitution pattern.

  • ⁴J(H3,H5): This four-bond coupling is very small (typically < 1 Hz) and is often not resolved, leading to slight broadening of the H3 and H5 signals rather than clear splitting.[9]

Influence of Substituents

The predictive power of NMR lies in understanding how substituents perturb the electronic structure and, consequently, the chemical shifts.[10][11]

  • Electron-Withdrawing Groups (EWGs) such as -NO₂, -CN, or -COR at any position will deshield the remaining ring protons, causing them to shift downfield (to a higher ppm value).

  • Electron-Donating Groups (EDGs) like -CH₃, -OR, or -NH₂ will shield the ring protons, causing them to shift upfield (to a lower ppm value).

  • The magnitude of the shift is most pronounced for protons ortho and para to the substituent, a principle that extends to five-membered heterocyclic systems.

Position Proton Typical δ (ppm) Typical Multiplicity Notes
UnsubstitutedH38.2 - 8.4dJ(H3,H4) ≈ 1.5-2.0 Hz
H46.3 - 6.6ddJ(H3,H4) & J(H4,H5) ≈ 1.5-2.0 Hz
H58.3 - 8.5dJ(H4,H5) ≈ 1.5-2.0 Hz
3-SubstitutedH46.4 - 6.8dShifts depend on substituent.
H58.4 - 8.8dJ(H4,H5) coupling remains.
4-SubstitutedH38.3 - 8.7sNo coupling to H5.
H58.5 - 9.0sMost sensitive to substituent.
5-SubstitutedH38.1 - 8.5dJ(H3,H4) coupling remains.
H46.2 - 6.5dShifts depend on substituent.

Table 1: Typical ¹H NMR Chemical Shift Ranges and Multiplicities for Substituted Isoxazoles.

Part 2: ¹³C NMR Spectral Analysis

Carbon-13 NMR provides direct information about the carbon skeleton of the isoxazole derivative. The chemical shifts are highly sensitive to the local electronic environment and the nature of attached substituents.

Chemical Shifts (δ) of Ring Carbons

In the parent isoxazole, the carbon chemical shifts are spread over a wide range.[12]

  • C5 (δ ≈ 157-158 ppm): Directly bonded to the electronegative oxygen, C5 is the most deshielded carbon in the ring.[12]

  • C3 (δ ≈ 149-150 ppm): Bonded to the nitrogen atom, C3 is also significantly downfield.[12]

  • C4 (δ ≈ 103-104 ppm): C4 is markedly shielded compared to C3 and C5, appearing at a characteristic upfield position.[12] This makes the C4 signal a key diagnostic peak for identifying the isoxazole core.

Influence of Substituents

Substituent effects in ¹³C NMR are more complex than in ¹H NMR but follow predictable trends.[11][13] The effect of a substituent on the carbon to which it is attached (the ipso carbon) is significant and depends on both inductive and resonance effects.

  • Substituent at C3: Will most strongly affect the chemical shift of C3, with smaller effects on C4 and C5.

  • Substituent at C4: Will primarily influence the C4 resonance, often causing a large downfield shift, and will also affect C3 and C5.

  • Substituent at C5: Will have the largest impact on the C5 chemical shift.

These effects can be quantified and are often additive, allowing for the prediction of ¹³C chemical shifts in polysubstituted derivatives. DFT calculations can also be a powerful tool for predicting and assigning ¹³C signals in complex isoxazole structures.[11]

Position Carbon Typical δ (ppm) Notes
UnsubstitutedC3149 - 150
C4103 - 104Most upfield ring carbon.
C5157 - 158Most downfield ring carbon.
3-SubstitutedC3155 - 170Highly dependent on substituent.
C4100 - 110
C5158 - 162
4-SubstitutedC3150 - 155
C4110 - 140Highly dependent on substituent.
C5155 - 160
5-SubstitutedC3148 - 152
C4105 - 115
C5165 - 180Highly dependent on substituent.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Substituted Isoxazoles.

Part 3: Experimental Protocols and Workflow

Acquiring high-quality, reproducible NMR data is contingent on meticulous sample preparation and the selection of appropriate acquisition parameters.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A 1. Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) B 2. Select Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) A->B C 3. Dissolve Sample in Vial (Add internal standard, e.g., TMS) B->C D 4. Filter Solution (Use pipette with glass wool) C->D E 5. Transfer to NMR Tube (To a depth of ~4-5 cm) D->E F 6. Insert Sample & Lock E->F G 7. Shim Magnetic Field (Optimize field homogeneity) F->G H 8. Set Acquisition Parameters (Pulse width, AQ, D1, NS) G->H I 9. Acquire Spectrum H->I J 10. Fourier Transform I->J K 11. Phase Correction J->K L 12. Baseline Correction K->L M 13. Calibrate & Integrate L->M N 14. Assign Signals (Correlate with structure) M->N

Caption: Standard workflow for NMR analysis of isoxazole derivatives.

Protocol for NMR Sample Preparation

This protocol outlines a self-validating system for preparing high-quality samples.

  • Weigh the Sample: For a standard 5 mm NMR tube, accurately weigh the appropriate amount of your isoxazole derivative.

    • ¹H NMR: 5-25 mg is typically sufficient.[14]

    • ¹³C NMR: 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[14]

    • Causality: Using too little sample results in a poor signal-to-noise ratio (S/N), requiring excessively long acquisition times. Overly concentrated samples can lead to line broadening and difficulty in shimming.[14][15]

  • Choose a Deuterated Solvent: Select a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[16]

    • Causality: Deuterated solvents are used to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring stability during the experiment.

  • Dissolve and Add Standard: In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent.[16] Add a small amount of an internal reference standard, such as Tetramethylsilane (TMS), which is defined as 0.00 ppm.

    • Causality: Dissolving in a separate vial ensures complete solubilization before transfer. TMS provides a sharp, singlet reference peak for accurate calibration of the chemical shift axis.

  • Filter the Sample: Prepare a Pasteur pipette with a small, tight plug of glass wool. Filter the sample solution through this plug directly into a clean, high-quality NMR tube.

    • Trustworthiness: This step is critical. Undissolved particulate matter will severely degrade the magnetic field homogeneity, resulting in broad, distorted peaks that cannot be corrected by shimming.[16]

  • Cap and Clean: Ensure the final sample height in the tube is approximately 4-5 cm.[15][16] Cap the tube securely. Before inserting it into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any dust or fingerprints.[15]

Recommended NMR Acquisition Parameters

The following are recommended starting parameters for routine analysis on a 400 or 500 MHz spectrometer.

For ¹H NMR Spectroscopy:

  • Pulse Width (p1): Use a 30-45° flip angle. This is a fraction of the 90° pulse.

    • Causality: A smaller flip angle allows for a shorter relaxation delay between scans without saturating the signals, improving S/N efficiency over time.[17][18]

  • Acquisition Time (at): 2-4 seconds.

    • Causality: This ensures adequate digital resolution to resolve the fine J-couplings characteristic of the isoxazole ring.[17]

  • Relaxation Delay (d1): 1-2 seconds.

    • Causality: Allows for sufficient (though not necessarily complete) relaxation of protons between pulses, which is adequate for routine structural confirmation.

  • Number of Scans (ns): 8 to 16 scans. This can be adjusted based on sample concentration.

For ¹³C NMR Spectroscopy:

  • Pulse Program: Use a pulse program with proton decoupling (e.g., zgpg30 or similar).

    • Causality: Proton decoupling collapses the ¹³C-H multiplets into singlets, simplifying the spectrum and improving the S/N ratio.

  • Pulse Width (p1): Use a 30° flip angle.

    • Causality: Quaternary carbons often have very long relaxation times (T₁). A small flip angle significantly reduces the necessary relaxation delay, making the experiment much faster.[17]

  • Acquisition Time (at): 1.0-1.5 seconds.

  • Relaxation Delay (d1): 2.0 seconds.

  • Number of Scans (ns): 128 to 1024 scans, or more, depending on concentration.

    • Causality: A higher number of scans is required to achieve adequate S/N for the low-sensitivity ¹³C nucleus.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of isoxazole derivatives. A systematic approach, combining the analysis of chemical shifts, coupling constants, and substituent effects, allows for the unambiguous determination of substitution patterns and overall molecular architecture. By adhering to rigorous sample preparation protocols and employing optimized acquisition parameters, researchers can acquire high-quality, reliable data that is crucial for advancing drug discovery and development programs centered on this vital heterocyclic scaffold.

References

Application Note: High-Resolution Mass Spectrometry for the Definitive Characterization of Ethyl 5-(2-furyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Heterocyclic Scaffolds

Ethyl 5-(2-furyl)isoxazole-3-carboxylate (Molecular Formula: C₁₁H₉NO₄) is a key intermediate whose structural features—the isoxazole ring, the furan moiety, and the ethyl ester group—contribute to the biological activity of derivative compounds.[1] The unambiguous verification of its molecular structure is a foundational requirement in any drug discovery or development pipeline.

High-Resolution Mass Spectrometry (HRMS) stands as the definitive analytical technique for this purpose. Unlike nominal mass instruments, HRMS platforms like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems provide mass measurements with high accuracy (typically < 5 ppm), which is essential for calculating the correct elemental composition from a measured mass-to-charge ratio (m/z).[2][3][4] This high resolving power distinguishes the analyte from potential isobaric interferences, ensuring analytical certainty.[5] Furthermore, coupling HRMS with tandem mass spectrometry (MS/MS) allows for controlled fragmentation of the molecule, generating a unique spectral fingerprint that serves to elucidate its specific chemical structure.[6][7]

This application note presents a robust protocol for the analysis of this compound, emphasizing the causality behind each experimental step to ensure reproducibility and scientific rigor.

Experimental Workflow: From Sample to Structure

The analytical workflow is a multi-stage process designed to ensure data quality and confidence in the final structural assignment. Each step builds upon the last, forming a self-validating cascade from sample preparation to final data interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Pure Compound (~1 mg) B Dissolve in HPLC-Grade Methanol/Acetonitrile A->B C Dilute to 10 µg/mL (approx. 50 µM) B->C D Add 0.1% Formic Acid (for Positive Ion Mode) C->D E Direct Infusion into ESI-HRMS System D->E Inject F Acquire Full Scan MS Data (Accurate Mass) E->F G Select Precursor Ion ([M+H]+) F->G H Acquire MS/MS Data (Fragmentation) G->H I Determine Elemental Composition from Accurate Mass H->I Process Data J Validate with Isotopic Pattern Matching I->J K Analyze Fragmentation Spectrum L Propose Fragmentation Pathway & Confirm Structure K->L G M_plus_H [M+H]⁺ m/z 220.0604 C₁₁H₁₀NO₄⁺ Frag1 m/z 192.0655 C₁₀H₁₀NO₃⁺ M_plus_H->Frag1 - CO Frag2 m/z 174.0550 C₁₀H₈NO₂⁺ M_plus_H->Frag2 - C₂H₅OH (Ethanol) Frag3 m/z 146.0597 C₉H₈O₂⁺ Frag2->Frag3 - CO Frag4 m/z 95.0128 C₅H₃O₂⁺ Frag3->Frag4 - C₂H₅

References

The Strategic Utility of Ethyl 5-(2-furyl)isoxazole-3-carboxylate in the Synthesis of Biologically Active Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system is a cornerstone in medicinal chemistry, prized for its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions, particularly hydrogen bonding.[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a key pharmacophore in a multitude of FDA-approved drugs, demonstrating a vast spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] Ethyl 5-(2-furyl)isoxazole-3-carboxylate emerges as a particularly valuable and versatile building block for drug development professionals. Its structure combines the proven isoxazole core with a furan moiety, another heterocycle of significant biological relevance, and a reactive ethyl ester handle, paving the way for diverse chemical modifications.

This guide provides an in-depth exploration of this compound as a key intermediate. We will detail its synthesis, provide robust protocols for its conversion into libraries of bioactive candidates, and discuss the therapeutic potential of the resulting molecular architectures. The methodologies presented herein are designed to be both descriptive and explanatory, offering researchers the causal insights necessary for successful experimental design and execution.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to its effective application.

PropertyValueReference
CAS Number 33545-40-3[4]
Molecular Formula C₁₀H₉NO₄[4]
Molecular Weight 207.18 g/mol [4]
Melting Point 49 °C[5]
Boiling Point 352.4 °C at 760 mmHg[5]
Appearance Solid[6]
Solubility Soluble in common organic solvents like DCM, THF, Ethyl Acetate.General Knowledge

Synthesis of the Core Reagent: this compound

The most direct and regioselective method for constructing the 3,5-disubstituted isoxazole ring of our target molecule is the Huisgen 1,3-dipolar cycloaddition.[7][8] This powerful reaction involves the [3+2] cycloaddition of a nitrile oxide with a dipolarophile, in this case, an alkyne.

The synthesis of this compound is efficiently achieved through the reaction of 2-furfural oxime (which generates the nitrile oxide in situ) and ethyl propiolate.[9]

Synthesis_of_Ethyl_5-(2-furyl)isoxazole-3-carboxylate cluster_start Starting Materials cluster_intermediate Intermediate cluster_dipole 1,3-Dipole Generation cluster_product Final Product Furan-2-carbaldehyde Furan-2-carbaldehyde Furan-2-carboxaldoxime Furan-2-carboxaldoxime Furan-2-carbaldehyde->Furan-2-carboxaldoxime Hydroxylamine, Pyridine Hydroxylamine Hydroxylamine Hydroxylamine->Furan-2-carboxaldoxime Ethyl_propiolate Ethyl propiolate Final_Product Ethyl 5-(2-furyl)isoxazole- 3-carboxylate Ethyl_propiolate->Final_Product Nitrile_Oxide Furan-2-carbonitrile oxide (in situ) Furan-2-carboxaldoxime->Nitrile_Oxide Oxidant (e.g., NCS, NaOCl) Nitrile_Oxide->Final_Product [3+2] Cycloaddition

Caption: Synthesis of the core reagent via 1,3-dipolar cycloaddition.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methodologies for 1,3-dipolar cycloadditions.[7][9]

Step 1: Formation of Furan-2-carboxaldoxime

  • To a stirred solution of furan-2-carbaldehyde (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the consumption of the aldehyde by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield furan-2-carboxaldoxime, which can often be used in the next step without further purification.

Step 2: In situ Generation of Nitrile Oxide and Cycloaddition

  • Dissolve furan-2-carboxaldoxime (1.0 eq) and ethyl propiolate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene.[9]

  • Cool the mixture in an ice bath.

  • Slowly add an oxidant, such as a solution of sodium hypochlorite (household bleach) or N-chlorosuccinimide (NCS), portion-wise to the stirred solution. The choice of oxidant can influence reaction rate and yield.

    • Rationale: The oxidant converts the oxime to a hydroximoyl chloride, which, in the presence of a mild base (or spontaneously), eliminates HCl to form the highly reactive furan-2-carbonitrile oxide intermediate.

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Key Synthetic Transformations and Protocols

The ethyl ester at the 3-position is the primary handle for derivatization. The most common and biologically relevant transformation is its conversion to a diverse range of amides. This requires a two-step sequence: hydrolysis of the ester to the corresponding carboxylic acid, followed by amide bond formation.

Synthetic_Transformations Start Ethyl 5-(2-furyl)isoxazole- 3-carboxylate Acid 5-(2-furyl)isoxazole- 3-carboxylic acid Start->Acid Step 1: Hydrolysis (e.g., LiOH, NaOH) Amide N-substituted 5-(2-furyl)isoxazole-3-carboxamides (Bioactive Candidates) Acid->Amide Step 2: Amide Coupling (Amine, Coupling Reagent)

Caption: Key two-step transformation to bioactive carboxamides.

Protocol 2: Hydrolysis to 5-(2-furyl)isoxazole-3-carboxylic Acid

This procedure is a standard saponification adapted for isoxazole esters.

  • Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq).

    • Expert Insight: LiOH is often preferred for its milder nature and reduced potential for side reactions compared to NaOH or KOH, especially with sensitive substrates.

  • Stir the mixture at room temperature, monitoring the reaction by TLC until the starting material is fully consumed (typically 2-6 hours).

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with cold 1N HCl.

  • A precipitate of the carboxylic acid should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • If a precipitate does not form, extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the desired carboxylic acid. The product is often pure enough for the next step.

Protocol 3: Amide Coupling to Synthesize Bioactive Carboxamides

The formation of an amide bond from a carboxylic acid and an amine is one of the most frequent reactions in medicinal chemistry.[10] A coupling reagent is required to activate the carboxylic acid. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used reagent for this purpose.

  • To a stirred solution of 5-(2-furyl)isoxazole-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or DCM), add the desired primary or secondary amine (1.1 eq).

  • Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).

    • Causality: The base is crucial to neutralize the hexafluorophosphate salt of the coupling reagent and to deprotonate the amine's ammonium salt if it is used as a salt, driving the reaction forward.

  • Add the coupling reagent, such as HATU (1.2 eq) or a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq) and HOBt (Hydroxybenzotriazole) (1.2 eq), portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the target N-substituted 5-(2-furyl)isoxazole-3-carboxamide.

Application in the Synthesis of Biologically Active Molecules

The true value of this compound lies in its potential to generate libraries of novel compounds for screening in drug discovery programs. The isoxazole-carboxamide scaffold is a validated platform for generating potent biological activity.

  • Anticancer Agents: Numerous studies have demonstrated the potent anticancer activity of isoxazole-carboxamide derivatives.[3] For example, derivatives have shown significant cytotoxicity against various cancer cell lines, including melanoma and colon cancer.[3] The furan ring can further enhance this activity, potentially through interactions with specific biological targets. By coupling the 5-(2-furyl)isoxazole-3-carboxylic acid core with a diverse range of amines (anilines, benzylamines, aliphatic amines, etc.), researchers can rapidly generate a library of candidates for screening in oncology assays.

  • Antimicrobial Agents: The isoxazole core is present in several antimicrobial drugs. The synthesis of novel 5-(2-furyl)isoxazole-3-carboxamides provides a promising avenue for the development of new antibacterial and antifungal agents. The furan moiety itself is a known pharmacophore in antimicrobial compounds, offering the potential for synergistic or novel mechanisms of action.

  • Agrochemicals: Beyond pharmaceuticals, this scaffold is a key intermediate in the synthesis of agrochemicals, including fungicides and herbicides.[5][11] The protocols described can be adapted for the large-scale synthesis required for agricultural applications.

Conclusion and Future Outlook

This compound is a high-potential building block for chemical and pharmaceutical research. Its straightforward synthesis via 1,3-dipolar cycloaddition and the robust reactivity of its ethyl ester function allow for the efficient construction of diverse molecular libraries. The established biological significance of the isoxazole-carboxamide scaffold provides a strong rationale for its use in screening campaigns targeting a wide range of diseases. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this versatile intermediate in their drug discovery and development endeavors.

References

Application Notes & Protocols: Streamlining the Synthesis of 3,5-Disubstituted Isoxazoles via One-Pot Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isoxazoles and the Elegance of One-Pot Synthesis

The isoxazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1][2] Its prevalence stems from the unique electronic properties of the N-O bond and the ability of the ring system to engage in various non-covalent interactions with biological targets. Traditionally, the synthesis of 3,5-disubstituted isoxazoles has involved multi-step procedures that can be time-consuming, resource-intensive, and often result in lower overall yields due to purification losses at each stage.

One-pot syntheses have emerged as a powerful strategy to overcome these limitations. By combining multiple reaction steps in a single flask without isolating intermediates, these methods offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. This guide provides detailed application notes and protocols for three robust and distinct one-pot methodologies for the synthesis of 3,5-disubstituted isoxazoles, designed for researchers and professionals in drug development and organic synthesis.

Method 1: Copper(I)-Catalyzed [3+2] Cycloaddition of Terminal Alkynes and in situ Generated Nitrile Oxides

This powerful and highly reliable method leverages the principles of "click chemistry" to afford 3,5-disubstituted isoxazoles with excellent regioselectivity. The reaction proceeds via a three-step sequence in a single pot: the formation of an aldoxime from an aldehyde, its subsequent oxidation to a nitrile oxide, and finally, a copper(I)-catalyzed 1,3-dipolar cycloaddition with a terminal alkyne.[1][3][4][5]

Scientific Rationale

The success of this one-pot procedure hinges on the careful orchestration of the reaction conditions. The initial formation of the aldoxime from the aldehyde and hydroxylamine is a straightforward condensation reaction. The subsequent and crucial step is the in situ generation of the nitrile oxide. Chloramine-T trihydrate serves as an effective oxidizing agent for this transformation, converting the aldoxime to the corresponding hydroximoyl chloride, which then eliminates HCl to form the highly reactive nitrile oxide intermediate.[3][5]

The final cycloaddition step is catalyzed by copper(I), which reacts with the terminal alkyne to form a copper(I) acetylide. This species readily reacts with the nitrile oxide in a stepwise manner, ensuring high regioselectivity for the 3,5-disubstituted product.[3][5] The use of a copper(I) catalyst allows the reaction to proceed at ambient temperature and offers a significant rate enhancement compared to the uncatalyzed thermal cycloaddition, which often requires harsh conditions and can lead to a mixture of regioisomers.[3]

Experimental Workflow Diagram

Copper_Catalyzed_Workflow cluster_0 One-Pot Reaction Vessel Start Aldehyde + Hydroxylamine HCl + Base Oxime Aldoxime Formation (in situ) Start->Oxime 30 min, rt Nitrile_Oxide Nitrile Oxide Generation (in situ with Chloramine-T) Oxime->Nitrile_Oxide Add Chloramine-T Cycloaddition Cu(I)-Catalyzed [3+2] Cycloaddition with Alkyne Nitrile_Oxide->Cycloaddition Add Alkyne, CuSO4, Cu turnings Product 3,5-Disubstituted Isoxazole Cycloaddition->Product Metal_Free_Mechanism Aldoxime R1-CH=NOH Nitrile_Oxide R1-C≡N+-O- Aldoxime->Nitrile_Oxide + R-ONO - R-OH, -NO Alkyl_Nitrite R-ONO Transition_State [3+2] Cycloaddition Transition State Nitrile_Oxide->Transition_State Alkyne R2-C≡CH Alkyne->Transition_State Isoxazole 3,5-Disubstituted Isoxazole Transition_State->Isoxazole

References

The Role of Isoxazoles in the Development of Anticancer Agents: Mechanisms, Synthesis, and In Vitro Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Isoxazole Scaffold as a Privileged Structure in Oncology

The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, is recognized in medicinal chemistry as a "privileged scaffold".[1] Its unique electronic characteristics, metabolic stability, and capacity to serve as a bioisostere for other functional groups have established it as a foundational element in the design of novel therapeutics.[2] Isoxazole derivatives exhibit a broad spectrum of biological activities, but their role in oncology is particularly noteworthy.[3][4] The anticancer mechanisms of these compounds are multifaceted, encompassing the induction of apoptosis, cell cycle arrest, and the inhibition of critical enzymes and signaling pathways essential for tumor proliferation and survival, such as protein kinases and tubulin polymerization.[1][5]

This guide provides an in-depth technical overview for researchers and drug development professionals. We will explore the key anticancer mechanisms of isoxazole derivatives, delve into structure-activity relationship (SAR) insights that guide rational drug design, and provide detailed, field-proven protocols for the synthesis and in vitro evaluation of novel isoxazole-based compounds.

Section 1: Key Anticancer Mechanisms of Isoxazole Derivatives

The efficacy of isoxazole-containing compounds in cancer therapy stems from their ability to interact with a variety of biological targets, leading to the disruption of pathways critical for cancer cell survival and proliferation.

Kinase Inhibition

Many cancers are driven by aberrant signaling from protein kinases. Isoxazole derivatives have been successfully designed to target the ATP-binding pocket of several key oncogenic kinases.

  • Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in various cancers. Isoxazole compounds can act as potent EGFR tyrosine kinase inhibitors (TKIs), blocking downstream signaling and inhibiting cell proliferation.[6]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Isoxazoles that inhibit VEGFR2 block this process, effectively starving the tumor of essential nutrients.[7]

The general mechanism involves the isoxazole derivative competing with ATP for binding to the kinase domain, thereby preventing phosphorylation of downstream substrates and halting the signaling cascade.

cluster_membrane Cell Membrane cluster_isoxazole Mechanism of Inhibition cluster_pathway Downstream Signaling cluster_outcome Cellular Outcome RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS_RAF RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF Activates PI3K_AKT PI3K/AKT/mTOR Pathway RTK->PI3K_AKT Activates Isoxazole Isoxazole Derivative Isoxazole->RTK Binds to ATP Pocket ATP ATP ATP->RTK Binding Blocked Proliferation Cell Proliferation & Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation Block INHIBITED

Figure 1: Isoxazole-mediated inhibition of Receptor Tyrosine Kinase (RTK) signaling.
Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process that is often evaded by cancer cells. Isoxazole derivatives can re-sensitize cancer cells to apoptosis through multiple mechanisms.[8] These include modulating the expression of the Bcl-2 family of proteins to favor pro-apoptotic members (like Bax) over anti-apoptotic ones (like Bcl-2), and activating caspases, the executioner enzymes of apoptosis.[6] Some compounds have been shown to induce apoptosis by inhibiting secretory phospholipase A2 (sPLA2) or by acting as selective RET inhibitors.[9]

Cell Cycle Arrest

The cell cycle is a tightly regulated process that ensures faithful DNA replication and cell division. Cancer cells often exhibit uncontrolled progression through the cell cycle. Many isoxazole-based agents have been shown to induce cell cycle arrest, primarily at the G2/M or G0/G1 phases.[10][11] This arrest prevents cancer cells from dividing and can ultimately lead to apoptosis. For example, some derivatives cause a delay in the G2/M phase, which is a similar mechanism to the well-known anticancer drug doxorubicin.[11][12]

Tubulin Polymerization Inhibition

The microtubule network is essential for maintaining cell structure and for the formation of the mitotic spindle during cell division. Drugs that interfere with tubulin dynamics are potent anticancer agents. Certain isoxazole compounds function as tubulin polymerization inhibitors, disrupting microtubule formation, which leads to mitotic arrest and subsequent apoptotic cell death.[5][10]

Section 2: Structure-Activity Relationship (SAR) Insights for Rational Design

Systematic modification of the isoxazole scaffold has yielded critical insights into the relationship between chemical structure and anticancer activity, guiding the development of more potent and selective agents.[5][13]

Position/ModificationObservationImplication for DesignReference(s)
Isoxazole Ring Substituents Electron-withdrawing groups (e.g., -F, -CF3) on an attached phenyl ring often increase cytotoxic activity.Incorporating halogenated phenyl moieties can be a key strategy to enhance potency.[5]
Indole Moiety Fusing an indole ring to the isoxazole core (isoxazoloindoles) creates a rigid scaffold with potent pro-apoptotic activity.This scaffold is a promising template for developing new apoptosis inducers.[13]
Aryl Substituents The presence and position of methoxy (-OCH3) groups on aryl rings can significantly alter activity, sometimes enhancing it and other times reducing it.The effect of methoxy groups is context-dependent and requires empirical testing for each new compound series.[13][14]
Linker Groups Carboxamide (-CONH-) linkers are frequently used to connect the isoxazole core to other aromatic systems, proving effective for biological activity.The amide linker is a reliable and synthetically accessible choice for connecting pharmacophoric fragments.[11]

Section 3: Application Protocols for In Vitro Evaluation

This section provides a series of validated, step-by-step protocols for the synthesis and comprehensive in vitro evaluation of novel isoxazole-based anticancer candidates.

Protocol 3.1: Synthesis of a Model Isoxazole-Carboxamide Library

This protocol describes a representative synthesis of a 3-phenyl-5-methylisoxazole-4-carboxamide scaffold, a common core in anticancer studies.[1][11] The key step is the [3+2] cycloaddition reaction to form the isoxazole ring.

start Start: Substituted Benzaldehyde & Ethyl Acetoacetate step1 Step 1: Claisen-Schmidt Condensation start->step1 intermediate1 Intermediate: α,β-Unsaturated Ketoester step1->intermediate1 step2 Step 2: Cyclization with Hydroxylamine HCl intermediate1->step2 intermediate2 Intermediate: Isoxazole Ethyl Ester step2->intermediate2 step3 Step 3: Saponification (Hydrolysis) intermediate2->step3 intermediate3 Intermediate: Isoxazole Carboxylic Acid step3->intermediate3 step4 Step 4: Amide Coupling (EDC/HOBt or similar) intermediate3->step4 end Final Product: Isoxazole-Carboxamide Library step4->end reagents Reagents: - Various Anilines - Coupling Agents reagents->step4

Figure 2: General workflow for the synthesis of an isoxazole-carboxamide library.

Methodology:

  • Synthesis of Ethyl 2-benzoyl-3-oxobutanoate (Intermediate): React a substituted benzaldehyde with ethyl acetoacetate via a Claisen-Schmidt condensation.

  • Formation of Isoxazole Ring: Cyclize the resulting intermediate with hydroxylamine hydrochloride in a suitable solvent like ethanol. This reaction forms the core ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.

  • Hydrolysis: Saponify the ethyl ester using a base (e.g., NaOH) followed by acidic workup to yield 5-methyl-3-phenylisoxazole-4-carboxylic acid.

  • Amide Coupling: Activate the carboxylic acid with a coupling agent (e.g., EDC/HOBt). React the activated acid with a library of substituted anilines to generate the final N-aryl-5-methyl-3-phenylisoxazole-4-carboxamide derivatives.

  • Purification and Characterization: Purify each final compound using column chromatography or recrystallization. Confirm the structure and purity using ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Senior Scientist's Note: The choice of coupling agent in Step 4 is critical for achieving high yields and minimizing side reactions. EDC/HOBt is a robust system, but for challenging couplings, more potent agents like HATU may be required. The purity of the final compounds is paramount for biological testing to ensure observed effects are not due to contaminants.

Protocol 3.2: Assessment of Cytotoxicity using MTT Assay

The MTT assay is a colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[15] It is a primary screening tool to determine the concentration-dependent effect of a compound on cancer cell lines and to calculate the IC₅₀ (half-maximal inhibitory concentration) value.[16]

step1 1. Cell Seeding Seed cancer cells in a 96-well plate. Incubate 24h to allow attachment. step2 2. Compound Treatment Add serial dilutions of isoxazole compounds to wells. Include vehicle control (DMSO). step1->step2 step3 3. Incubation Incubate plates for 48-72 hours. step2->step3 step4 4. Add MTT Reagent Add MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours. step3->step4 step5 5. Solubilization Add solubilizing agent (e.g., DMSO, isopropanol) to dissolve formazan crystals. step4->step5 step6 6. Absorbance Reading Read absorbance at 570 nm using a plate reader. step5->step6 step7 7. Data Analysis Calculate % viability vs. control and determine IC50 value using non-linear regression. step6->step7

Figure 3: Experimental workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock concentration series of the isoxazole compounds in culture medium by serial dilution from a primary stock in DMSO.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and vehicle (DMSO) as negative controls and a known anticancer drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Representative Data:

CompoundCell LineIC₅₀ (µM) after 48h
Isoxazole-AMCF-7 (Breast)8.5
Isoxazole-AA549 (Lung)12.3
Isoxazole-BMCF-7 (Breast)3.2
Isoxazole-BA549 (Lung)5.1
DoxorubicinMCF-7 (Breast)0.9
Protocol 3.3: Analysis of Cell Cycle Perturbation via Flow Cytometry

This protocol uses propidium iodide (PI), a DNA intercalating agent, to stain cells. The amount of PI fluorescence is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the isoxazole compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

  • Cell Harvest: Harvest both adherent and floating cells, wash with ice-cold PBS, and collect by centrifugation.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples using a flow cytometer. Gate on the single-cell population and acquire fluorescence data for at least 10,000 events.

  • Data Analysis: Analyze the resulting DNA content histograms using cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in each phase.

Senior Scientist's Note: The inclusion of RNase A is critical because PI can also bind to double-stranded RNA. RNase A ensures that only DNA is stained, preventing inaccurate cell cycle profiles. Proper, gentle fixation with cold ethanol is key to preventing cell clumping and obtaining high-quality histograms.

Protocol 3.4: Target Validation via Western Blotting

Western blotting is used to detect and quantify specific proteins in a cell lysate, allowing for the validation of a compound's effect on its proposed molecular targets.[18][19] For example, one could measure the phosphorylation status of EGFR or the expression levels of apoptosis-related proteins like Caspase-3 and Bcl-2.[20][21]

step1 1. Cell Lysis Treat cells, then lyse with RIPA buffer containing protease/phosphatase inhibitors. step2 2. Protein Quantification Determine protein concentration of lysates using a BCA assay. step1->step2 step3 3. SDS-PAGE Separate proteins by size on a polyacrylamide gel. step2->step3 step4 4. Protein Transfer Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane. step3->step4 step5 5. Blocking Block non-specific sites on the membrane with BSA or milk. step4->step5 step6 6. Antibody Incubation Incubate with primary Ab (target) overnight, then with HRP- conjugated secondary Ab. step5->step6 step7 7. Detection & Imaging Add chemiluminescent substrate (ECL) and capture signal with a digital imager. step6->step7 step8 8. Analysis Quantify band intensity. Normalize to a loading control (e.g., β-actin). step7->step8

Figure 4: Standard workflow for Western Blot analysis.

Methodology:

  • Protein Extraction: Treat cells with the isoxazole compound for the desired time. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[20]

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by molecular weight.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-cleaved Caspase-3, anti-p-EGFR, anti-β-actin) overnight at 4°C.[19] Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane extensively. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the signal of the target protein to a loading control (e.g., β-actin or GAPDH) to correct for loading differences.

Protocol 3.5: Evaluation of Anti-Angiogenic Potential (Tube Formation Assay)

This in vitro assay assesses the ability of endothelial cells (like HUVECs) to form capillary-like structures (tubes) when plated on a basement membrane extract (Matrigel). It is a standard method for screening compounds for pro- or anti-angiogenic activity.[23][24]

Methodology:

  • Plate Coating: Thaw basement membrane extract (e.g., Matrigel) on ice. Coat the wells of a 96-well plate with 50 µL of the extract and allow it to polymerize at 37°C for 30-60 minutes.

  • Cell Preparation: Harvest endothelial cells (e.g., HUVECs) and resuspend them in basal medium containing the isoxazole compound at various concentrations.

  • Seeding: Seed the cell suspension onto the polymerized gel. Include a vehicle control (expecting robust tube formation) and a known angiogenesis inhibitor (e.g., Suramin) as a positive control.

  • Incubation: Incubate the plate for 4-12 hours. This is a rapid assay, and tube networks form quickly.

  • Imaging: Visualize the tube network using a phase-contrast microscope and capture images.

  • Quantification: Analyze the images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Quantify parameters such as total tube length, number of nodes, and number of meshes.

  • Analysis: Compare the quantitative parameters from the compound-treated wells to the vehicle control to determine the percentage of inhibition of tube formation.

Senior Scientist's Note: The quality and lot of the basement membrane extract are critical for reproducibility.[24] It is also essential to use endothelial cells at a low passage number, as they lose their tube-forming capacity over time. The assay timing must be optimized, as the tube network will begin to degrade after prolonged incubation.[25]

Conclusion

The isoxazole scaffold continues to be a highly productive starting point for the discovery of novel anticancer agents. Its synthetic tractability and ability to target diverse and critical cancer pathways—including kinase signaling, apoptosis, cell cycle progression, and angiogenesis—underscore its therapeutic potential. The protocols and insights provided in this guide offer a robust framework for researchers to synthesize, evaluate, and optimize new isoxazole-based compounds. A systematic approach, combining rational design based on SAR with a comprehensive suite of in vitro assays, is essential for advancing these promising molecules from the laboratory bench toward clinical application.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-(2-furyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of Ethyl 5-(2-furyl)isoxazole-3-carboxylate. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science, often serving as a key intermediate in the development of novel pharmaceutical and agrochemical agents.[1] Its synthesis, typically achieved via a 1,3-dipolar cycloaddition, is a robust and widely used method for constructing the isoxazole core.[2][3]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and optimize your reaction yield and purity.

Reaction Overview: The 1,3-Dipolar Cycloaddition Pathway

The most common and efficient route to this compound is the [3+2] cycloaddition reaction.[3] This involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).

In this specific synthesis, the key steps are:

  • In Situ Generation of Ethoxycarbonylformonitrile Oxide: The nitrile oxide dipole is typically generated in situ from a stable precursor, Ethyl 2-chloro-2-(hydroxyimino)acetate. A mild base, such as sodium bicarbonate or triethylamine, is used to eliminate HCl, forming the highly reactive nitrile oxide intermediate.

  • Cycloaddition: The generated nitrile oxide immediately reacts with an appropriately substituted alkyne, in this case, 2-ethynylfuran, which acts as the dipolarophile. The reaction proceeds via a concerted, pericyclic mechanism to form the five-membered isoxazole ring.[2][4]

The overall transformation is outlined below:

Reaction_Mechanism cluster_step1 Step 1: In Situ Nitrile Oxide Generation cluster_step2 Step 2: [3+2] Cycloaddition Precursor Ethyl 2-chloro-2-(hydroxyimino)acetate NitrileOxide Ethoxycarbonylformonitrile Oxide (1,3-Dipole) Precursor->NitrileOxide -HCl Base Base (e.g., Et3N) NitrileOxide_ref Ethoxycarbonylformonitrile Oxide NitrileOxide->NitrileOxide_ref Salt Et3N·HCl Dipolarophile 2-Ethynylfuran (Dipolarophile) Product This compound Dipolarophile->Product NitrileOxide_ref->Product caption Fig. 1: General two-step reaction pathway.

Fig. 1: General two-step reaction pathway.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials and their roles?

  • Ethyl 2-chloro-2-(hydroxyimino)acetate: This is the precursor to the 1,3-dipole.[5] It is a stable solid that generates the reactive nitrile oxide upon treatment with a base.

  • 2-Ethynylfuran: This is the dipolarophile, providing the two π-electrons for the cycloaddition.

  • Base (e.g., Triethylamine, Sodium Bicarbonate): Its role is to facilitate the in situ elimination of HCl from the precursor to form the nitrile oxide.

  • Solvent (e.g., Dichloromethane, THF, Toluene): An inert solvent is required to dissolve the reactants and facilitate the reaction.

Q2: What is the expected yield for this synthesis? Yields can vary significantly based on reaction conditions and purification methods. However, well-optimized procedures for 1,3-dipolar cycloadditions of this type can achieve yields ranging from moderate to excellent (60-90%).[6][7]

Q3: Is this reaction sensitive to air or moisture? While the starting materials are generally stable, the nitrile oxide intermediate is highly reactive. It is good practice to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and use dry solvents to prevent potential side reactions, such as the dimerization of the nitrile oxide or hydrolysis of the ester.

Q4: How can I monitor the progress of the reaction? Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture against the starting materials (2-ethynylfuran and the chloro-oxime precursor). The disappearance of the starting materials and the appearance of a new, typically more polar, product spot indicates reaction progression. A UV lamp is necessary for visualization as the furan and isoxazole rings are UV-active.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Troubleshooting_Workflow Start Problem Encountered LowYield Q: Low or No Yield? Start->LowYield ImpureProduct Q: Product is Impure? Start->ImpureProduct ReactionStalled Q: Reaction Stalled? Start->ReactionStalled CheckReagents Verify Reagent Quality & Stoichiometry LowYield->CheckReagents Cause: Reagent Issues? CheckConditions Optimize Reaction Conditions (Temp, Time, Base) LowYield->CheckConditions Cause: Suboptimal Conditions? CheckSideReactions Investigate Side Reactions (e.g., Dimerization) LowYield->CheckSideReactions Cause: Competing Reactions? PurificationMethod Review Purification Technique (Column vs. Recrystallization) ImpureProduct->PurificationMethod Cause: Inefficient Separation? CharacterizeImpurity Characterize Impurities (NMR, MS) ImpureProduct->CharacterizeImpurity Cause: Unknown Contaminants? CheckBase Ensure Base is Active & Added Correctly ReactionStalled->CheckBase Cause: Nitrile Oxide Not Formed? CheckTemp Confirm Correct Reaction Temperature ReactionStalled->CheckTemp Cause: Insufficient Energy? TLC_Analysis Analyze TLC Carefully for Trace Product ReactionStalled->TLC_Analysis Cause: Slow Reaction? SolventSystem Optimize Solvent System for Purification PurificationMethod->SolventSystem caption Fig. 2: Troubleshooting decision workflow.

Fig. 2: Troubleshooting decision workflow.
Problem 1: Low or No Product Yield

Q: My TLC shows only starting material, or the final isolated yield is very low. What went wrong?

A: This is a common issue that can stem from several factors related to the generation and stability of the reactive nitrile oxide intermediate.

  • Cause A: Inefficient Nitrile Oxide Generation

    • Explanation: The formation of the nitrile oxide from Ethyl 2-chloro-2-(hydroxyimino)acetate is the critical first step. If the base is weak, impure, or added incorrectly, this step will be inefficient.

    • Solution:

      • Base Quality: Use a freshly opened or properly stored bottle of triethylamine (Et3N) or a high-purity grade of sodium bicarbonate (NaHCO₃).

      • Mode of Addition: For slow reactions, the slow, dropwise addition of the base via a syringe pump can maintain a low, steady concentration of the nitrile oxide, which can suppress side reactions.

      • Stoichiometry: Ensure at least one full equivalent of the base is used. A slight excess (1.1-1.2 equivalents) can be beneficial.

  • Cause B: Nitrile Oxide Dimerization

    • Explanation: Nitrile oxides are prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), especially at higher concentrations or temperatures. This is a common competitive pathway that consumes the intermediate before it can react with the alkyne.[8]

    • Solution:

      • Slow Addition: As mentioned, add the base (or the chloro-oxime precursor) slowly to the reaction mixture containing the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the intermolecular cycloaddition over dimerization.

      • Temperature Control: Run the reaction at room temperature or even cooled in an ice bath (0 °C) initially. Exothermic HCl neutralization can raise the local temperature, accelerating dimerization.

  • Cause C: Poor Quality of Starting Materials

    • Explanation: The stability of 2-ethynylfuran can be an issue. It can polymerize or degrade over time. The chloro-oxime precursor can also degrade if not stored properly.

    • Solution:

      • Verify Purity: Check the purity of your starting materials by NMR or GC-MS before starting the reaction.

      • Purify if Necessary: 2-ethynylfuran can be purified by distillation if it appears discolored or contains polymeric material. Store it in a cool, dark place under an inert atmosphere. The chloro-oxime should be a stable solid stored at 2-8°C.[9]

Problem 2: Impure Final Product

Q: I isolated a product, but NMR analysis shows significant impurities. How can I improve its purity?

A: Impurities often arise from side-products of the reaction or incomplete removal of starting materials. The purification strategy is key.

  • Cause A: Furoxan Dimer Contamination

    • Explanation: As discussed in Problem 1, the furoxan dimer is the most likely side-product. It often has a similar polarity to the desired product, making separation challenging.

    • Solution:

      • Optimize Chromatography: Use a high-resolution silica gel column. A shallow solvent gradient (e.g., starting with 2% Ethyl Acetate in Hexane and slowly increasing to 10-15%) can effectively separate the product from the slightly less polar furoxan dimer.

      • Recrystallization: If the product is a solid (Melting Point: ~49°C), recrystallization can be highly effective.[1][10] Experiment with different solvent systems like Ethanol/Water, Ethyl Acetate/Hexane, or Dichloromethane/Hexane.

  • Cause B: Unreacted Starting Material

    • Explanation: If the reaction did not go to completion, unreacted 2-ethynylfuran or the chloro-oxime precursor may co-elute with your product.

    • Solution:

      • Drive Reaction to Completion: Increase the reaction time or consider adding a slight excess (1.05 equivalents) of the more stable reagent (typically the alkyne) to ensure the complete consumption of the other.

      • Aqueous Wash: During the work-up, washing the organic layer with a dilute aqueous acid (e.g., 1M HCl) can help remove any remaining triethylamine, and a brine wash will help remove water-soluble components.

Problem 3: Reaction is Very Slow or Stalls

Q: The reaction starts, but after several hours, TLC shows a mixture of starting materials and product with no further progression. What can I do?

A: A stalled reaction often points to issues with concentration, temperature, or catalyst/reagent deactivation.

  • Cause A: Insufficient Mixing or Low Concentration

    • Explanation: As a bimolecular reaction, the rate depends on the concentration of the reactants. If the reaction is too dilute, the encounter frequency between the nitrile oxide and the alkyne is low.

    • Solution:

      • Increase Concentration: Ensure the reaction concentration is appropriate, typically in the range of 0.1 M to 0.5 M. If you started very dilute, you could carefully remove some solvent under reduced pressure.

      • Ensure Efficient Stirring: Use a magnetic stir bar that provides vigorous agitation to ensure the mixture is homogeneous.

  • Cause B: Low Temperature

    • Explanation: While low temperatures can suppress dimerization, they also slow down the desired cycloaddition reaction. There is a trade-off between selectivity and reaction rate.

    • Solution:

      • Gentle Heating: If the reaction is clean but slow at room temperature, consider gently heating it to 35-40°C. Monitor by TLC to ensure that product formation increases without a significant rise in side-products.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure and may require optimization based on your specific lab conditions and reagent purity.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
2-Ethynylfuran92.100.921 g10.01.0
Ethyl 2-chloro-2-(hydroxyimino)acetate151.551.67 g11.01.1
Triethylamine (Et3N)101.191.67 mL12.01.2
Dichloromethane (DCM), dry-30 mL--

Procedure:

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-ethynylfuran (10.0 mmol) and Ethyl 2-chloro-2-(hydroxyimino)acetate (11.0 mmol).

  • Dissolution: Add 30 mL of dry dichloromethane (DCM) and stir to dissolve the solids. If needed, flush the flask with nitrogen or argon.

  • Base Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add triethylamine (12.0 mmol) dropwise over 20-30 minutes using a syringe.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% Ethyl Acetate in Hexane), checking for the consumption of 2-ethynylfuran.

  • Work-up: Once the reaction is complete, dilute the mixture with 50 mL of DCM. Wash the organic layer sequentially with 50 mL of water, 50 mL of 1M HCl, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure product. Alternatively, recrystallize from a suitable solvent system.

References

Technical Support Center: Purification of Ethyl 5-(2-furyl)isoxazole-3-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of Ethyl 5-(2-furyl)isoxazole-3-carboxylate using column chromatography. Our focus is on providing practical, experience-driven insights to help you overcome common challenges and achieve high purity for this valuable synthetic intermediate.[1]

I. Understanding the Molecule: Key Characteristics of this compound

This compound is a heterocyclic compound featuring an isoxazole ring linked to a furan moiety and an ethyl ester group.[1] Its structure presents specific considerations for purification:

  • Polarity: The presence of the ester and the heteroatoms (N, O) imparts a moderate to high polarity to the molecule. This will influence the choice of both the stationary and mobile phases.

  • Stability: The isoxazole ring is generally stable but can be susceptible to ring-opening under certain conditions, such as strongly basic or acidic environments.[2][3] This is a critical consideration during the selection of mobile phase modifiers.

  • UV Activity: The conjugated system of the furan and isoxazole rings allows for easy detection by UV light, which is advantageous for monitoring the purification process by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Property Value
Molecular Formula C₁₀H₉NO₄
Molecular Weight 207.18 g/mol
Melting Point 49 °C
Boiling Point 352.4°C at 760mmHg
Flash Point 166.9°C
Source: LookChem[1]

II. Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for the column chromatography of this compound?

A1: For most applications involving this compound, silica gel (60-120 or 230-400 mesh) is the recommended stationary phase due to its effectiveness in separating compounds of moderate polarity. If you encounter issues with compound degradation or irreversible adsorption, consider using a deactivated silica gel or an alternative stationary phase like alumina (neutral or basic).[4]

Q2: How do I select the optimal mobile phase for my separation?

A2: The ideal mobile phase should provide a retention factor (Rf) of 0.2-0.4 for this compound on a TLC plate.[5] Start by screening solvent systems of varying polarities. A common starting point for compounds of this nature is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate .[6] Gradually increase the proportion of ethyl acetate until the desired Rf is achieved.

Q3: My compound is streaking on the TLC plate. What does this mean and how can I fix it?

A3: Streaking is often an indication of interactions between the compound and the acidic silanol groups on the silica gel, particularly with basic heterocyclic compounds.[4] Although this compound is not strongly basic, interactions can still occur. To mitigate this, you can add a small amount of a modifier to your mobile phase, such as 0.1-1% triethylamine (Et₃N) , to neutralize the acidic sites on the silica.[4][7]

Q4: Can I use reversed-phase chromatography for this purification?

A4: Yes, reversed-phase chromatography is a viable alternative, especially for higher purity requirements or if normal-phase chromatography fails to provide adequate separation.[8] A C18-functionalized silica gel would be the stationary phase of choice, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol .[9] Adding 0.1% formic acid or trifluoroacetic acid to the mobile phase can improve peak shape.[8]

III. Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of this compound.

Problem 1: Poor Separation of the Target Compound from Impurities

Symptoms:

  • Overlapping spots on the analytical TLC of collected fractions.

  • Broad elution bands from the column.

  • Low purity of the final product as determined by analytical methods (e.g., NMR, HPLC).

Possible Causes and Solutions:

Cause Solution
Inappropriate Mobile Phase Polarity The polarity of your mobile phase may be too high, causing all compounds to elute too quickly, or too low, resulting in broad peaks and long elution times. Re-optimize the mobile phase using TLC to achieve a clear separation between your target compound and the impurities.[4]
Column Overloading Loading too much crude material onto the column is a common cause of poor separation. As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase.[4] If you need to purify a large amount of material, use a larger column.
Improper Column Packing Air bubbles, cracks, or an uneven surface in the silica bed can lead to channeling and poor separation. Ensure you pack the column carefully, either as a slurry or by dry packing, to create a homogenous stationary phase.
Sample Dissolution and Loading Dissolving the sample in a solvent that is too strong (more polar than the mobile phase) can cause the sample band to spread at the top of the column.[10] It is best to dissolve the sample in a minimal amount of the mobile phase. If solubility is an issue, use a slightly more polar solvent and adsorb the sample onto a small amount of silica gel before loading (dry loading).[5][10]
Problem 2: The Compound is Not Eluting from the Column

Symptoms:

  • After running a large volume of the mobile phase, the target compound is not detected in the collected fractions.

  • UV-active material remains at the top of the column.

Possible Causes and Solutions:

Cause Solution
Mobile Phase Polarity is Too Low Your compound is too polar to be eluted by the current mobile phase.[4] Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. You may need to switch to a more polar solvent system, such as dichloromethane/methanol.[4]
Compound Decomposition on Silica The isoxazole ring might be degrading due to the acidity of the silica gel.[11] To test for this, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica. Consider using deactivated silica or switching to an alternative stationary phase like alumina.[11]
Irreversible Adsorption Strong interactions between your compound and the silica gel can prevent elution. Adding a modifier to the mobile phase, such as a small amount of methanol or triethylamine, can help to disrupt these interactions and elute your compound.
Problem 3: The Purified Product is Still Impure

Symptoms:

  • The presence of unexpected peaks in the NMR spectrum of the final product.

  • A broad melting point range.

  • Multiple peaks in the HPLC analysis of the purified compound.

Possible Causes and Solutions:

Cause Solution
Co-eluting Impurities An impurity may have a very similar polarity to your target compound, making separation by column chromatography difficult. Try a different solvent system with different selectivity. For instance, if you are using a hexane/ethyl acetate system, try a system with dichloromethane or toluene to alter the interactions between the compounds and the stationary phase.[4]
Incomplete Reaction or Side Reactions The impurities may be unreacted starting materials or byproducts from the synthesis. One common impurity in the synthesis of similar carboxylic acid esters is the unhydrolyzed precursor.[12] It is crucial to analyze the crude mixture by TLC or another analytical technique before purification to understand the nature of the impurities.
Fraction Collection and Analysis The fractions containing the pure compound may have been incorrectly identified. Ensure you are analyzing the collected fractions carefully by TLC before combining them. It is better to be conservative and only combine the fractions that show a single, clean spot corresponding to your product.

IV. Experimental Protocols and Workflows

Workflow for Method Development and Purification

Purification_Workflow cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Mobile Phase) Pack 2. Pack Column (Silica Gel) TLC->Pack Crude Crude this compound Crude->TLC Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute Column (Optimized Mobile Phase) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: A step-by-step workflow for the purification of this compound.

Step-by-Step Protocol for Column Chromatography
  • Mobile Phase Selection using TLC:

    • Prepare several developing chambers with different ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the crude mixture on a TLC plate and develop it in the prepared chambers.

    • Identify the solvent system that gives your target compound an Rf value of approximately 0.3 and provides good separation from impurities.

  • Column Packing:

    • Choose an appropriately sized glass column.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in your chosen mobile phase and pour it into the column.

    • Gently tap the column to ensure even packing and allow the silica to settle.

    • Add another layer of sand on top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the column using a pipette.[10]

    • Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[10] Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand and silica.

    • Apply gentle positive pressure to maintain a steady flow rate.

    • Collect the eluent in a series of test tubes or flasks.

  • Analysis and Isolation:

    • Monitor the elution of your compound by spotting the collected fractions on a TLC plate and visualizing under UV light.

    • Combine the fractions that contain only your pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

V. References

  • BenchChem. (2025). Application Notes and Protocols for the Characterization of Furo[3,4-d]isoxazole Isomers. BenchChem.

  • BenchChem Technical Support Team. (2025, December). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.

  • BenchChem. (2025). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. BenchChem.

  • BenchChem. (n.d.). Technical Support Center: Oxazole Ring Stability in Substitution Reactions. BenchChem.

  • SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column. SIELC Technologies.

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.

  • Phenomenex. (n.d.). Troubleshooting Guide.

  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide...

  • LookChem. (n.d.). This compound.

  • LookChem. (n.d.). Cas 33545-40-3, this compound.

  • BenchChem. (n.d.). Technical Support Center: Ethyl 3-hydroxyisoxazole-5-carboxylate Purification.

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.

  • CymitQuimica. (n.d.). Ethyl 5-(fur-2-yl)isoxazole-3-carboxylate.

  • MDPI. (2024, January 16). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester.

  • National Institutes of Health. (2022, June 24). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability.

  • Bio-Byword Scientific Publishing. (2024, June 30). Construction of Isoxazole ring: An Overview.

  • ResearchGate. (2025, August 10). Structure and stability of isoxazoline compounds | Request PDF.

  • The Royal Society of Chemistry. (2017). Electronic Supplementary Material (ESI) for Reaction Chemistry & Engineering.

  • Next LVL Programming. (2025, March 25). How To Select Mobile Phase In HPLC Method Development?

  • ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?

  • Wiley-VCH. (2003). Supporting Information for Angew. Chem. Int. Ed. Z50515.

  • ResearchGate. (2017, October). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.

  • The Royal Society of Chemistry. (n.d.). Supporting information.

  • BenchChem. (n.d.). Identification of common impurities in 5-Methoxyoxazole-2-carboxylic acid synthesis.

  • Indian Academy of Sciences. (n.d.). 4H/2H-chromene- 3-carboxylates by cycloaddition of ethyl 2-(azidomethyl).

  • Mol-Instincts. (2025, May 20). ethyl 5-(5-chloro-2-hydroxyphenyl)-3-methyl-4-isoxazolecarboxylate.

  • ChemicalBook. (n.d.). This compound | 33545-40-3.

References

Technical Support Center: Solvent Effects on Isoxazole Cycloaddition Regioselectivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth insights and practical troubleshooting advice for controlling the regioselectivity of isoxazole synthesis via 1,3-dipolar cycloaddition. Unpredictable or poor regioselectivity is a common hurdle in the laboratory, leading to difficult product separations and reduced yields of the desired isomer. Here, we will dissect the underlying principles of solvent influence and provide actionable protocols to overcome these challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts underpinning regioselectivity in isoxazole synthesis.

Q1: What exactly is regioselectivity in the context of the 1,3-dipolar cycloaddition for isoxazole synthesis?

A1: The 1,3-dipolar cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an unsymmetrical alkyne or alkene (the dipolarophile) can theoretically produce two different constitutional isomers, known as regioisomers. For an alkyne, this results in either a 3,5-disubstituted isoxazole or a 3,4-disubstituted isoxazole. Regioselectivity is the preference for the formation of one of these isomers over the other. High regioselectivity is crucial for synthetic efficiency, as it simplifies purification and maximizes the yield of the target molecule.[1][2]

Caption: Possible outcomes of nitrile oxide cycloaddition.

Q2: Beyond solvent choice, what are the primary factors that control this regioselectivity?

A2: Regioselectivity is fundamentally governed by the electronic and steric properties of the reacting partners. According to Frontier Molecular Orbital (FMO) theory, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lumo Occupied Molecular Orbital (LUMO) of the other.[3][4] The relative energies and the size of the orbital coefficients on the reacting atoms determine the preferred orientation of attack. More advanced computational models also show that the energy required to distort the reactants into the geometry of the transition state plays a major, sometimes dominant, role in determining the outcome.[5] Steric hindrance between bulky substituents on the nitrile oxide and the dipolarophile can also strongly disfavor one approach over the other.

Q3: How do solvents mechanistically influence the reaction pathway and the final product ratio?

A3: Solvents influence regioselectivity primarily by differentially stabilizing the transition states (TS) of the two competing reaction pathways (Pathway A vs. Pathway B in the diagram above). The 1,3-dipolar cycloaddition proceeds through a concerted but often asynchronous transition state, meaning bond formation does not occur at the exact same rate. This asynchronicity leads to a separation of charge and a significant dipole moment in the transition state structure.

Polar solvents are better at stabilizing charged or highly polar species. If the transition state leading to one regioisomer (e.g., the 3,5-isomer) is more polar than the transition state leading to the other (the 3,4-isomer), a polar solvent will lower the activation energy of the former more than the latter, thus increasing the reaction rate for that pathway and enhancing the yield of the corresponding product.[6][7] The effect can be complex, as specific interactions like hydrogen bonding can also play a critical role.[8]

Section 2: Troubleshooting Guide for Poor Regioselectivity

Scenario: Your 1,3-dipolar cycloaddition is producing an inseparable mixture of 3,4- and 3,5-disubstituted isoxazoles, or the selectivity is low and variable between batches.

Troubleshooting_Workflow Start Problem: Poor Regioselectivity Analyze Step 1: Analyze Substrates FMO Analysis (HOMO/LUMO) Steric Hindrance Electronic Effects (EWG/EDG) Start->Analyze Solvent Step 2: Solvent Screening Select diverse solvents (polar/aprotic, nonpolar, protic) Run parallel reactions Monitor ratio by ¹H NMR or LC-MS Analyze->Solvent If electronics/sterics are ambiguous Conditions Step 3: Vary Other Conditions Temperature (lower T often increases selectivity) Concentration Catalysis (e.g., Cu(I) for terminal alkynes) Solvent->Conditions If solvent effect is insufficient Result Outcome: Optimized Regioselectivity Solvent->Result If successful Conditions->Result

Caption: A logical workflow for troubleshooting poor regioselectivity.

Q: I'm getting a nearly 1:1 mixture of regioisomers. Where do I start my investigation?

A: Begin by re-evaluating your substrates. If the electronic and steric differences between the two ends of your alkyne are minimal, the intrinsic selectivity will be low, and you will be highly reliant on external factors like the solvent. For example, reacting benzonitrile oxide with a simple terminal alkyne like propyne often gives mixtures. Your first and most powerful tool for improvement is a solvent screen.

Q: How do I rationally choose solvents for a screening experiment?

A: Select a diverse set of solvents covering a range of properties. Do not just focus on dielectric constant. Include solvents from different classes to probe various types of interactions. A good starting set includes:

  • Nonpolar: Toluene, Hexane

  • Polar Aprotic: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethyl sulfoxide (DMSO)

  • Polar Protic: Ethanol (EtOH), Water[9][10]

Run small-scale, parallel reactions under identical conditions (temperature, concentration) for each solvent.

Q: My reaction in DMSO, a very polar solvent, unexpectedly gave worse selectivity for the predicted major isomer. What could be happening?

A: This is a known phenomenon and highlights the complexity of solvent effects. While general trends hold, specific solvent-solute interactions can override simple polarity arguments. In one study, the reaction of 2-furfural oxime and ethyl propiolate showed that the ratio of the major 3,5-isomer to the minor 3,4-isomer decreased as solvent polarity increased (DCM > Toluene > EtOH > DMSO).[10] This suggests the transition state leading to the minor isomer (TS-3,4) was unexpectedly stabilized by highly polar solvents, or the major TS-3,5 was destabilized. This underscores why experimental screening is essential, as computational predictions can sometimes miss these nuanced interactions.[10]

Q: I switched from acetonitrile to ethanol and the regioselectivity flipped. Why would a protic solvent have such a dramatic effect?

A: This points to the importance of hydrogen bonding. Protic solvents like ethanol can form hydrogen bonds with electronegative atoms (oxygen, nitrogen) in the reactants or, more importantly, in the transition state. If one transition state structure has atoms that are better hydrogen-bond acceptors, a protic solvent will stabilize it more effectively. A study on the synthesis of isoxazoles from β-enamino diketones demonstrated a clear switch in regioselectivity: ethanol favored one isomer, while the aprotic solvent acetonitrile favored the other.[9] This is a powerful tool you can use to control the reaction's outcome.

Section 3: Key Experimental Protocols

Protocol: Parallel Solvent Screening for Regioselectivity Optimization

This protocol outlines a method for efficiently testing the effect of multiple solvents on the regioselectivity of a 1,3-dipolar cycloaddition.

1. Materials & Setup:

  • An array of identical reaction vials (e.g., 2 mL screw-cap vials with septa), each with a small magnetic stir bar.
  • Nitrile oxide precursor (e.g., an aldoxime or hydroximoyl chloride).
  • Dipolarophile (your alkyne or alkene).
  • Base/activator for in situ nitrile oxide generation (e.g., triethylamine, NaHCO₃, or an oxidant like chloramine-T).[11][12]
  • A set of anhydrous solvents (e.g., Toluene, THF, DCM, MeCN, DMSO, EtOH).
  • A multi-position stirring hotplate.

2. Procedure: a. To each of the N vials, add the dipolarophile (e.g., 0.1 mmol, 1.0 equiv). b. To each vial, add the nitrile oxide precursor (e.g., 0.11 mmol, 1.1 equiv). c. Place all vials on the stirring plate in an aluminum block for even heating. d. Using a syringe, add the same volume (e.g., 1.0 mL) of a different solvent to each respective vial. e. Begin stirring and allow the reactions to equilibrate to the target temperature (start with room temperature). f. In a single, swift operation, add the base/activator (e.g., 0.12 mmol, 1.2 equiv) to each vial. g. Allow the reactions to proceed for a set time (e.g., 12-24 hours) or until TLC/LC-MS analysis of a control reaction shows full consumption of the limiting reagent.

3. Workup & Analysis: a. Quench the reactions if necessary (e.g., with water or saturated NH₄Cl). b. Extract the organic components with a suitable solvent (e.g., ethyl acetate). c. Dry the organic layers, filter, and concentrate in vacuo. d. Crucially , analyze the crude product mixture for each reaction by ¹H NMR spectroscopy. The ratio of regioisomers can be determined by integrating distinct, well-resolved protons corresponding to each isomer (e.g., the isoxazole C-H proton).

4. Self-Validation:

  • Ensure all conditions (reagent amounts, temperature, stir rate, time) are identical across all vials, with the solvent being the only variable.
  • Run the reaction in duplicate for a key solvent to ensure reproducibility.
  • Confirm the identity of the major and minor isomers through 2D NMR (NOESY/ROESY) on a purified sample from a larger-scale reaction.

Section 4: Data Presentation & Interpretation

For a hypothetical reaction between benzonitrile oxide and ethyl propiolate, a solvent screen might yield the following results.

Table 1: Influence of Solvent on the Regioisomeric Ratio (3,5- vs. 3,4-isomer)

SolventDielectric Constant (ε)TypeRegioisomeric Ratio (3,5 : 3,4)Predominant Isomer
Toluene2.4Nonpolar4 : 13,5-disubstituted
THF7.6Polar Aprotic6 : 13,5-disubstituted
DCM9.1Polar Aprotic5.5 : 13,5-disubstituted
Ethanol24.6Polar Protic2 : 13,5-disubstituted
Acetonitrile37.5Polar Aprotic8 : 13,5-disubstituted
DMSO46.7Polar Aprotic1.5 : 13,5-disubstituted

Note: Data are illustrative, based on general principles. Actual results are substrate-dependent.

Interpretation: In this example, moderately polar aprotic solvents like THF and Acetonitrile provide the best selectivity for the 3,5-isomer. The highly polar DMSO and the protic ethanol show diminished selectivity, suggesting complex transition state interactions are at play, potentially disfavoring the formation of the 3,5-isomer relative to other solvents.[10]

Section 5: Deeper Mechanistic Insights

The choice of solvent directly impacts the Gibbs free energy of activation (ΔG‡) for the two competing pathways.

Energy_Profile cluster_main Reaction Coordinate R Reactants TS1 TS-3,5 (more polar) R->TS1 ΔG‡(3,5) TS2 TS-3,4 (less polar) R->TS2 ΔG‡(3,4) P1 Product (3,5) TS1->P1 ΔG‡(3,5) P2 Product (3,4) TS2->P2 ΔG‡(3,4) Annotation In a polar solvent: ΔG‡(3,5) is lowered more significantly, making this pathway faster.

Caption: Energy profile showing differential solvent stabilization.

Computational studies using Density Functional Theory (DFT) have shown that the transition state leading to the 3,5-disubstituted isoxazole is often more polar than the one leading to the 3,4-isomer.[3][13] Therefore, polar solvents tend to stabilize the TS-3,5 more effectively, lowering its activation energy and making it the kinetically favored product. However, as noted in the troubleshooting section, this is a powerful but not absolute rule; specific interactions can lead to contrary results, making empirical testing indispensable.[10]

References

Technical Support Center: Minimizing Side Products in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of isoxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize their synthetic protocols. Here, we will delve into the common challenges encountered during isoxazole synthesis, with a focus on practical strategies to minimize the formation of unwanted side products. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

We have structured this guide in a question-and-answer format to directly address the specific issues you may be facing in the laboratory.

Issue 1: Formation of Regioisomeric Mixtures

Q1: My reaction is producing a mixture of isoxazole regioisomers. What are the underlying causes and how can I improve the regioselectivity?

The formation of regioisomers is a frequent challenge in isoxazole synthesis, particularly in the widely used cyclocondensation reaction between a 1,3-dicarbonyl compound and hydroxylamine (the Claisen-Schmidt condensation for isoxazoles). The hydroxylamine can attack either of the carbonyl groups, leading to two different regioisomeric products.[1][2]

Root Causes of Poor Regioselectivity:

  • Substrate Symmetry: If the 1,3-dicarbonyl compound is unsymmetrical, there are two distinct electrophilic carbonyl carbons available for the initial nucleophilic attack by the nitrogen of hydroxylamine.

  • Reaction Conditions: Factors such as pH, solvent, and temperature can influence the relative rates of attack at the two carbonyl centers, thereby affecting the final ratio of regioisomers.[1][3]

Troubleshooting Strategies to Enhance Regioselectivity:

  • pH Control: The pH of the reaction medium is critical. In acidic conditions, the enol form of the dicarbonyl compound is favored, which can influence the site of attack. Conversely, basic conditions can deprotonate the hydroxylamine, increasing its nucleophilicity. Careful screening of the pH is therefore recommended.

  • Solvent Selection: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby altering the regiochemical outcome. For instance, studies have shown that in the synthesis of certain isoxazoles from β-enamino diketones, using ethanol as a solvent at reflux favors one regioisomer, while acetonitrile with pyridine at room temperature favors the other.[1]

  • Temperature Optimization: Reaction temperature can also play a role in regioselectivity. It is advisable to run the reaction at different temperatures to determine the optimal conditions for the desired isomer. Lowering the temperature can sometimes increase the selectivity by favoring the thermodynamically more stable product.[4]

  • Use of Lewis Acids: The addition of a Lewis acid, such as BF3·OEt2, can chelate to the dicarbonyl compound, making one carbonyl group more electrophilic than the other and thus directing the nucleophilic attack of hydroxylamine. The amount of Lewis acid used can also be a critical parameter to optimize.[1]

  • Substrate Modification: If possible, modifying the substituents on the 1,3-dicarbonyl compound can introduce steric or electronic biases that favor the formation of a single regioisomer.

Experimental Protocol: Regioselective Synthesis of a 4,5-Disubstituted Isoxazole

This protocol is adapted from a study on the regioselective synthesis from β-enamino diketones and demonstrates the impact of reaction conditions.[1]

Materials:

  • β-enamino diketone (1.0 equiv)

  • Hydroxylamine hydrochloride (1.2 equiv)

  • Pyridine (1.2 equiv)

  • Solvent (Ethanol or Acetonitrile)

Procedure:

  • Condition A (Favors Regioisomer A):

    • Dissolve the β-enamino diketone in ethanol (4 mL per mmol of substrate).

    • Add hydroxylamine hydrochloride and stir the mixture at room temperature for 10 minutes.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Condition B (Favors Regioisomer B):

    • Dissolve the β-enamino diketone in acetonitrile (4 mL per mmol of substrate).

    • Add hydroxylamine hydrochloride and pyridine.

    • Stir the reaction mixture at room temperature and monitor the progress by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Troubleshooting Regioisomerism

G start Poor Regioselectivity Observed cond Analyze Reaction Conditions start->cond sub Analyze Substrate Structure start->sub ph Optimize pH cond->ph solv Screen Solvents (e.g., EtOH vs. MeCN) cond->solv temp Vary Temperature cond->temp la Introduce Lewis Acid (e.g., BF3.OEt2) cond->la mod Modify Substrate (Steric/Electronic Effects) sub->mod end Improved Regioselectivity ph->end solv->end temp->end la->end mod->end

Caption: Troubleshooting workflow for poor regioselectivity in isoxazole synthesis.

Issue 2: Dimerization of Nitrile Oxide Intermediates

Q2: I am performing a 1,3-dipolar cycloaddition to synthesize an isoxazole, but I am getting a low yield and observing a significant amount of a byproduct. How can I prevent this?

A common side reaction in isoxazole synthesis via the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is the dimerization of the nitrile oxide intermediate to form a furoxan (1,2,5-oxadiazole-2-oxide).[5][6][7] Nitrile oxides are often unstable and, in the absence of a reactive dipolarophile, will readily react with themselves.[8][9][10]

Strategies to Minimize Nitrile Oxide Dimerization:

  • In Situ Generation: The most effective strategy is to generate the nitrile oxide in situ in the presence of the alkyne. This ensures that the concentration of the nitrile oxide remains low throughout the reaction, favoring the intermolecular cycloaddition with the alkyne over dimerization.[10][11] Common methods for in situ generation include the dehydrohalogenation of hydroximoyl chlorides with a non-nucleophilic base like triethylamine, or the oxidation of aldoximes.[7][10]

  • Slow Addition: If you are using a precursor to the nitrile oxide, adding it slowly to the reaction mixture containing the alkyne can help to maintain a low concentration of the reactive intermediate.[4]

  • Use of a Catalyst: Metal catalysts, such as copper(I), can accelerate the cycloaddition reaction, making it more competitive with the dimerization pathway.[7][12]

  • Excess Dipolarophile: Using a slight excess of the alkyne can help to trap the nitrile oxide as it is formed, thus reducing the likelihood of dimerization.[4][5]

  • Temperature Control: The rate of dimerization can be temperature-dependent. Optimizing the reaction temperature is crucial; sometimes, lower temperatures can suppress dimerization.[4]

Experimental Protocol: Copper(I)-Catalyzed Synthesis of a 3,5-Disubstituted Isoxazole

This protocol utilizes a copper(I) catalyst to promote the cycloaddition and minimize side reactions.[12]

Materials:

  • Terminal alkyne (1.0 equiv)

  • Aldoxime (1.1 equiv)

  • Copper(I) iodide (CuI) (5 mol%)

  • Base (e.g., Triethylamine, 1.5 equiv)

  • Solvent (e.g., Toluene)

Procedure:

  • To a solution of the terminal alkyne and aldoxime in toluene, add CuI and triethylamine.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off any solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Scheme: Nitrile Oxide Dimerization vs. Cycloaddition

G cluster_0 Desired Pathway cluster_1 Side Reaction Alkyne Alkyne Nitrile Oxide Nitrile Oxide Isoxazole Isoxazole Nitrile Oxide->Isoxazole + Alkyne Nitrile Oxide_2 Nitrile Oxide Furoxan Furoxan (Dimer) Nitrile Oxide_2->Furoxan + Nitrile Oxide Start Nitrile Oxide Generation Start->Nitrile Oxide Start->Nitrile Oxide_2

Caption: Competing pathways for the nitrile oxide intermediate.

Issue 3: Other Common Side Products and Purity Issues

Q3: I am observing other unexpected byproducts or have general issues with the purity of my final isoxazole product. What else should I consider?

Besides regioisomers and nitrile oxide dimers, other side reactions and impurities can compromise the yield and purity of your isoxazole synthesis.

Common Issues and Solutions:

  • Michael Adducts or Self-Condensation: In base-catalyzed reactions, particularly with β-ketoesters, self-condensation or the formation of Michael adducts can occur.[13]

    • Solution: Carefully control the stoichiometry of your reactants and the strength and amount of the base used. Maintaining the recommended reaction temperature is also crucial.[13]

  • Poor Quality Starting Materials: Impurities in your starting materials, such as aldehydes, β-ketoesters, or hydroxylamine hydrochloride, can lead to the formation of side products.[13]

    • Solution: Use high-purity starting materials. It is good practice to distill aldehydes that are prone to oxidation immediately before use.[13]

  • Hydrolysis of Intermediates: Some intermediates in isoxazole synthesis can be sensitive to water.

    • Solution: Ensure that your solvents and reagents are dry, and run the reaction under an inert atmosphere if necessary.

  • Catalyst Inactivity: In catalyzed reactions, a deactivated or inappropriate catalyst can lead to low conversion and the formation of byproducts.[13]

    • Solution: Verify the integrity and concentration of your catalyst. For solid catalysts, ensure they have not been poisoned. It may be necessary to screen different catalysts to find one that is optimal for your specific transformation.[13]

Data Summary: Impact of Reaction Conditions on Yield

The following table summarizes the potential impact of various reaction parameters on the yield and purity of isoxazole synthesis.

ParameterPotential Issue if Not OptimizedRecommended Action
Temperature Increased side product formation (e.g., dimerization, decomposition) at high temperatures; slow reaction rates at low temperatures.[4][13]Screen a range of temperatures to find the optimal balance between reaction rate and selectivity.
Solvent Poor solubility of reactants; unfavorable influence on regioselectivity or reaction rate.[1][4]Test a variety of solvents with different polarities.
Catalyst Low conversion; formation of byproducts due to lack of selectivity.[13]Screen different catalysts and optimize the catalyst loading.
Base Promotion of side reactions like self-condensation; decomposition of sensitive substrates.[13]Use the mildest base possible that still promotes the desired reaction; carefully control the stoichiometry.
Reactant Purity Introduction of impurities that can lead to side reactions or inhibit the desired transformation.[13]Use high-purity, freshly purified starting materials.

References

Technical Support Center: Stability and Degradation of Ethyl 5-(2-furyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for Ethyl 5-(2-furyl)isoxazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are working with this heterocyclic compound. This compound is a valuable building block in medicinal chemistry and materials science, making a thorough understanding of its stability profile crucial for reliable experimental outcomes and long-term storage.[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and degradation of this molecule.

The isoxazole ring, while aromatic, possesses a labile N-O bond that can be susceptible to cleavage under various conditions. Furthermore, the presence of a furan moiety introduces additional potential for reactivity, particularly under acidic or oxidative stress. This guide will help you navigate these potential challenges and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by several factors:

  • Hydrolysis: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid. The isoxazole ring itself can also undergo hydrolytic cleavage, particularly in the presence of a strong base.

  • Photodegradation: Exposure to ultraviolet (UV) or even ambient light can induce photochemical reactions, potentially leading to ring-opening or rearrangement of the isoxazole moiety.

  • Thermal Stress: Elevated temperatures can promote thermal decomposition of the molecule.

  • Oxidative Degradation: The furan ring is known to be sensitive to oxidation, which can lead to ring-opening and the formation of various byproducts. The isoxazole ring can also be susceptible to oxidative stress.

  • pH: Extreme pH conditions, both acidic and basic, can catalyze the degradation of both the ester and the heterocyclic rings.

Q2: I'm observing a change in the color of my sample of this compound over time. What could be the cause?

A2: A change in color, such as yellowing or darkening, is often an indicator of degradation. This could be due to the formation of conjugated chromophores resulting from polymerization or the formation of specific degradation products. Photodegradation and oxidative degradation are common culprits for color changes in heterocyclic compounds. It is recommended to store the compound in a cool, dark place and under an inert atmosphere to minimize these effects.

Q3: What are the expected degradation products of this compound under hydrolytic conditions?

A3: Under hydrolytic conditions, the primary degradation products are likely to be:

  • 5-(2-furyl)isoxazole-3-carboxylic acid: Resulting from the hydrolysis of the ethyl ester.

  • Ring-opened products: Acid-catalyzed hydrolysis of the furan ring can lead to the formation of 1,4-dicarbonyl compounds.[2] Base-catalyzed hydrolysis can lead to the cleavage of the isoxazole N-O bond.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: The most common and effective method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC) with a UV detector. A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products. This method should be validated according to ICH guidelines to ensure its specificity, accuracy, precision, and linearity.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the handling, storage, and use of this compound in experimental settings.

Problem Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Degradation of the compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature (cool), protected from light, and in a tightly sealed container. 2. Check Solvent Purity: Impurities in solvents can catalyze degradation. Use high-purity, anhydrous solvents. 3. Perform Forced Degradation: Conduct a forced degradation study (see protocol below) to intentionally generate degradation products and confirm their retention times relative to the parent peak. This will help in identifying if the unexpected peaks are indeed degradants.
Low assay value or loss of potency Significant degradation of the active molecule.1. Re-evaluate Storage and Handling: As above, ensure proper storage and handling procedures are in place. 2. Analyze for Degradants: Use a validated stability-indicating HPLC method to quantify the amount of parent compound remaining and identify the major degradation products. 3. Consider Formulation: If the compound is in a formulation, interactions with excipients could be causing instability. Evaluate the compatibility of the compound with all formulation components.
Inconsistent experimental results Variable degradation of the compound across different experimental runs.1. Standardize Procedures: Ensure that all experimental parameters (e.g., temperature, light exposure, pH, solvent) are consistent across all experiments. 2. Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions of this compound to minimize the impact of time-dependent degradation. 3. Monitor Stability in situ: If possible, include in-process stability checks to monitor the compound's integrity throughout the experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.[4]

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% v/v

  • Calibrated HPLC system with UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours. If no degradation is observed, repeat with 1 M HCl.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for 24 hours. If no degradation is observed, repeat at 60°C.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, expose a solution of the compound to the same conditions.

    • Photodegradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be kept in the dark.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC method.

Data Analysis:

  • Calculate the percentage degradation of this compound under each stress condition.

  • Identify and quantify the major degradation products.

  • Propose potential degradation pathways based on the identified products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Typical Starting Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A gradient of Acetonitrile and Water (or a suitable buffer like phosphate buffer, pH 3.0).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis scan of the parent compound (e.g., λmax).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Optimization:

  • Inject a mixture of the stressed samples (from the forced degradation study) to evaluate the separation of the degradation products from the parent peak.

  • Adjust the gradient profile, mobile phase composition, and pH to achieve adequate resolution between all peaks.

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.

Visualizing Degradation and Workflows

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on its chemical structure and the known reactivity of isoxazole and furan rings.

G cluster_0 This compound cluster_1 Degradation Products A This compound B 5-(2-furyl)isoxazole-3-carboxylic acid A->B Hydrolysis (Acid/Base) C Ring-opened products (from Isoxazole cleavage) A->C Base Hydrolysis Photolysis D Ring-opened products (from Furan cleavage) A->D Acid Hydrolysis E Oxidized products (on Furan ring) A->E Oxidation

Caption: Potential degradation pathways for this compound.

Forced Degradation Workflow

The following workflow diagram outlines the key steps in performing a forced degradation study.

G A Prepare Stock Solution (1 mg/mL) B Expose to Stress Conditions A->B C Acid Hydrolysis (HCl, 60°C) B->C D Base Hydrolysis (NaOH, RT/60°C) B->D E Oxidation (H₂O₂, RT) B->E F Thermal (80°C) B->F G Photolytic (UV/Vis light) B->G H Sample at Timepoints C->H D->H E->H F->H G->H I Neutralize/Dilute Samples H->I J Analyze by Stability-Indicating HPLC Method I->J K Identify & Quantify Degradants J->K L Elucidate Degradation Pathways K->L

References

Troubleshooting common issues in isoxazole NMR spectra

Author: BenchChem Technical Support Team. Date: January 2026

<

Last Updated: January 6, 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of isoxazole derivatives, a class of heterocycles vital to medicinal chemistry and materials science. However, the unique electronic nature of the isoxazole ring can present specific challenges in spectral interpretation. This guide provides troubleshooting strategies and answers to frequently asked questions, designed for researchers and drug development professionals to confidently resolve common issues encountered during the analysis of isoxazole NMR spectra.

Fundamentals of Isoxazole NMR

A clear understanding of the basic NMR characteristics of the isoxazole scaffold is the foundation for accurate troubleshooting. The ring numbering and typical electronic environment dictate the expected chemical shifts and coupling patterns.

Diagram: IUPAC numbering of the isoxazole ring.

Expected ¹H and ¹³C NMR Chemical Shifts

The electronegativity of the adjacent oxygen and nitrogen atoms significantly influences the chemical shifts of the ring protons and carbons. The following table summarizes typical chemical shift ranges for the unsubstituted isoxazole ring. Substituents can cause substantial deviations from these values.

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key Influences
H-3~8.49 ppm[1]~157.8 ppm[2]Adjacent to electronegative nitrogen; deshielded.
H-4~6.39 ppm[1]~103.6 ppm[2]Shielded relative to H-3 and H-5.
H-5~8.31 ppm[1]~149.1 ppm[2]Adjacent to electronegative oxygen; deshielded.
Typical Coupling Constants

The coupling between adjacent protons on the isoxazole ring is a key diagnostic feature.

Coupling Typical Value (Hz) Notes
³J(H4, H5)1.7 - 4.7 Hz[3]This small coupling is characteristic and helps confirm the isoxazole core.
Long-range< 1 HzLong-range couplings (e.g., from substituents to ring protons) can sometimes be observed, leading to more complex splitting patterns.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems in a question-and-answer format, providing both the reasoning behind the issue and a step-by-step protocol for resolution.

Q1: My ¹H NMR shows a singlet in the aromatic region. How can I be sure it's my isoxazole H-4 proton, especially in a 3,5-disubstituted isoxazole?

Answer: This is a very common scenario. The H-4 proton in a 3,5-disubstituted isoxazole appears as a singlet since it has no adjacent protons. Its chemical shift is highly sensitive to the electronic nature of the substituents at C-3 and C-5.[5]

Causality:

  • Electron-donating groups (EDGs) at C-3 or C-5 will shield the H-4 proton, shifting it upfield (to a lower ppm value).

  • Electron-withdrawing groups (EWGs) at C-3 or C-5 will deshield the H-4 proton, shifting it downfield (to a higher ppm value).

  • The effect is generally more pronounced when the substituent is at C-5. For instance, in 3-phenyl-5-methylisoxazole, the H-4 appears around 6.33 ppm, whereas in 3-methyl-5-phenylisoxazole, it is found at 6.78 ppm.[6][7]

Troubleshooting Protocol:

  • Analyze Substituent Effects: Compare your observed chemical shift with expected values based on the electronic properties of your substituents at C-3 and C-5. An EDG at C-5 typically results in a more upfield H-4 signal compared to an isomer with the EDG at C-3.[5]

  • Perform a ¹³C NMR: The C-4 carbon signal is also diagnostic. It typically appears in the range of 95-115 ppm.

  • Utilize 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive method for confirmation. Look for correlations between the proton and the quaternary carbons at C-3 and C-5.

Diagram: Troubleshooting workflow for H-4 assignment.

H4_Assignment_Workflow start Singlet observed in ¹H NMR (6-7.5 ppm) check_subst Analyze electronic effects of C3/C5 substituents start->check_subst run_c13 Acquire ¹³C NMR spectrum check_subst->run_c13 check_c4_shift Is there a peak at ~95-115 ppm? run_c13->check_c4_shift run_hmbc Perform 2D HMBC experiment check_c4_shift->run_hmbc Yes reassess Re-evaluate structure or suspect impurity check_c4_shift->reassess No confirm_corr Look for 2J and 3J correlations from singlet proton to C3 & C5 run_hmbc->confirm_corr assign_h4 Assignment Confirmed: Proton is H-4 confirm_corr->assign_h4 Correlations Observed confirm_corr->reassess No Correlations

Q2: I've synthesized a 3- or 5-substituted isoxazole, but I'm struggling to distinguish between the H-4 and H-5 protons. They are both doublets with a small coupling constant.

Answer: Differentiating between H-4 and H-5 in monosubstituted isoxazoles can be tricky but is achievable by considering their chemical environments and using 2D NMR.

Causality:

  • Chemical Shift: H-5 is adjacent to the electronegative oxygen atom and is typically found further downfield than H-4. For the parent isoxazole, H-5 is at ~8.31 ppm while H-4 is at ~6.39 ppm.[1] While substituents will alter these values, the relative order (δH-5 > δH-4) generally holds.

  • Coupling: Both protons will appear as doublets due to coupling to each other, with the characteristic small ³J(H4, H5) of ~1.7-4.7 Hz.[3]

Troubleshooting Protocol:

  • Initial Assignment: Tentatively assign the more downfield doublet to H-5 and the more upfield doublet to H-4.

  • Run a ¹H-¹H COSY: A Correlation Spectroscopy (COSY) experiment will show a cross-peak between these two protons, confirming they are coupled to each other. This validates that they are H-4 and H-5.

  • Run a ¹H-¹³C HMBC: This is the key experiment for unambiguous assignment.

    • If your isoxazole is 3-substituted: The H-4 proton will show a correlation to the substituted C-3 (a quaternary carbon), while the H-5 proton will not.

    • If your isoxazole is 5-substituted: The H-4 proton will show a correlation to the substituted C-5 (a quaternary carbon). The H-5 proton will show a correlation to C-4 (a methine carbon).

Q3: My NMR spectrum is very broad, or my signal-to-noise ratio is poor. What could be the issue?

Answer: Broad peaks in NMR can stem from several issues, ranging from sample preparation to the inherent properties of your molecule.

Causality & Solutions:

  • Poor Shimming: The magnetic field is not homogeneous. Solution: Re-shim the spectrometer. This is often the most common and easily fixed problem.

  • Low Concentration/Solubility: If the sample concentration is too low, the signal-to-noise ratio will be poor. If the compound is not fully dissolved, it can lead to a non-homogeneous sample and broad peaks.[8] Solution: Ensure your sample is fully dissolved. If solubility is an issue, try a different deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, Methanol-d₄).[8]

  • Paramagnetic Impurities: Traces of paramagnetic metals (like iron or copper) can cause significant line broadening. Solution: Ensure all glassware is scrupulously clean. If contamination is suspected, passing the sample through a small plug of silica or celite can sometimes help.

  • Chemical Exchange or Rotamers: If your molecule contains groups that are undergoing exchange or slow rotation on the NMR timescale (e.g., amides, certain bulky groups), this can lead to broad signals.[8] Solution: Try acquiring the spectrum at a higher temperature. This can often increase the rate of exchange, resulting in sharper, averaged signals.

Q4: I have multiple isoxazole-containing products. How can I use NMR to distinguish between regioisomers?

Answer: NMR, particularly 2D techniques, is a powerful tool for distinguishing regioisomers, which is a common challenge in isoxazole synthesis.[9][10]

Causality: The connectivity of the atoms is different in regioisomers, leading to distinct long-range correlations in 2D NMR spectra. For example, distinguishing between a 3,4-disubstituted and a 3,5-disubstituted isoxazole relies on identifying which protons and carbons are adjacent or separated by 2-3 bonds.

Troubleshooting Protocol (Using HMBC as the primary tool):

  • Acquire High-Quality 1D Spectra: Obtain clean ¹H and ¹³C spectra for each isomer.

  • Acquire an HMBC Spectrum: This is the most informative experiment.

  • Map Out Correlations:

    • For a proton on a substituent, trace its correlations to the isoxazole ring carbons. A correlation to C-3, C-4, or C-5 will pinpoint its attachment point.

    • For the isoxazole ring protons (H-4 or H-5), trace their correlations to the substituent carbons.

    • Example (Distinguishing 3,5- vs 4,5-disubstituted isomers):

      • In a 3,5-disubstituted isomer, the H-4 proton will show HMBC correlations to both the C-3 and C-5 quaternary carbons.

      • In a 4,5-disubstituted isomer, the H-3 proton will show correlations to C-4 and C-5. The substituent at C-4 will show correlations to C-3 and C-5.

Diagram: Key HMBC correlations for distinguishing regioisomers.

HMBC_Regioisomers cluster_35 3,5-Disubstituted cluster_45 4,5-Disubstituted C3_35 C3-R1 C5_35 C5-R2 H4_35 H4 H4_35->C3_35 ³J H4_35->C5_35 ²J C4_45 C4-R1 C5_45 C5-R2 H3_45 H3 H3_45->C4_45 ²J H3_45->C5_45 ³J

Q5: I see unexpected splitting in my signals that doesn't follow simple n+1 rules. What's happening?

Answer: This is often due to long-range couplings, which are common in aromatic and heteroaromatic systems like isoxazoles.

Causality: Protons can couple not just to their immediate neighbors (³J coupling), but also over four (⁴J) or even five (⁵J) bonds.[3][4] These couplings are typically small (< 1 Hz) but can be resolved on high-field NMR instruments, leading to more complex multiplets (e.g., a doublet of doublets instead of a simple doublet).

Troubleshooting Protocol:

  • Expand the Multiplet: Zoom in on the signal in your NMR processing software to clearly visualize the fine structure.

  • Measure the Coupling Constants: Carefully measure all the J-values. Small couplings (< 1 Hz) are likely candidates for long-range interactions.

  • Use 2D COSY: A standard COSY will only show strong correlations from ³J couplings. Weaker cross-peaks, sometimes visible at lower contour levels, might indicate long-range couplings.

  • Consider the Structure: Long-range couplings are often transmitted through π-systems. Look for potential coupling pathways through the isoxazole ring from substituent protons. For example, a methyl group at C-3 might show a small ⁴J coupling to H-4.

References

Technical Support Center: Enhancing the Efficiency of Palladium-Catalyzed Reactions of Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed reactions involving isoxazole scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging the power of palladium catalysis to functionalize this important heterocyclic motif. Isoxazoles are prevalent in numerous pharmaceuticals and bioactive molecules, making their efficient synthesis and modification a critical endeavor.

However, the unique electronic properties and potential instability of the isoxazole ring under certain catalytic conditions can present significant challenges.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities, optimize your reaction outcomes, and ensure the integrity of your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common, high-level questions that often arise when planning or troubleshooting these reactions.

Q1: My Suzuki-Miyaura coupling with a bromo-isoxazole is sluggish or failing. What are the most common culprits?

A1: Low reactivity in Suzuki-Miyaura couplings of isoxazoles often stems from a few key factors:

  • Catalyst and Ligand Choice: Not all Pd/ligand systems are created equal. For electron-rich isoxazoles, which can make oxidative addition difficult, consider using electron-rich, bulky phosphine ligands like SPhos or XPhos.[2] These ligands promote the crucial oxidative addition step.

  • Base Selection and Solubility: The choice and physical state of the base are critical. Anhydrous potassium phosphate (K₃PO₄) often requires a small amount of water to be effective.[2] Ensure the base is finely ground to maximize surface area and improve reproducibility.[2] For substrates sensitive to hydrolysis, milder bases like potassium hydrogen phosphate (K₂HPO₄) can be a better choice.[2]

  • Boronic Acid/Ester Stability: Boronic acids can be prone to degradation (deborylation), especially at elevated temperatures.[3] Consider using the corresponding boronic ester (e.g., a pinacol ester) for enhanced stability.

  • Solvent Effects: The solvent plays a crucial role in solubilizing reactants and stabilizing catalytic intermediates.[4] While ethereal solvents like 1,4-dioxane are common, sometimes a switch to toluene or DME, perhaps with an aqueous co-solvent, can dramatically improve results.[2][5]

Q2: I am observing significant amounts of a ring-opened byproduct. Why is this happening and how can I prevent it?

A2: The N-O bond in the isoxazole ring is susceptible to cleavage under certain reductive or transition-metal catalyzed conditions.[1][6] This can lead to the formation of β-imino ketone derivatives or other rearranged products.[7]

  • Mechanism of Degradation: Palladium catalysts, particularly in the Pd(0) state, can facilitate the reductive cleavage of the weak N-O bond.[1] This process can compete with the desired cross-coupling pathway.

  • Mitigation Strategies:

    • Milder Reaction Conditions: Lowering the reaction temperature can often disfavor the higher-activation-energy degradation pathway.

    • Ligand Modification: Using ligands that accelerate the desired catalytic cycle (oxidative addition/reductive elimination) can help the productive pathway outcompete the degradation pathway.

    • Choice of Palladium Precatalyst: Starting with a Pd(II) precatalyst that is efficiently reduced in situ can sometimes minimize side reactions compared to using a less stable Pd(0) source from the outset.

Q3: How do I choose the right palladium catalyst and ligand for a Buchwald-Hartwig amination on an isoxazole core?

A3: Buchwald-Hartwig aminations are powerful but highly dependent on the synergy between the metal, ligand, amine coupling partner, and substrate.[8]

  • Ligand Selection: The choice of ligand is paramount. Biaryl phosphine ligands (e.g., RuPhos, BrettPhos) are often excellent choices as they are designed to promote both oxidative addition and reductive elimination. The specific choice depends on the steric and electronic properties of both the isoxazole electrophile and the amine nucleophile.[8]

  • Catalyst Generation: Using well-defined Pd(II) precatalysts (e.g., G3 or G4 palladacycles) can provide more consistent results than generating the active Pd(0) species from sources like Pd₂(dba)₃.[9] These precatalysts are often more stable and activate under milder conditions.[9]

  • Base and Solvent: Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required. The choice of solvent is also critical; ethereal solvents (dioxane, THF) and aromatic solvents (toluene) are most common.[8] Avoid chlorinated solvents, acetonitrile, or pyridine, which can inhibit the catalyst.[8]

Part 2: In-Depth Troubleshooting Guides

This section provides structured, step-by-step guidance for resolving more complex experimental challenges.

Guide 1: Troubleshooting Low Yield in Suzuki-Miyaura Cross-Coupling

Problem: A Suzuki-Miyaura reaction between a 5-halo-isoxazole and an arylboronic acid is resulting in low conversion of the starting material, with no clear side products.

Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_reagents Step 1: Verify Reagent Quality - Is the boronic acid fresh? - Is the base properly dried/ground? - Is the solvent anhydrous? start->check_reagents screen_ligands Step 2: Screen Ligands - Current ligand ineffective? - Try bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) check_reagents->screen_ligands Reagents OK success Yield Improved check_reagents->success Issue Found screen_bases Step 3: Screen Bases & Solvents - Try K3PO4 (with 5 eq. H2O), Cs2CO3, K2CO3. - Screen Dioxane, Toluene, DME, THF/H2O. screen_ligands->screen_bases No Improvement screen_ligands->success Yield Increases optimize_temp Step 4: Optimize Temperature - Reaction too slow? Increase temp (e.g., 80°C -> 100°C). - Degradation? Decrease temp. screen_bases->optimize_temp No Improvement screen_bases->success Yield Increases check_catalyst Step 5: Evaluate Pd Source - Try a pre-catalyst (e.g., XPhos-Pd-G3). - Compare Pd(OAc)2 vs Pd(PPh3)4. optimize_temp->check_catalyst No Improvement optimize_temp->success Yield Increases check_catalyst->success Yield Increases

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Detailed Protocol: Reagent Screening
  • Setup: Prepare an array of reaction vials (e.g., in a parallel synthesizer or heating block) to ensure identical heating and stirring conditions.

  • Standard Reaction: In each vial, add the isoxazole halide (1.0 eq), boronic acid (1.2-1.5 eq), and palladium precursor (e.g., Pd(OAc)₂, 2 mol%).

  • Variable Addition:

    • Vials 1-4 (Ligand Screen): Use a standard base (e.g., K₂CO₃, 2.0 eq) and solvent (e.g., Dioxane/H₂O 10:1). Add a different ligand to each vial (e.g., SPhos, XPhos, RuPhos, PPh₃), maintaining a Pd:Ligand ratio of 1:2.

    • Vials 5-7 (Base Screen): Use the best ligand from the first screen. Add different bases to each vial (e.g., K₃PO₄, Cs₂CO₃, K₂HPO₄).

    • Vials 8-10 (Solvent Screen): Use the best ligand/base combination. Use different solvents (e.g., Toluene, DME, THF).

  • Execution: Purge all vials with an inert gas (Argon or Nitrogen) for 5-10 minutes. Heat the reactions to the desired temperature (e.g., 100 °C) for a set time (e.g., 12 hours).

  • Analysis: Cool the reactions, quench with water, and extract with an organic solvent (e.g., EtOAc). Analyze the crude organic layer by LC-MS or GC-MS to determine the relative conversion and identify the optimal conditions.

ParameterCondition 1Condition 2Condition 3Condition 4
Pd Source Pd(OAc)₂Pd(OAc)₂Pd(PPh₃)₄XPhos Pd G3
Ligand SPhosXPhosNoneNone
Base K₃PO₄K₃PO₄K₂CO₃NaOtBu
Solvent DioxaneTolueneDioxane/H₂OToluene
Temp (°C) 10010010080
Typical Use Case General screenElectron-rich halidesStandard conditionsDifficult couplings
Table 1: Example screening conditions for a Suzuki-Miyaura coupling.
Guide 2: Addressing Isoxazole Ring Instability and N-O Bond Cleavage

Problem: A Heck or Sonogashira reaction on a substituted isoxazole yields the desired product along with a significant, unidentified byproduct that appears to have lost the heterocyclic core.

Mechanistic Insight: The N-O Cleavage Pathway

The catalytic cycle of a typical cross-coupling reaction involves a Pd(0)/Pd(II) redox couple. The electron-rich Pd(0) species, which is essential for oxidative addition into the C-X bond, can also coordinate to and reductively cleave the weak N-O bond of the isoxazole ring. This is particularly problematic in reactions requiring high temperatures or long reaction times.

G cluster_desired Desired Catalytic Cycle cluster_side Side Reaction: N-O Cleavage Pd0 L₂Pd(0) OA Oxidative Addition Pd0->OA R-Isox-X PdII L₂(R-Isox)Pd(II)X OA->PdII RE Reductive Elimination PdII->RE + Nu RE->Pd0 Regeneration Product Coupled Product RE->Product Pd0_side L₂Pd(0) Cleavage N-O Bond Cleavage Pd0_side->Cleavage Isoxazole Ring Degradation Ring-Opened Byproducts Cleavage->Degradation

References

Technical Support Center: Synthesis of Ethyl 5-(2-furyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 5-(2-furyl)isoxazole-3-carboxylate. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to larger, pilot, or manufacturing scales. We will address common scalability issues through a series of troubleshooting guides and frequently asked questions, focusing on the underlying chemical principles to empower you to make informed decisions during your development work.

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its synthesis is most commonly achieved via a [3+2] cycloaddition reaction, a powerful method for constructing five-membered rings.[2][3] However, the reactive intermediates and reaction conditions that are manageable at the bench scale can present significant challenges in terms of yield, purity, and safety upon scale-up.

The Core Synthetic Pathway: A Mechanistic Overview

The predominant route for synthesizing this molecule is the 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[2][4][5] Specifically, this involves the reaction of 2-ethynylfuran with the nitrile oxide generated in situ from ethyl 2-chloro-2-(hydroxyimino)acetate.

The reaction proceeds in two key stages:

  • Nitrile Oxide Formation: A base, typically a tertiary amine like triethylamine (TEA), dehydrohalogenates ethyl 2-chloro-2-(hydroxyimino)acetate to form the highly reactive nitrile oxide intermediate.

  • Cycloaddition: The generated nitrile oxide rapidly undergoes a concerted cycloaddition reaction with 2-ethynylfuran to yield the final isoxazole product.[3][6]

reaction_mechanism cluster_0 Step 1: Nitrile Oxide Formation cluster_1 Step 2: [3+2] Cycloaddition precursor Ethyl 2-chloro-2-(hydroxyimino)acetate nitrile_oxide Reactive Nitrile Oxide Intermediate precursor->nitrile_oxide base Triethylamine (Base) product This compound alkyne 2-Ethynylfuran

Caption: Core reaction pathway for isoxazole synthesis.

Troubleshooting Guide: From Grams to Kilograms

This section addresses specific, common problems encountered during the scale-up process in a question-and-answer format.

Q1: My reaction yield dropped from 90% at the 1g scale to less than 50% at the 100g scale. What is the primary cause?

A1: This is a classic scalability problem, most often rooted in the management of the reactive nitrile oxide intermediate. The primary culprit is the competitive dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide) byproduct, which becomes kinetically favorable at higher concentrations.

Causality & Troubleshooting Steps:

  • Poor Heat Transfer: The dehydrochlorination to form the nitrile oxide is exothermic. On a larger scale, inefficient heat dissipation from the reactor core leads to localized "hot spots." Elevated temperatures accelerate the unwanted dimerization side reaction.

    • Solution: Ensure your reactor has adequate cooling capacity. Use a jacketed reactor with a powerful chiller. For very large scales, consider a semi-batch process where the base is added slowly to control the rate of heat generation.

  • High Intermediate Concentration: Adding the base too quickly at the start of the reaction creates a high concentration of the nitrile oxide before it has a chance to react with the alkyne.

    • Solution: The "slow and steady" rule is critical. Implement a controlled, slow addition of the base (e.g., triethylamine) using a syringe pump or a dosing pump over several hours. This maintains a low, steady-state concentration of the nitrile oxide, favoring the desired cycloaddition pathway.

  • Inefficient Mixing: In a large reactor, poor mixing can create zones of high base concentration, leading to the same issues of localized heat and high intermediate concentration.

    • Solution: Use an appropriate impeller (e.g., pitched-blade turbine for good top-to-bottom turnover) and ensure the stirring speed is sufficient to maintain a homogenous solution without splashing. Baffles within the reactor can also significantly improve mixing efficiency.

Q2: I'm observing a significant, persistent impurity that co-elutes with my product in chromatography. How can I identify and minimize it?

A2: This impurity is almost certainly the furoxan dimer mentioned previously. It is often a waxy solid or oil and can be difficult to separate from the desired isoxazole due to similar polarities.

Identification & Minimization Strategy:

  • Identification: The furoxan dimer will have a molecular weight exactly double that of the nitrile oxide intermediate minus HCl. You can confirm its presence using LC-MS analysis.

  • Minimization during Reaction: The key is to suppress its formation kinetically.

    • Controlled Addition: As detailed in Q1, the single most effective method is the slow, subsurface addition of the base into the solution of the hydroximoyl chloride and the alkyne.

    • Temperature Control: Maintain a consistent, low reaction temperature (e.g., 0-10 °C) throughout the base addition to disfavor the higher activation energy dimerization pathway.

  • Purification Strategy at Scale: Relying on chromatography for multi-kilogram batches is inefficient and costly.

    • Anti-Solvent Crystallization: Furoxans are often more soluble in nonpolar solvents than the target isoxazole. After the initial workup, dissolve the crude material in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a nonpolar anti-solvent (e.g., heptane, hexane) to selectively precipitate your product, leaving the dimer in the mother liquor.

    • Reslurry: If the crude product is a solid, you can often purify it by stirring it as a slurry in a solvent that dissolves the impurity but not the product (e.g., a cold ether or a heptane/ethyl acetate mixture).

Q3: The reaction is highly exothermic during base addition, posing a safety risk. How can I manage this?

A3: Thermal runaway is a significant safety concern in this synthesis.[7] Proactive thermal management is non-negotiable.

Thermal Management & Safety Protocols:

  • Reaction Calorimetry: Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) on a small scale to understand the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the potential for thermal accumulation. This data is critical for safe process design.

  • Semi-Batch Operation: Never add all the base at once. A controlled addition rate is your primary tool for managing heat output. The addition rate should be set so that the cooling system can comfortably remove the generated heat, keeping the internal temperature stable.

  • Dilution: Running the reaction at a lower concentration can help manage exotherms by increasing the thermal mass of the system. However, this may slow down the reaction and will increase solvent costs and waste, so a balance must be found.

  • Choice of Base: While triethylamine is common, a weaker base like sodium bicarbonate may result in a slower, more controlled generation of the nitrile oxide, albeit potentially requiring longer reaction times or slightly elevated temperatures.[2]

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters (CPPs) to monitor for a robust and reproducible scale-up?

A1: The key CPPs for this synthesis are:

  • Temperature: Must be strictly controlled throughout the base addition.

  • Base Addition Rate: Directly controls the reaction rate and heat output.

  • Stirring Rate/Mixing Efficiency: Ensures homogeneity of temperature and concentration.

  • Reactant Stoichiometry: A slight excess of the alkyne can help ensure the reactive nitrile oxide is consumed efficiently.

Q2: Are there alternative, more scalable synthetic routes to consider?

A2: Yes, while the nitrile oxide cycloaddition is common, other methods are being developed, particularly with scalability and green chemistry in mind.

  • Flow Chemistry: This synthesis is an excellent candidate for continuous flow processing.[8] A flow reactor offers superior heat and mass transfer, allowing for safe operation at higher temperatures and concentrations. The unstable nitrile oxide is generated and consumed in a very small volume, minimizing the risk of dimerization and thermal runaway.[8]

  • Alternative Nitrile Oxide Precursors: Routes starting from the dehydration of primary nitro compounds (e.g., ethyl nitroacetate) can also yield isoxazoles and may offer different scalability profiles.[5][9]

  • Mechanochemistry: Solvent-free synthesis using ball-milling has been reported for isoxazoles and can be a highly efficient and green alternative, though scaling this technology has its own unique engineering challenges.[4]

Q3: What are the primary safety considerations for handling the key reagents at an industrial scale?

A3:

  • Ethyl 2-chloro-2-(hydroxyimino)acetate: This is a lachrymator and should be handled in a well-ventilated area (e.g., fume hood or an enclosed charging system) with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Triethylamine: Flammable and corrosive with a strong odor. Use in a ventilated area and away from ignition sources.

  • Exothermic Reaction: As discussed, the potential for thermal runaway is the most significant process hazard. A robust cooling system and controlled addition protocols are mandatory.

  • Pressure Build-up: The formation of triethylamine hydrochloride is a salt and does not generate gas. However, if the reaction were to overheat and boil the solvent, pressure would build. Ensure reactors are equipped with pressure relief systems.

Recommended Scale-Up Protocol (100g Scale)

This protocol incorporates the principles discussed above for a safer and more efficient scale-up.

Equipment: 5L jacketed glass reactor with overhead stirring, a thermocouple, a condenser, and a programmable dosing pump.

Reagents:

  • Ethyl 2-chloro-2-(hydroxyimino)acetate: 151.5 g (1.0 mol)

  • 2-Ethynylfuran: 96.7 g (1.05 mol, 1.05 eq)

  • Triethylamine (TEA): 111.3 g (1.1 mol, 1.1 eq)

  • Ethyl Acetate (EtOAc): 2 L

  • Brine Solution (saturated NaCl): 1 L

  • Water: 1 L

Procedure:

  • Setup: Charge the 5L reactor with Ethyl 2-chloro-2-(hydroxyimino)acetate and 2-ethynylfuran. Add 1.5 L of Ethyl Acetate.

  • Cooling: Begin stirring (e.g., 250 RPM) and cool the reactor contents to 0-5 °C using the jacket chiller.

  • Base Addition: Charge the triethylamine to the dosing pump. Set the pump to add the TEA subsurface over a period of 3-4 hours. CRITICAL: Monitor the internal temperature closely. If it rises above 10 °C, pause the addition until the temperature is back in range.

  • Reaction: Once the addition is complete, allow the reaction mixture to stir at 0-5 °C for another 1-2 hours. Monitor the reaction completion by TLC or HPLC.

  • Work-up:

    • Add 1 L of water to the reactor and stir for 15 minutes.

    • Stop stirring and allow the layers to separate. Drain the lower aqueous layer.

    • Wash the organic layer with 1 L of brine solution to remove residual water and TEA·HCl.

    • Drain the brine layer.

  • Isolation:

    • Transfer the organic layer to a rotary evaporator and concentrate under reduced pressure to obtain the crude product.

  • Purification (Crystallization):

    • Transfer the crude oil/solid to a separate vessel. Add 200 mL of Ethyl Acetate and heat gently to dissolve.

    • While stirring, slowly add 800 mL of heptane. The product should begin to precipitate.

    • Cool the mixture to 0-5 °C and stir for 1 hour to maximize crystallization.

    • Filter the solid product, wash the cake with cold heptane, and dry under vacuum to a constant weight.

Data Summary: Lab vs. Scale-Up Comparison

ParameterLab Scale (1g)Optimized Scale-Up (100g)Rationale for Change
Base Addition Quick, via pipetteSlow, via pump (3-4h)Manages exotherm and minimizes byproduct formation.
Temperature Room Temperature0-5 °CSuppresses furoxan dimerization.
Purification Column ChromatographyCrystallizationMore efficient and economical at scale.
Expected Yield ~90%80-88%Slight decrease is normal, but optimization prevents a major drop.
Expected Purity >98%>98%Crystallization is highly effective for removing key impurities.

Visualizing the Troubleshooting Process

troubleshooting_flowchart start Low Yield at Scale check_purity Analyze Crude by LC-MS. Is major impurity the Furoxan Dimer? start->check_purity is_dimer YES check_purity->is_dimer Yes not_dimer NO check_purity->not_dimer No cause_dimer Cause: High Nitrile Oxide Concentration and/or High Temperature solution1 Implement Slow Base Addition (e.g., via Dosing Pump) cause_dimer->solution1 solution2 Improve Reactor Cooling (Maintain 0-5 °C) cause_dimer->solution2 solution3 Ensure Efficient Mixing (Proper Impeller & Speed) cause_dimer->solution3 cause_other Cause: Incomplete Reaction or Mechanical Loss solution4 Verify Raw Material Quality & Stoichiometry cause_other->solution4 solution5 Increase Reaction Time or Use Slight Excess of Alkyne cause_other->solution5 solution6 Optimize Work-up & Isolation (e.g., Check for Losses in Aqueous Layers) cause_other->solution6

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: Addressing Poor Solubility of Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the significant challenge of poor aqueous solubility in isoxazole-containing compounds. Our goal is to equip you with the foundational knowledge and practical protocols to overcome these experimental hurdles.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

Q1: Why do many of my isoxazole-containing compounds have such poor aqueous solubility?

A1: The solubility challenge with isoxazole derivatives often stems from their inherent physicochemical properties. The isoxazole ring itself is a polar heterocyclic system.[1] However, in drug discovery, this core is typically decorated with lipophilic (oily or fat-loving) substituents to achieve desired biological activity and target engagement.[2][3] This often results in molecules with:

  • High Lipophilicity and Low Polarity: The presence of large, non-polar groups increases the compound's tendency to associate with itself rather than with water molecules.

  • Strong Crystal Lattice Energy: The planar nature of the aromatic systems can lead to efficient packing in the solid state (a crystal). This creates a highly stable, low-energy crystal lattice that requires a significant amount of energy to break apart during dissolution.[4]

  • Molecular Weight: As molecules become larger and more complex to improve potency, their solubility often decreases.[5]

These factors contribute to many isoxazole derivatives being classified under the Biopharmaceutics Classification System (BCS) as Class II compounds, which are characterized by low solubility and high permeability.[6]

Q2: I've seen the terms "kinetic" and "thermodynamic" solubility. What is the difference and why is it critical for my experiments?

A2: Understanding this distinction is fundamental to obtaining reliable and reproducible data. They represent two different states of a solution.

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true, stable solubility of a compound. It is defined as the maximum concentration of a substance that can remain dissolved in a solvent at equilibrium under specific conditions (e.g., temperature, pH).[7][8] This measurement requires a longer equilibration time to ensure the solution is saturated and in equilibrium with the solid-state compound.

  • Kinetic Solubility: This measures the concentration of a compound when it first precipitates (crashes out) from a solution that was prepared by diluting a high-concentration stock (usually in DMSO) into an aqueous buffer.[9][10] This process can temporarily create a supersaturated solution, which is thermodynamically unstable.[7] The measured solubility is often higher than the thermodynamic solubility because the compound hasn't had time to rearrange into its most stable, crystalline form.[11][12]

Why it matters: For high-throughput screening, kinetic solubility is often a quick and useful measurement.[9] However, for later-stage development, formulation, and predicting in vivo behavior, the thermodynamic solubility is the more relevant and reliable value.[13] Relying solely on an inflated kinetic solubility value can lead to significant issues with compound precipitation in longer assays or upon storage.[12]

Q3: What are the best practices for preparing a reliable stock solution of a poorly soluble isoxazole compound?

A3: A reliable stock solution is the foundation of any successful experiment. Inaccurate or unstable stock solutions are a major source of irreproducible data.

The most common solvent for preparing high-concentration stock solutions in drug discovery is Dimethyl Sulfoxide (DMSO).[10][14] However, care must be taken.

Protocol: Preparing a 10 mM DMSO Stock Solution
  • Weighing: Accurately weigh a precise amount of your isoxazole compound (e.g., 5 mg) into a clean, dry glass vial with a screw cap and a Teflon seal.[15]

  • Solvent Calculation: Calculate the volume of DMSO required. For a 5 mg compound with a molecular weight of 400 g/mol to make a 10 mM solution:

    • Moles = 0.005 g / 400 g/mol = 1.25 x 10⁻⁵ moles

    • Volume (L) = Moles / Molarity = 1.25 x 10⁻⁵ moles / 0.010 mol/L = 0.00125 L = 1.25 mL

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO.

  • Mixing: Vortex the vial thoroughly. If the compound does not dissolve, gentle warming (e.g., to 30-40°C) or sonication can be used. Crucially, always visually inspect the solution to ensure no solid particles remain. [4]

  • Storage: Store stock solutions in tightly sealed glass vials at -20°C or -80°C to prevent degradation and solvent evaporation.[16][17] When removing from the freezer, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric water into the DMSO.[15]

Below is a workflow diagram for preparing and handling stock solutions.

G cluster_prep Stock Solution Preparation cluster_validate Validation & Storage weigh 1. Weigh Compound calc 2. Calculate Solvent Volume weigh->calc add_dmso 3. Add Anhydrous DMSO calc->add_dmso dissolve 4. Dissolve (Vortex/Sonicate) add_dmso->dissolve inspect 5. Visual Inspection (Clear?) dissolve->inspect store 6. Store at -20°C/-80°C inspect->store Yes re_dissolve Re-evaluate Method (Try warming, different solvent) inspect->re_dissolve No

Caption: Workflow for Preparing and Validating Stock Solutions.

Part 2: Troubleshooting Guide - Common Experimental Problems

Q4: My compound precipitated immediately when I diluted my DMSO stock into aqueous assay buffer. What happened and how can I fix it?

A4: This is a classic sign of exceeding the kinetic solubility of your compound. When the highly concentrated DMSO stock is introduced to the aqueous buffer, the DMSO (a strong organic solvent) is diluted, and the buffer becomes the primary solvent.[18] If the final concentration of your compound is above its solubility limit in that buffer/DMSO mixture, it will precipitate.

Troubleshooting Steps:

  • Reduce Final Concentration: The simplest first step is to test lower final concentrations of your compound in the assay.

  • Decrease DMSO Percentage: While DMSO helps, high final concentrations (typically >1%) can be toxic to cells and may affect assay results. However, for cell-free assays, you might be able to slightly increase the final DMSO percentage to keep the compound in solution. Test a matrix of compound concentrations and DMSO percentages to find a workable window.

  • Employ Solubilization Strategies: If the required concentration is non-negotiable, you must use an advanced solubilization technique. See Part 3 for detailed protocols on using co-solvents, pH adjustment, or other excipients.

Here is a decision tree for troubleshooting this common issue.

G start Compound Precipitates Upon Dilution q1 Is a lower final concentration acceptable? start->q1 a1_yes Yes: Reduce concentration and re-test. q1->a1_yes Yes q2 Can the final DMSO % be increased slightly? q1->q2 No a2_yes Yes: Test higher DMSO % (check assay tolerance). q2->a2_yes Yes a2_no No: Proceed to advanced formulation strategies. q2->a2_no No

Caption: Decision Tree for Troubleshooting Compound Precipitation.

Q5: I'm observing high variability in my biological assay results. Could this be related to solubility?

A5: Absolutely. Poor solubility is a frequent cause of inconsistent and non-reproducible assay data.[4] If your compound is not fully dissolved, the actual concentration in solution is unknown and variable. Small, undissolved particles can lead to erratic results between wells or experiments. Furthermore, if the compound begins to precipitate during the assay incubation period, the effective concentration decreases over time, skewing the results.

How to Verify:

  • Visual Inspection: Before running your assay, prepare your final compound dilutions in the assay medium in a clear plate or vial. Let it sit for the duration of your assay incubation and visually inspect for any signs of precipitation (cloudiness, crystals, film).

  • Solubility Assessment: Formally determine the solubility of your compound in the exact assay buffer you are using. This will define the maximum concentration you can reliably test.

Q6: How can I accurately determine the maximum soluble concentration of my compound in a specific buffer?

A6: A shake-flask method is the gold-standard approach for determining thermodynamic solubility.[4] This protocol will give you a reliable upper limit for your compound's concentration in a given medium.

Protocol: Shake-Flask Method for Thermodynamic Solubility
  • Preparation: Add an excess amount of your solid isoxazole compound to a known volume of your test buffer (e.g., assay medium) in a glass vial. "Excess" means you should be able to clearly see undissolved solid at the bottom.

  • Equilibration: Seal the vial tightly and place it on a shaker or rotator at a constant, controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach equilibrium.

  • Separation: After equilibration, let the vial stand to allow the excess solid to settle. Carefully remove a sample of the supernatant.

  • Filtration: To ensure no solid particles are carried over, filter the supernatant through a 0.22 µm filter (a low-binding filter like PVDF is recommended).

  • Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.[4]

  • Replication: Perform the entire experiment in triplicate to ensure the results are reproducible.

Part 3: Advanced Solubilization Strategies & Protocols

When simple methods fail, more advanced formulation strategies are necessary. These involve adding excipients—inactive substances—to the formulation to help dissolve the active compound.[5][19]

Q7: How can I use co-solvents to improve the solubility of my isoxazole compound?

A7: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[20] This makes the environment more favorable for dissolving lipophilic compounds. Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[18][20]

Protocol: Screening for an Effective Co-solvent System
  • Selection: Choose a few pharmaceutically acceptable co-solvents to screen (e.g., Ethanol, PG, PEG 400).

  • Preparation of Solvent Systems: Prepare a series of solvent systems by mixing the co-solvent with your aqueous buffer at different ratios (e.g., 10%, 20%, 30% co-solvent by volume).

  • Solubility Measurement: Using the shake-flask protocol described in Q6, determine the solubility of your isoxazole compound in each of the solvent systems.

  • Analysis: Plot the solubility of your compound as a function of the co-solvent percentage. This will show you which co-solvent is most effective and at what concentration.

  • Verification: Always check the compatibility of your chosen co-solvent system with your experimental model (e.g., ensure it doesn't affect cell viability or enzyme activity at the final concentration).

Technique Mechanism of Action Pros Cons
Co-solvents Reduces the polarity of the solvent system.[20]Simple to prepare; effective for moderate solubility enhancement.Can cause precipitation upon dilution; potential for biological/cellular toxicity.[18]
pH Adjustment Ionizes the compound, forming a more soluble salt.[20]Can produce a dramatic increase in solubility; cost-effective.Only works for ionizable compounds; risk of compound degradation at extreme pH.
Surfactants Form micelles that encapsulate the hydrophobic drug.[21]High solubilization capacity; widely used in formulations.Can interfere with some biological assays; potential for cell toxicity.[20]
Solid Dispersions Traps the drug in an amorphous, high-energy state within a polymer matrix.[22][23]Significant solubility enhancement; can improve bioavailability.[24]More complex to prepare; potential for physical instability (recrystallization).[25]
Q8: What are amorphous solid dispersions and how can they dramatically increase solubility?

A8: An amorphous solid dispersion (ASD) is a highly effective technique for enhancing the solubility of poorly soluble, crystalline drugs.[25][26] The core principle is to convert the drug from its stable, low-energy crystalline form into a high-energy, disordered amorphous state.[27][28] This is achieved by dispersing the drug molecules within a hydrophilic polymer matrix.[22]

When an ASD is exposed to an aqueous medium, the polymer carrier dissolves quickly, releasing the drug as very fine, high-energy particles that can achieve a much higher concentration (a supersaturated state) than the crystalline form ever could.[24][27] Common polymers used include PVP (povidone) and HPMC-AS (hydroxypropyl methylcellulose acetate succinate).[29]

Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
  • Co-dissolution: Dissolve both the isoxazole compound and a suitable polymer carrier (e.g., PVP) in a common volatile organic solvent (e.g., methanol or acetone).[30] A typical drug-to-polymer ratio to start with is 1:3 or 1:5 by weight.

  • Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This process leaves behind a thin, solid film on the flask wall.

  • Drying: Further dry the solid film under high vacuum for 24 hours to remove any residual solvent.

  • Harvesting and Sizing: Scrape the solid dispersion from the flask. Gently grind it into a fine powder using a mortar and pestle.

  • Characterization (Recommended): Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm that the drug is in an amorphous state within the dispersion.

  • Solubility Testing: Measure the solubility of the resulting ASD powder using the shake-flask method (Q6). The increase in solubility compared to the pure crystalline drug can be substantial.

The diagram below illustrates the principle of solid dispersions.

cluster_0 Crystalline Drug cluster_1 Amorphous Solid Dispersion (Drug in Polymer Matrix) cluster_2 High Concentration (Supersaturation) a1 a2 a1->a2 b1 a1->b1 a3 a2->a3 b2 a2->b2 a4 a3->a4 b3 a3->b3 b4 a4->b4 b1->b2 c1 b1->c1 b2->b3 c2 b2->c2 b3->b4 c3 b3->c3 c4 b4->c4 c1->c2 d1 c1->d1 c2->c3 d2 c2->d2 c3->c4 d3 c3->d3 d4 c4->d4 d1->d2 d2->d3 d3->d4 drug1 poly1 poly2 drug2 poly3 poly4 drug3 poly5 poly6 drug4 poly7 poly8 rel1 rel2 rel3 rel4 cluster_0 cluster_0 cluster_1 cluster_1 cluster_0->cluster_1 Formulation Process (e.g., Solvent Evaporation) cluster_2 cluster_2 cluster_1->cluster_2 Exposure to Aqueous Medium

Caption: How Amorphous Solid Dispersions Enhance Solubility.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Ethyl 5-(2-furyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of successful research and development. Ethyl 5-(2-furyl)isoxazole-3-carboxylate, a molecule featuring a promising scaffold for the synthesis of biologically active compounds, presents a unique spectroscopic fingerprint.[1] This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this target molecule.

For comparative analysis, we will contrast the predicted data for our target compound with published data for Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate , a structurally related analogue. This comparison will highlight how subtle changes in a substituent (a furan ring versus a benzoyloxymethyl group) manifest in the spectroscopic data, thereby sharpening our interpretive skills.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecule's architecture is fundamental to interpreting its spectra. Below is the structure of this compound with numbering for NMR assignment purposes.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule.

Assigned Proton (Number)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-4 (Isoxazole)~ 6.8 - 7.0Singlet (s)-1HThe lone proton on the isoxazole ring is expected in this region, similar to analogous 3,5-disubstituted isoxazoles.
H-5' (Furan)~ 7.6 - 7.8Doublet (d)~1.81HThe proton on the furan ring adjacent to the oxygen is the most deshielded of the furan protons.
H-3' (Furan)~ 7.2 - 7.4Doublet (d)~3.61HCoupled to H-4'.
H-4' (Furan)~ 6.5 - 6.7Doublet of doublets (dd)~3.6, ~1.81HCoupled to both H-3' and H-5'.
-OCH₂CH₃ (C9)~ 4.4 - 4.5Quartet (q)~7.12HThe methylene protons of the ethyl ester are deshielded by the adjacent oxygen.
-OCH₂CH₃ (C10)~ 1.3 - 1.5Triplet (t)~7.13HThe terminal methyl protons of the ethyl ester.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon spectrum will complement the proton data, confirming the carbon skeleton.

Assigned Carbon (Number)Predicted Chemical Shift (δ, ppm)Rationale
C6 (Ester C=O)~ 160 - 162The ester carbonyl is conjugated with the isoxazole ring, shifting it slightly upfield compared to a saturated ester.
C3 (Isoxazole)~ 158 - 160Carbon atom of the isoxazole ring attached to the ester group.
C5 (Isoxazole)~ 169 - 172Carbon atom of the isoxazole ring attached to the furan ring. Data from related 3,5-disubstituted isoxazoles supports this region.
C2' (Furan)~ 144 - 146The furan carbon attached to the isoxazole ring.
C5' (Furan)~ 145 - 147The furan carbon corresponding to the H-5' proton.
C3' (Furan)~ 112 - 114Furan carbon corresponding to the H-3' proton.
C4' (Furan)~ 112 - 114Furan carbon corresponding to the H-4' proton.
C4 (Isoxazole)~ 97 - 100The protonated carbon of the isoxazole ring typically appears significantly upfield.
C9 (-OCH₂CH₃)~ 61 - 63Methylene carbon of the ethyl ester.
C10 (-OCH₂CH₃)~ 14 - 15Methyl carbon of the ethyl ester.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the ester and the heterocyclic rings.

Table of Predicted IR Absorptions:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~ 3120 - 3150Medium-WeakAromatic C-H StretchAssociated with the C-H bonds on the furan and isoxazole rings.
~ 2980 - 2900MediumAliphatic C-H StretchFrom the ethyl group of the ester.
~ 1725 - 1740 Strong C=O Stretch (Ester) This is a key diagnostic peak. Its position indicates conjugation with the isoxazole ring.[2]
~ 1610MediumC=N Stretch (Isoxazole)Characteristic stretching vibration of the isoxazole ring.
~ 1500 - 1580Medium-StrongC=C Stretch (Aromatic)Overlapping signals from the isoxazole and furan rings.
~ 1250 & ~1100 Strong C-O Stretch (Ester) Esters typically show two strong C-O stretching bands, often referred to as the "Rule of Three" along with the C=O peak.[3]
~ 1020MediumC-O-C Stretch (Furan)Characteristic band for the furan ring system.[4]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

  • Expected Molecular Ion (M⁺): For C₁₀H₉NO₄, the exact mass is 207.0532 g/mol . A high-resolution mass spectrum should show a molecular ion peak at m/z 207.0532. The nominal mass spectrum will show the M⁺ peak at m/z = 207.

  • Predicted Fragmentation Pattern: The fragmentation of isoxazoles is often initiated by the cleavage of the weak N-O bond.[4] Subsequent fragmentations of the ester and furan moieties are also expected.

Key Predicted Fragments:

m/zPossible FragmentRationale
179[M - C₂H₄]⁺Loss of ethene from the ethyl ester via McLafferty rearrangement.
162[M - OCH₂CH₃]⁺Loss of the ethoxy radical from the ester group.
134[M - CO₂Et]⁺Loss of the entire carbethoxy group.
94[C₅H₃O-CN]⁺Resulting from the cleavage of the isoxazole ring.
67[C₄H₃O]⁺The furyl cation.

Comparative Analysis: this compound vs. Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate

To ground our predictions in experimental reality, we compare our target molecule with the structurally similar Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate, which has been synthesized and characterized.[5][6]

Spectroscopic FeatureTarget: this compound (Predicted) Alternative: Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate (Known/Inferred)
¹H NMR Signals for furan protons (~6.5-7.8 ppm).Signals for a phenyl group (~7.4-8.1 ppm) and a methylene group (-CH₂-) adjacent to an oxygen (~5.4 ppm).
¹³C NMR Four sp² carbons in the furan region (~112-147 ppm).Five sp² carbons for the phenyl ring (~128-134 ppm), a methylene carbon (~65 ppm), and an additional ester carbonyl (~166 ppm).
IR C-H stretches for furan ring. C-O-C stretch for furan (~1020 cm⁻¹).Additional strong C=O stretch from the benzoate ester (~1720 cm⁻¹). C-H stretches for the phenyl ring.
MS (M⁺) m/z = 207m/z = 275
MS Fragments Loss of fragments related to the furan ring (m/z = 67).Loss of benzoate radical ([M-121]⁺) or benzoic acid ([M-122]⁺).

This comparison demonstrates that while the core isoxazole and ethyl ester signals would be in similar regions, the substitution at the C5 position creates distinct and easily distinguishable spectroscopic signatures.

Experimental Protocols

The following are standardized, step-by-step methodologies for acquiring the spectroscopic data discussed.

Workflow for Spectroscopic Analysis

References

Confirming the Structure of Synthesized Isoxazole Derivatives: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry and drug development, valued for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The synthesis of novel isoxazole derivatives, however, is only the first step. The subsequent, and arguably most critical, phase is the unambiguous confirmation of the molecular structure. The potential for isomeric products, particularly in 3,5-disubstituted isoxazoles, necessitates a rigorous and multi-faceted analytical approach.[2][3]

This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of synthesized isoxazoles. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, framing each technique as a tool to answer specific structural questions. Our objective is to equip researchers with the strategic insight needed to select the most efficient and definitive combination of methods for their specific compound.

The Analytical Workflow: An Integrated Strategy

No single technique provides a complete structural picture. Instead, a synergistic workflow is employed, where each method contributes a unique and complementary piece of the puzzle. The process typically moves from foundational data (molecular formula) to detailed connectivity (2D NMR) and, when required, to the unequivocal three-dimensional structure (X-ray crystallography).

G cluster_0 Initial Confirmation cluster_1 Detailed Connectivity & Isomer Differentiation cluster_2 Unambiguous 3D Structure A Crude Product B HRMS (Elemental Composition) A->B C 1H & 13C NMR (Basic Skeleton & Functional Groups) A->C D 2D NMR (HSQC, HMBC, COSY) (Atom-to-Atom Connectivity) B->D C->D E NOESY (Through-Space Proximity) D->E F Single-Crystal X-ray Crystallography (Absolute Structure & Stereochemistry) D->F If Ambiguity Remains or Stereochemistry is Critical G Confirmed Structure E->G F->G

Caption: Integrated workflow for isoxazole structural confirmation.

Mass Spectrometry: Defining the Formula

The first fundamental question for any newly synthesized compound is, "What is its molecular formula?" High-Resolution Mass Spectrometry (HRMS) is the premier technique to answer this.

Expertise & Experience: Unlike low-resolution MS, which provides a nominal mass, HRMS measures the mass of a molecule with extremely high accuracy (typically to within 5 ppm).[4] This precision allows for the determination of a unique elemental composition, distinguishing between molecules that may have the same nominal mass but different atomic makeups.[5] This is the foundational data point upon which all further structural elucidation is built. While fragmentation patterns observed in MS can sometimes offer clues to differentiate isomers[2][6], its primary and most robust role is confirming the elemental formula.

Trustworthiness: A successful HRMS analysis provides a single, highly accurate mass measurement. When this measured mass matches the theoretical mass calculated for the target molecular formula, it provides a high degree of confidence in the elemental composition of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle

NMR spectroscopy is the most powerful and widely used tool for elucidating the detailed structure of organic molecules in solution. It provides a wealth of information about the chemical environment, connectivity, and spatial proximity of atoms.

1D NMR: The Initial Sketch (¹H and ¹³C)
  • ¹H NMR: This provides the first look at the proton environment. For isoxazoles, the proton at the C4 position is a key diagnostic signal, typically appearing as a singlet in the range of 6.5-7.0 ppm.[2][7] The precise chemical shift of this proton is sensitive to the electronic nature of the substituents at the C3 and C5 positions, offering initial clues about the isomeric structure.[3]

  • ¹³C NMR: This technique maps the carbon skeleton of the molecule. For isoxazoles, it confirms the number of unique carbons and their general electronic environment (e.g., aromatic, aliphatic, carbonyl). The chemical shifts of the C3, C4, and C5 carbons of the isoxazole ring are particularly informative for distinguishing between isomers.[8][9]

2D NMR: The Detailed Blueprint (HSQC, HMBC, NOESY)

While 1D NMR provides a parts list, 2D NMR shows how those parts are connected. For complex structures like substituted isoxazoles, 2D NMR is not optional; it is essential.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.[10] It is the definitive way to assign which protons belong to which carbons, creating a set of C-H "units" for the molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for piecing together the molecular framework. The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away.[11][12] By observing these long-range correlations, one can unequivocally establish the connectivity between the C-H units identified in the HSQC and connect them to non-protonated "quaternary" carbons. For example, observing a correlation from the isoxazole's C4-H proton to the C3 and C5 carbons confirms the core ring structure and their immediate substitution pattern.

Caption: Key HMBC correlations for an isoxazole ring.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): While HMBC reveals through-bond connectivity, NOESY reveals through-space proximity (generally < 5 Å).[13] This is crucial for confirming regiochemistry and the relative stereochemistry of substituents. For example, a NOESY correlation between a proton on a substituent at C5 and a proton on a substituent at C4 would provide strong evidence for their spatial closeness.

Single-Crystal X-ray Crystallography: The Gold Standard

When absolute, unambiguous proof of structure, including stereochemistry, is required, single-crystal X-ray crystallography is the definitive technique.[14][15]

Expertise & Experience: This method involves diffracting X-rays off a high-quality single crystal of the compound. The resulting diffraction pattern is used to generate a three-dimensional electron density map, from which the precise position of every atom in the molecule can be determined.[16][17] This provides an unparalleled level of detail, including exact bond lengths, bond angles, and the absolute configuration of stereocenters.[18]

Trustworthiness: The output of a successful X-ray crystallographic analysis is a 3D model of the molecule as it exists in the solid state. This is considered irrefutable proof of structure. The primary challenge and limitation of this technique is the need to grow a single crystal of sufficient size and quality, which can be a significant hurdle.[19][20]

Comparative Analysis of Techniques

TechniqueInformation ProvidedStrengthsLimitationsSample Requirements
HRMS Elemental Composition (Molecular Formula)High accuracy, very high sensitivity, small sample amount.Does not provide connectivity or 3D structure; generally cannot distinguish isomers.[5]~0.1-1 mg, must be pure and soluble in appropriate volatile solvents.[4][21]
¹H NMR Proton environment, neighboring protons (via coupling).Fast, provides a unique fingerprint, quantitative.Signal overlap in complex molecules can obscure data.2-10 mg, soluble in deuterated solvent.[22]
¹³C NMR Carbon skeleton, chemical environment of carbons.Excellent for identifying number of unique carbons, helps identify isomers.Low natural abundance of ¹³C requires longer acquisition times or more sample.5-20+ mg, soluble in deuterated solvent.
2D NMR (HMBC/HSQC) Atom-to-atom connectivity through 1, 2, and 3 bonds.Essential for definitively establishing the molecular framework and differentiating isomers.Requires more experiment time than 1D NMR; interpretation can be complex.5-20+ mg, higher concentration is better.
X-ray Crystallography Precise 3D atomic arrangement, bond lengths/angles, absolute stereochemistry.Unambiguous, "gold standard" proof of structure.[14][15]Requires a suitable single crystal , which can be difficult or impossible to grow.Single crystal (>0.1 mm) of high quality.[19]

Experimental Protocols

Protocol 1: NMR Sample Preparation (General)
  • Sample Weighing: Accurately weigh 5-20 mg of the purified isoxazole derivative directly into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice for many organic compounds.[23]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently vortex or swirl to ensure complete dissolution. The solution must be clear and free of any particulate matter.

  • Transfer: Using a clean glass pipette, transfer the solution to a standard 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification. The sample is now ready for analysis.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) Sample Submission
  • Purity Check: Ensure the sample is of high purity, as confirmed by NMR or another chromatographic technique. Contaminants like salts or detergents can interfere with ionization.[4]

  • Sample Preparation: Accurately weigh approximately 1 mg of the pure compound.

  • Solvation: Dissolve the sample in 1 mL of a high-purity, volatile solvent (e.g., HPLC-grade methanol or acetonitrile) to create a 1 mg/mL stock solution.[21] Aromatic solvents, DMSO, and DMF are generally unsuitable for ESI-MS analysis.[4]

  • Dilution: Create a final sample for analysis by diluting the stock solution to a final concentration of approximately 1-10 µg/mL.

  • Submission: Transfer the final diluted sample to a clean, labeled autosampler vial. Complete the submission form, providing the expected molecular formula and structure.[5] This information is crucial for the instrument operator to confirm the result.

Protocol 3: Single-Crystal X-ray Crystallography Workflow
  • Crystallization (The Critical Step): The goal is to grow a single, defect-free crystal. This is often more of an art than a science.

    • Method: Common techniques include slow evaporation of a saturated solution, vapor diffusion (precipitant vapor diffuses into a solution of the compound), or slow cooling of a saturated solution.[14]

    • Solvent System: Experiment with various solvents and solvent mixtures to find conditions that promote slow crystal growth.

  • Crystal Selection and Mounting: Using a microscope, identify a crystal with sharp edges and no visible fractures, typically >0.1 mm in all dimensions.[19] Carefully mount the selected crystal on a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray diffractometer. It is cooled in a stream of nitrogen gas (typically 100 K) to minimize thermal vibration and then rotated in a monochromatic X-ray beam. A detector records the positions and intensities of the thousands of diffracted X-ray reflections.[14][16]

  • Structure Solution and Refinement: Specialized software is used to process the diffraction data.

    • Solution: The data is used to solve the "phase problem" and generate an initial electron density map, which reveals the positions of the atoms.[19]

    • Refinement: The initial atomic model is refined against the experimental data to improve its accuracy, resulting in the final, highly precise molecular structure.[14]

Conclusion

The structural confirmation of a synthesized isoxazole derivative is a systematic process of evidence gathering. HRMS provides the elemental formula, serving as the cornerstone of the investigation. 1D and, critically, 2D NMR techniques like HMBC and HSQC are then used to meticulously assemble the atomic framework and establish connectivity, which is sufficient for differentiating isomers in the vast majority of cases. Finally, for novel scaffolds, compounds with ambiguous spectroscopic data, or when absolute stereochemistry must be known, single-crystal X-ray crystallography provides the ultimate, irrefutable proof of structure. By understanding the strengths and limitations of each technique, researchers can devise a logical and efficient strategy to validate their discoveries with the highest degree of scientific rigor.

References

A Comparative Analysis of Isoxazole Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole core is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a multitude of bioactive compounds and functional materials. The strategic synthesis of this five-membered heterocycle is therefore a critical endeavor for researchers in drug discovery and chemical development. This guide provides a comparative analysis of the most prominent methods for isoxazole synthesis, offering insights into their mechanisms, advantages, limitations, and practical applications. We will delve into the intricacies of each method, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic campaigns.

The Huisgen 1,3-Dipolar Cycloaddition: The Cornerstone of Isoxazole Synthesis

The Huisgen 1,3-dipolar cycloaddition is arguably the most fundamental and widely employed method for constructing the isoxazole ring.[1][2] This reaction involves the concerted [3+2] cycloaddition of a nitrile oxide with an alkyne.[1] The versatility and reliability of this method have made it a mainstay in organic synthesis.

Mechanism and Regioselectivity

The reaction proceeds through a concerted, pericyclic mechanism, where the 4π electrons of the nitrile oxide and the 2π electrons of the alkyne participate in a cycloaddition.[1] A key consideration in the Huisgen cycloaddition is regioselectivity, which dictates the substitution pattern on the resulting isoxazole ring. Generally, the reaction of a terminal alkyne with a nitrile oxide yields the 3,5-disubstituted isoxazole as the major regioisomer.[3] This regiochemical outcome is governed by both steric and electronic factors.

Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles via in situ Nitrile Oxide Generation [4]

This protocol describes a convenient one-pot, three-step procedure for the synthesis of 3,5-disubstituted isoxazoles from aldoximes and terminal alkynes.

  • Nitrile Oxide Generation: In a round-bottom flask, dissolve the aldoxime (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a chlorinating agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach), portion-wise at 0 °C to form the corresponding hydroximoyl chloride.

  • Cycloaddition: To the in situ generated hydroximoyl chloride, add the terminal alkyne (1.1 eq.) and a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to generate the nitrile oxide.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Advantages and Limitations

The primary advantages of the Huisgen cycloaddition include its broad substrate scope, high functional group tolerance, and generally good to excellent yields.[5] However, the regioselectivity can be a limitation when the 3,4-disubstituted isomer is the desired product.[3] Furthermore, the generation of nitrile oxides can sometimes require harsh conditions or produce unstable intermediates.[6]

The van Leusen Reaction: An Alternative Route to Oxazoles and Isoxazoles

While the van Leusen reaction is more commonly associated with the synthesis of oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC), modifications of this methodology can be adapted for isoxazole synthesis, particularly for specific substitution patterns.[7][8] The core of this reaction involves the versatile reactivity of the TosMIC reagent.[9]

Mechanism and Application in Isoxazole Synthesis

The classical van Leusen reaction involves the deprotonation of TosMIC, followed by nucleophilic attack on a carbonyl compound.[7] For isoxazole synthesis, related strategies can be employed where a TosMIC-like reagent or a precursor is reacted with a suitable nitrogen and oxygen-containing component. While not a direct one-to-one comparison with the cycloaddition methods, it represents a different synthetic disconnection.

Conceptual Workflow: van Leusen-type Isoxazole Synthesis

References

A Comparative Guide to the Biological Activity of Isoxazole Scaffolds: Spotlight on Ethyl 5-(2-furyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Core in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a versatile pharmacophore have cemented its role in a wide array of therapeutic agents.[3][4] The isoxazole moiety is integral to clinically approved drugs, including the COX-2 inhibitor Valdecoxib and the antirheumatic medication Leflunomide, highlighting its significance in targeting diverse biological pathways.[1][5] These derivatives exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[6][7][8][9]

This guide provides a comparative analysis of the biological potential of Ethyl 5-(2-furyl)isoxazole-3-carboxylate, a specific derivative, contextualized against other well-characterized isoxazoles. While this compound is a valuable intermediate in the synthesis of more complex, biologically active molecules, public domain data on its specific bioactivity is limited.[10][11] Therefore, this document serves a dual purpose: to review the known activities of comparable isoxazoles and to provide a robust framework of experimental protocols for researchers to elucidate the activity of this compound and similar novel compounds. We will explore the structure-activity relationships (SAR) that may govern its potential efficacy and provide detailed, self-validating methodologies for its evaluation.

Compound Profiles: A Structural Comparison

A compound's biological activity is intrinsically linked to its structure. The substituents at the C3 and C5 positions of the isoxazole ring are particularly critical in defining its interaction with biological targets.[12][13] Here, we compare our focus compound with two representative isoxazole derivatives that have documented antimicrobial and anticancer activities.

  • Focus Compound: this compound (A)

    • Structure: Features a furan ring at the C5 position and an ethyl carboxylate group at the C3 position. The furan ring, another five-membered heterocycle, can influence aromatic interactions and hydrogen bonding, while the ethyl ester group impacts solubility and can be a potential site for metabolic hydrolysis.[10]

    • Known Role: Primarily utilized as a synthetic intermediate for creating more complex pharmaceutical and agrochemical compounds.[10] Its inherent biological activity remains an area ripe for investigation.

  • Comparator 1: 3-(4-fluorophenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxamide (B)

    • Structure: This compound, which we will refer to as a representative anticancer isoxazole, features a substituted phenyl ring at C3 and a methyl group at C5. The key feature is the bulky, substituted carboxamide group at the C4 position.

    • Reported Activity: Derivatives of this class have shown potent anticancer activity, often by targeting critical cellular machinery like tubulin polymerization or protein kinases.[6][14] The trimethoxyphenyl moiety is a classic feature of many tubulin-binding agents.

  • Comparator 2: A Representative Antimicrobial Isoxazole (C)

    • Structure: Many antimicrobial isoxazoles are derived from chalcone precursors.[15] A common structural motif involves aryl groups at both the C3 and C5 positions. For instance, compounds with halogenated phenyl rings have demonstrated significant antibacterial and antifungal effects.[1][16]

    • Reported Activity: The presence of electron-withdrawing groups, such as chlorine or nitro groups on the phenyl rings, often enhances antimicrobial potency.[1] These compounds typically exert their effect by disrupting cell wall synthesis or other essential bacterial metabolic pathways.[17]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The subtle structural differences between isoxazole derivatives can lead to vastly different biological outcomes. Understanding these relationships is key to designing more potent and selective therapeutic agents.[2][13]

  • Anticancer Activity: For anticancer isoxazoles, the nature of substituents at the C3, C4, and C5 positions dictates the mechanism of action.[6][18] For example, many isoxazole-based anticancer agents function as inhibitors of Heat Shock Protein 90 (HSP90), tubulin polymerization, or various kinases.[14][18] The bulky aromatic groups on compounds like Comparator B are crucial for fitting into the hydrophobic pockets of these protein targets. The furan ring in our focus compound (A) is smaller and has different electronic properties than a substituted phenyl ring, which would likely result in a different target affinity or mechanism. The ethyl carboxylate group at C3 is a potential hydrogen bond acceptor but lacks the extensive structure of the carboxamide in Comparator B , suggesting it is less likely to be a potent tubulin inhibitor in its current form.

  • Antimicrobial Activity: The antimicrobial efficacy of isoxazoles is often governed by the lipophilicity and electronic nature of the C3 and C5 substituents.[7] As seen in compounds like Comparator C , halogenated aryl groups can enhance membrane permeability and interaction with microbial targets.[1] The 2-furyl group on compound (A) is a bioisostere of a phenyl ring and could confer some antimicrobial activity. However, its overall efficacy would need to be determined experimentally and compared against derivatives with more established antimicrobial pharmacophores.

Experimental Protocols for Biological Evaluation

To objectively assess the biological activity of this compound, a series of standardized in vitro assays is required. The following protocols are designed to be self-validating and provide a clear framework for investigation.

Diagram: General Synthesis and Evaluation Workflow

The journey from synthesis to biological characterization follows a logical progression. First, the compound is synthesized, often via a chalcone intermediate. It is then subjected to a battery of primary in vitro screens to identify potential biological activity, followed by more detailed secondary assays to determine potency and mechanism.

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_secondary Secondary Assays & Analysis start Starting Materials (e.g., Acetophenone, Aldehyde) chalcone Claisen-Schmidt Condensation (Chalcone Intermediate) start->chalcone cyclization Cyclization with Hydroxylamine HCl chalcone->cyclization product Target Isoxazole (e.g., Compound A) cyclization->product cytotoxicity Primary Screen: Cytotoxicity (MTT Assay) product->cytotoxicity antimicrobial Primary Screen: Antimicrobial (MIC Assay) product->antimicrobial anti_inflammatory Primary Screen: Anti-inflammatory (Griess Assay) product->anti_inflammatory ic50 IC50 Determination cytotoxicity->ic50 mechanism Mechanism of Action Studies (e.g., Kinase Inhibition, Apoptosis) ic50->mechanism sar Structure-Activity Relationship (SAR) Analysis mechanism->sar

Caption: General workflow from isoxazole synthesis to biological evaluation.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth.[19][20]

Rationale: The broth microdilution method is a quantitative and standardized technique that allows for the simultaneous testing of multiple compounds against various microorganisms in a high-throughput format.[21] It is considered a gold standard for determining MIC values.[20]

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from an agar plate.

    • Inoculate the colonies into a tube of cation-adjusted Mueller-Hinton Broth (MHB).

    • Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[19]

  • Preparation of Compound Dilutions:

    • Prepare a 1 mg/mL stock solution of this compound in Dimethyl Sulfoxide (DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in MHB to obtain a range of concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative/sterility control (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound where no visible growth is observed.[22]

Protocol 2: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[23][24]

Rationale: This assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[25] The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of a compound's cytotoxic effect.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing the various compound concentrations. Include a vehicle control (cells treated with DMSO at the highest concentration used) and an untreated control.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[26]

    • Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[19]

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Diagram: MTT Assay Workflow

This diagram illustrates the key steps of the MTT assay, from cell treatment to data acquisition.

A 1. Seed Cells in 96-well plate (24h incubation) B 2. Treat Cells with Isoxazole Derivatives (48-72h incubation) A->B C 3. Add MTT Reagent (3-4h incubation) B->C D 4. Solubilize Formazan (Add DMSO) C->D E 5. Measure Absorbance (570 nm) D->E F 6. Calculate IC50 Value E->F

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Protocol 3: In Vitro Anti-inflammatory Assay (Griess Assay for Nitric Oxide)

This protocol measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[27]

Rationale: Overproduction of nitric oxide by macrophages is a hallmark of inflammation.[27] The Griess assay provides a simple and sensitive colorimetric method to measure nitrite (a stable metabolite of NO) in the cell culture supernatant, serving as an indirect measure of NO production.[28]

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[27]

    • Pre-treat the cells for 1 hour with non-toxic concentrations of the test compound (determined from the MTT assay).

  • Stimulation:

    • Stimulate the cells by adding LPS (1 µg/mL) to all wells except the negative control.

    • Incubate for 24 hours at 37°C.

  • Griess Reaction:

    • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement and Analysis:

    • Measure the absorbance at 540 nm.

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production compared to the LPS-only treated cells.

Comparative Data Summary

The following tables present a template for summarizing the experimental data obtained from the described protocols. Data for comparator compounds would be sourced from existing literature, while the entries for the focus compound are intended to be populated with experimental results.

Table 1: Comparative Antimicrobial Activity (MIC)

CompoundStructureTest MicroorganismMIC (µg/mL)Reference
This compound (A) 5-(2-furyl), 3-(COOEt)S. aureusTo Be Determined-
E. coliTo Be Determined-
Antimicrobial Isoxazole (C) e.g., 3,5-diarylS. aureus[Literature Value][e.g., 1, 14]
E. coli[Literature Value][e.g., 1, 14]
Ciprofloxacin (Control) -S. aureus[Literature Value][Standard Data]
E. coli[Literature Value][Standard Data]

Table 2: Comparative Anticancer Activity (IC₅₀)

CompoundStructureCancer Cell LineIC₅₀ (µM)Reference
This compound (A) 5-(2-furyl), 3-(COOEt)MCF-7 (Breast)To Be Determined-
A549 (Lung)To Be Determined-
Anticancer Isoxazole (B) e.g., 3,4,5-trisubstitutedMCF-7 (Breast)[Literature Value][e.g., 3, 23]
A549 (Lung)[Literature Value][e.g., 3, 23]
Doxorubicin (Control) -MCF-7 (Breast)[Literature Value][Standard Data]
A549 (Lung)[Literature Value][Standard Data]

Conclusion and Future Directions

This compound is a structurally interesting molecule that holds potential as a bioactive compound, a prospect that is currently underexplored. While it serves as a valuable building block in synthetic chemistry, its intrinsic biological profile warrants a thorough investigation.[10] This guide establishes a clear and actionable framework for such an endeavor. By employing the standardized protocols for antimicrobial, cytotoxic, and anti-inflammatory screening provided herein, researchers can generate the robust data needed to compare its performance against other isoxazole derivatives.

The structure-activity relationship analysis suggests that while it may not possess the potent, targeted activity of highly functionalized anticancer isoxazoles, the presence of the furan moiety could confer modest antimicrobial or other biological effects. Future work should not only focus on executing these primary screens but also on synthesizing analogs. For instance, converting the ethyl ester at the C3 position to various amides or modifying the furan ring at C5 could dramatically alter the compound's biological profile, potentially leading to the discovery of novel therapeutic leads. The systematic application of these experimental and synthetic strategies will be crucial in unlocking the full potential of this and other promising isoxazole scaffolds.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Isoxazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the isoxazole scaffold represents a cornerstone of medicinal chemistry.[1][2][3] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a privileged structure found in numerous clinically approved drugs, valued for its metabolic stability and ability to participate in various non-covalent interactions.[2] This guide provides an in-depth comparison of isoxazole analogs, delving into their structure-activity relationships (SAR) across different therapeutic areas and offering detailed experimental protocols for their synthesis and evaluation.

The versatility of the isoxazole ring allows for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, by acting on diverse biological targets.[1][4][5] The biological activity of isoxazole derivatives is highly dependent on the nature and position of substituents on the isoxazole ring and any appended aryl moieties. Understanding these SARs is crucial for the rational design of potent and selective therapeutic agents.

Comparative Analysis of Isoxazole Analogs in Oncology

Isoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms of action, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of various protein kinases and enzymes.[6][7][8]

A critical aspect of the SAR of anticancer isoxazoles is the substitution pattern on the aromatic rings attached to the isoxazole core. The presence of electron-withdrawing groups, such as halogens (F, Cl) or trifluoromethyl (CF3) groups, on a phenyl ring often enhances cytotoxic activity.[1] For instance, isoxazoles with a fluorine or trifluoromethyl group at the fourth position of a phenyl ring have shown promoted cytotoxicity against various cancer cell lines.[1]

Below is a comparative table summarizing the in vitro cytotoxic activity of several isoxazole analogs against different human cancer cell lines.

Compound IDR1 (at position 3)R2 (at position 5)Cancer Cell LineIC50 (µM)Reference
1a 4-FluorophenylIndoleA549 (Lung)8.5[1]
1b 4-ChlorophenylIndoleA549 (Lung)7.2[1]
1c 4-TrifluoromethylphenylIndoleA549 (Lung)5.1[1]
2a Phenyl4-ChlorophenylMCF-7 (Breast)39.80[9]
2d 4-Chlorophenyl3,4-DimethoxyphenylHeLa (Cervical)15.48[9]
2e 4-Chlorophenyl3,4,5-TrimethoxyphenylHep3B (Liver)23.0[9]

Key SAR Insights for Anticancer Activity:

  • Substitution at the 3- and 5-positions: The nature of the substituents at these positions is a primary determinant of anticancer potency. Aryl groups are common, and their electronic properties play a significant role.

  • Role of Halogens: The data consistently shows that the presence of electron-withdrawing halogens like chlorine and fluorine on the phenyl ring enhances cytotoxicity.

  • Impact of Methoxy Groups: The number and position of methoxy groups on the phenyl ring can modulate activity, as seen in the comparison of compounds 2d and 2e .

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of isoxazole analogs on cancer cell lines.[10][11]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Isoxazole analog stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the isoxazole analogs in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Comparative Analysis of Isoxazole Analogs in Anti-inflammatory Applications

Isoxazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[12] Selective COX-2 inhibition is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

The SAR for anti-inflammatory isoxazoles often points to the importance of specific substituents that can interact with the active site of the COX-2 enzyme. For instance, a sulfonyl or sulfonylmethyl group on a phenyl ring at the 5-position of the isoxazole can be crucial for selective COX-2 inhibition.[1]

Here is a comparison of the COX-2 inhibitory activity of different isoxazole analogs.

Compound IDR1 (at position 3)R2 (at position 5)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
3a Methyl4-Sulfamoylphenyl0.45220[13]
3b Phenyl4-Sulfamoylphenyl0.32250[13]
3c Methyl4-(Methylsulfonyl)phenyl0.28300[1]
4a 4-MethoxyphenylFuran9.16Not specified[1]
4b 4-ChlorophenylFuran7.82Not specified[1]

Key SAR Insights for Anti-inflammatory Activity:

  • Pharmacophore for COX-2 Selectivity: The presence of a SO2Me or SO2NH2 group on a phenyl ring at the 5-position of the isoxazole is a key feature for potent and selective COX-2 inhibition.

  • Influence of the 3-Substituent: The nature of the substituent at the 3-position can modulate the inhibitory activity, with a phenyl group (3b) showing slightly better potency than a methyl group (3a) in this series.

  • Alternative Scaffolds: Other substitution patterns, such as a furan ring at the 5-position, can also confer anti-inflammatory activity, though the mechanism and selectivity may differ.

This protocol describes a common method for determining the COX-2 inhibitory activity of isoxazole analogs using a commercially available inhibitor screening kit.[14][15][16][17]

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Fluorometric probe

  • Test compounds (isoxazole analogs) and a known COX-2 inhibitor (e.g., Celecoxib)

  • 96-well black opaque plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX-2 enzyme, heme, and test compounds in the reaction buffer.

  • Enzyme and Inhibitor Incubation: To each well of the 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme. Then, add the test compound at various concentrations. For the control wells, add the vehicle (e.g., DMSO). Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm. The rate of increase in fluorescence is proportional to the COX-2 activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Comparative Analysis of Isoxazole Analogs in Antimicrobial Applications

The isoxazole scaffold is present in several antibacterial drugs, such as sulfamethoxazole and cloxacillin.[15] The antimicrobial activity of isoxazole derivatives is influenced by the substituents on the heterocyclic ring, which affect the compound's ability to penetrate bacterial cell walls and interact with molecular targets.

The SAR for antimicrobial isoxazoles often highlights the beneficial effect of electron-withdrawing groups and specific heterocyclic moieties. For example, the presence of a nitro group or a halogen on a phenyl substituent can enhance antibacterial activity.[3]

The following table compares the antimicrobial activity of various isoxazole analogs, represented by their Minimum Inhibitory Concentration (MIC).

Compound IDR1 (at position 3)R2 (at position 5)OrganismMIC (µg/mL)Reference
5a 4-ChlorophenylFuranS. aureus16[18]
5b 4-NitrophenylFuranS. aureus8[18]
5c 4-ChlorophenylFuranE. coli32[18]
5d 4-NitrophenylFuranE. coli16[18]
6a PhenylN-substituted benzimidazoleS. typhimurium12.5[1]
6b 4-ChlorophenylN-substituted benzimidazoleS. typhimurium6.25[1]

Key SAR Insights for Antimicrobial Activity:

  • Electron-Withdrawing Groups: The presence of a nitro group at the para-position of the phenyl ring (compounds 5b and 5d ) generally leads to better antibacterial activity compared to a chloro substituent (compounds 5a and 5c ).

  • Gram-Positive vs. Gram-Negative Activity: The efficacy of the compounds can vary between Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, suggesting differences in their mechanism of action or cell wall penetration.

  • Fused Heterocyclic Systems: The incorporation of other heterocyclic systems, such as benzimidazole, can lead to potent antimicrobial agents.

This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of isoxazole analogs against bacterial strains.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Isoxazole analog stock solutions (in DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Serial Dilution of Compounds: In a 96-well plate, perform a two-fold serial dilution of the isoxazole analogs in CAMHB to obtain a range of concentrations. Also, include a positive control (standard antibiotic), a negative control (broth only), and a growth control (broth with bacteria).

  • Inoculation: Add the standardized bacterial inoculum to each well, except for the negative control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Synthesis of Isoxazole Analogs

A common and versatile method for the synthesis of 3,5-disubstituted isoxazoles is the one-pot, three-step 1,3-dipolar cycloaddition of an in situ generated nitrile oxide with a terminal alkyne.[7]

This protocol describes a copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles from an aldehyde and a terminal alkyne.[7]

Materials:

  • Aldehyde

  • Terminal alkyne

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Chloramine-T trihydrate

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Copper turnings

  • tert-Butanol (t-BuOH) and water

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Oxime Formation: Dissolve hydroxylamine hydrochloride and sodium hydroxide in a 1:1 mixture of t-BuOH and water. Add the aldehyde and stir at room temperature for 30 minutes until oxime formation is complete (monitored by TLC).

  • Nitrile Oxide Generation and Cycloaddition: To the reaction mixture, add chloramine-T trihydrate in portions, followed by CuSO4·5H2O and copper turnings. Then, add the terminal alkyne.

  • Reaction and Work-up: Stir the mixture at room temperature until the reaction is complete (monitored by TLC). The product can often be collected by filtration.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes).

Visualizing SAR Workflows and Pathways

The following diagrams, created using Graphviz, illustrate a general workflow for SAR studies and a simplified signaling pathway that can be targeted by isoxazole analogs.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis & Iteration Start Design Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) Purification->InVitro InVivo In Vivo Models (if promising) InVitro->InVivo SAR SAR Analysis InVitro->SAR Optimization Lead Optimization SAR->Optimization Iterative Design Optimization->Start Iterative Design Signaling_Pathway cluster_pathway Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase Kinase1 Downstream Kinase 1 Receptor->Kinase1 Kinase2 Downstream Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Isoxazole Isoxazole Analog (Kinase Inhibitor) Isoxazole->Kinase1

References

A Senior Application Scientist's Guide to Isoxazole Synthesis: Benchmarking Novel Protocols Against Established Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, integral to a wide array of pharmaceuticals due to its diverse biological activities.[1] The pursuit of more efficient, sustainable, and scalable methods for its synthesis is a continuous endeavor in drug development. This guide provides an in-depth comparison of a prominent established method, the Huisgen 1,3-dipolar cycloaddition, against three innovative protocols: microwave-assisted synthesis, ultrasound-assisted synthesis, and continuous flow chemistry. We will delve into the mechanistic underpinnings, practical execution, and performance metrics of each approach to inform your selection of the optimal synthetic strategy.

The Enduring Standard: Huisgen 1,3-Dipolar Cycloaddition

The Huisgen 1,3-dipolar cycloaddition has long been a reliable and versatile method for constructing the isoxazole ring. This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[2] A key aspect of this method is the in situ generation of the often unstable nitrile oxide from a more stable precursor, typically an aldoxime.

Causality in Experimental Design: The choice of reagents and conditions in the Huisgen cycloaddition is dictated by the need to efficiently generate the nitrile oxide intermediate without promoting its dimerization into a furoxan byproduct. The selection of the oxidizing agent for the aldoxime and the solvent are critical parameters to control the reaction rate and selectivity.

Advantages of the Huisgen Cycloaddition:
  • Versatility: A broad range of substrates can be used, allowing for the synthesis of a diverse library of isoxazole derivatives.

  • Predictable Regioselectivity: The regiochemistry of the cycloaddition is often predictable based on the electronic and steric properties of the substituents on the nitrile oxide and the alkyne.

Limitations:
  • Reaction Times: Conventional heating methods can lead to long reaction times, sometimes spanning several hours.

  • Byproduct Formation: The dimerization of the nitrile oxide can be a significant side reaction, reducing the overall yield.

The New Wave: Innovative Protocols for Isoxazole Synthesis

In recent years, several new technologies have been applied to organic synthesis, offering significant improvements in terms of reaction speed, yield, and sustainability. Here, we evaluate three of the most promising methods for isoxazole synthesis.

Microwave-Assisted Synthesis: Rapid and Efficient Heating

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat the reaction mixture. Unlike conventional heating, which relies on conduction and convection, microwaves directly couple with polar molecules in the reaction, leading to rapid and uniform heating.[3]

The "Why" Behind Microwave Efficiency: The accelerated reaction rates observed in MAOS are attributed to the rapid and localized superheating of the solvent and reactants. This high-energy environment can overcome activation energy barriers more efficiently than conventional heating, leading to dramatically shorter reaction times. For the synthesis of isoxazoles from chalcones, microwave irradiation can drive the cyclization reaction to completion in a fraction of the time required by traditional refluxing.[3][4]

Ultrasound-Assisted Synthesis: The Power of Acoustic Cavitation

Sonochemistry, the application of ultrasound to chemical reactions, offers a unique mode of activation. The chemical effects of ultrasound arise from acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, creating a highly reactive environment.[1]

Harnessing Cavitation for Synthesis: In isoxazole synthesis, ultrasound can promote the reaction by enhancing mass transfer and accelerating the rates of chemical reactions. For instance, in multicomponent reactions, the intense mixing caused by cavitation can significantly improve the interaction between reactants, leading to higher yields in shorter times.[1][5]

Continuous Flow Chemistry: Precision and Scalability

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time.

Advantages of a Flow-Based Approach: The high surface-area-to-volume ratio in flow reactors allows for excellent heat and mass transfer, leading to improved reaction control and safety. For multi-step syntheses, such as the formation of trisubstituted isoxazoles, different reaction steps can be "telescoped" into a continuous sequence, minimizing manual handling and improving overall efficiency. The inherent scalability of flow systems also makes them highly attractive for industrial applications.

Head-to-Head Comparison: Synthesis of 3,5-Disubstituted Isoxazoles

To provide a tangible comparison, the following table summarizes the performance of the four methods for the synthesis of 3,5-disubstituted isoxazoles, a common structural motif in medicinal chemistry. While the specific substrates may vary slightly between the cited examples, this data offers a valuable snapshot of the relative performance of each technique.

MethodStarting MaterialsCatalyst/ReagentsSolventTemperature (°C)TimeYield (%)Reference
Huisgen Cycloaddition Terminal Alkyne, Hydroxyimidoyl ChlorideCu/Al2O3, Na2CO3Solvent-free (Ball-milling)Ambient20 minup to 95%[6]
Microwave-Assisted Chalcone, Hydroxylamine HClEthanolic NaOHEthanolMicrowave (210 W)10-15 min67-90%[3][4]
Ultrasound-Assisted Aldehyde, Alkyne, Hydroxylamine HClCaCl2/K2CO3, OxoneWater2513-17 min75-96%[5]
Flow Chemistry β-nitroenonesSnCl2·2H2OEthyl Acetate902 hours (residence time)Improved yield over batch--INVALID-LINK--

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of a representative 3,5-disubstituted isoxazole using each of the discussed methods.

Protocol 1: Huisgen 1,3-Dipolar Cycloaddition (Ball-Milling)

This protocol describes a solvent-free synthesis of 3,5-disubstituted isoxazoles.[6]

Materials:

  • Terminal alkyne (0.166 mmol)

  • Hydroxyimidoyl chloride (0.250 mmol)

  • Cu/Al2O3 nanocomposite

  • Sodium Carbonate (Na2CO3) (0.332 mmol)

  • Stainless steel (SS) milling beaker (50 mL capacity) with 8 SS milling balls (10 mm diameter)

Procedure:

  • To the milling beaker, add the terminal alkyne, hydroxyimidoyl chloride, Cu/Al2O3, and Na2CO3.

  • Mill the mixture for 20 minutes at a frequency of 60 Hz.

  • Upon completion, extract the product with a suitable organic solvent.

  • Purify the product by column chromatography.

Huisgen_Cycloaddition reagents Add Alkyne, Hydroxyimidoyl Chloride, Cu/Al2O3, Na2CO3 milling Ball Mill (20 min, 60 Hz) reagents->milling Load extraction Extract with Organic Solvent milling->extraction Reaction Complete purification Column Chromatography extraction->purification product Pure 3,5-Disubstituted Isoxazole purification->product Microwave_Synthesis mix Mix Chalcone, Hydroxylamine HCl, in Ethanolic NaOH irradiate Microwave Irradiation (210 W, 10-15 min) mix->irradiate cool Cool in Ice Bath irradiate->cool Reaction Complete filter Filter and Wash cool->filter product Pure Isoxazole Derivative filter->product Ultrasound_Synthesis reagents Mix Aldehyde, Alkyne, Hydroxylamine HCl, Reagents in Water sonicate Ultrasound Irradiation (25 °C, 13-17 min) reagents->sonicate extract Extract with Organic Solvent sonicate->extract Reaction Complete purify Purify extract->purify product Pure 3,5-Disubstituted Isoxazole purify->product Flow_Synthesis pumpA Pump A: β-nitroenone in Ethyl Acetate mixer T-Mixer pumpA->mixer pumpB Pump B: SnCl2·2H2O in Ethyl Acetate pumpB->mixer reactor Heated Reactor Coil (90 °C, 2h residence) mixer->reactor collect Collect Product Stream reactor->collect workup Work-up and Purification collect->workup product Pure 3,5-Disubstituted Isoxazole workup->product

References

Navigating the Binding Landscape: A Comparative Docking Analysis of Isoxazole Derivatives Against Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2][3][4][5] This guide provides an in-depth comparative analysis of molecular docking studies of isoxazole derivatives against crucial protein targets, offering field-proven insights into their binding mechanisms and therapeutic potential. By dissecting the causality behind experimental choices and presenting self-validating protocols, this document aims to empower researchers in their drug discovery endeavors.

Molecular docking is a powerful computational method that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of their association.[6][7][8] This in silico approach is instrumental in structure-based drug design, enabling the rapid screening of virtual compound libraries and providing a rationale for lead optimization.[7][9]

This guide will delve into comparative docking studies of isoxazole derivatives, with a particular focus on their interactions with Cyclooxygenase (COX) enzymes, key mediators of inflammation. We will explore how subtle structural modifications on the isoxazole core can significantly influence binding affinity and selectivity, providing a roadmap for the rational design of next-generation therapeutics.

Case Study: Isoxazole Derivatives as Cyclooxygenase (COX) Inhibitors

Non-steroidal anti-inflammatory drugs (NSAIDs) are a widely used class of medications that primarily exert their effects through the inhibition of COX enzymes.[10] There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, COX-2 is inducible and is upregulated at sites of inflammation.[11] Therefore, the selective inhibition of COX-2 over COX-1 is a key objective in the development of safer anti-inflammatory drugs.

Several studies have investigated isoxazole derivatives as potent and selective COX-2 inhibitors.[10][11][12][13] Here, we compare the docking performance of various isoxazole analogs against COX-1 and COX-2.

Data Presentation: Comparative Docking Scores and In Vitro Activity

The following table summarizes the binding affinities (docking scores) and in vitro inhibitory concentrations (IC50) of selected isoxazole derivatives against COX-1 and COX-2 enzymes. It is important to note that direct comparison of docking scores across different studies should be approached with caution due to variations in computational methods and scoring functions.

Compound IDIsoxazole ScaffoldTarget ProteinPDB IDDocking Score (kcal/mol)IC50 (nM)Selectivity Ratio (COX-1/COX-2)Reference
A13 5-methyl-isoxazole-4-carboxamideCOX-13KK6Not Reported644.63[10]
COX-25KIRNot Reported13
B2 Phenyl-isoxazole-carboxylic acidCOX-13KK6Not Reported<400020.7[10]
COX-25KIRNot Reported<4000
4f 3-methoxy acetophenone isoxazoleCOX-24COX-Not ReportedNot Reported[11]
5b Substituted-isoxazoleCOX-24COX-8.7Not ReportedNot Reported[12]
5c Substituted-isoxazoleCOX-24COX-8.5Not ReportedNot Reported[12]
5d Substituted-isoxazoleCOX-24COX-8.4Not ReportedNot Reported[12]
C6 Novel Isoxazole DerivativeCOX-1Not ReportedNot Reported>5061.73[13]
COX-2Not Reported-0.55 µM
C5 Novel Isoxazole DerivativeCOX-1Not ReportedNot Reported>5041.82[13]
COX-2Not Reported-0.85 µM

Note: A lower docking score generally indicates a more favorable binding affinity. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher selectivity ratio indicates greater selectivity for COX-2.

Analysis of Binding Interactions

The docking studies reveal key structural features of isoxazole derivatives that contribute to their binding affinity and selectivity for COX enzymes. For instance, in one study, the 3,4-dimethoxy substitution on a phenyl ring and a chlorine atom on another phenyl ring of an isoxazole-carboxamide derivative (compound A13) were shown to push the 5-methyl-isoxazole ring into a secondary binding pocket of the COX-2 enzyme, leading to ideal binding interactions.[10][14]

Molecular docking analyses of other isoxazole derivatives with the active site of the COX-2 enzyme (PDB ID: 4COX) have highlighted the importance of hydrogen bond interactions with key residues such as Cys41, Ala151, and Arg120 for potent anti-inflammatory activity.[12]

Experimental Protocols: A Guide to Molecular Docking of Isoxazole Derivatives

To ensure the trustworthiness and reproducibility of in silico experiments, a well-defined and validated protocol is essential. The following is a generalized, step-by-step methodology for performing molecular docking studies with isoxazole derivatives, based on common practices reported in the literature.[11][15][16]

Step 1: Protein Preparation
  • Obtain Protein Structure: Download the three-dimensional crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 4COX for COX-2).[11][12]

  • Pre-processing: Remove water molecules, co-crystallized ligands, and any other heteroatoms from the protein structure using molecular visualization software such as Discovery Studio Visualizer or PyMOL.[16]

  • Add Hydrogens and Charges: Add polar hydrogen atoms to the protein, as they are often not resolved in crystal structures. Assign partial charges to the protein atoms using a force field like Gasteiger charges. This can be done using tools like AutoDock Tools.[15][16]

  • Define the Binding Site: Identify the active site of the protein. This is often the location of the co-crystallized ligand in the original PDB file. Define a grid box that encompasses the entire binding pocket. The dimensions of the grid box are crucial for guiding the docking algorithm.[15]

Step 2: Ligand Preparation
  • 2D to 3D Conversion: Draw the two-dimensional structures of the isoxazole derivatives using chemical drawing software like ChemDraw. Convert these 2D structures into 3D structures.[11]

  • Energy Minimization: Perform energy minimization on the 3D ligand structures to obtain a stable, low-energy conformation. This is a critical step to ensure that the ligand conformation is realistic before docking.[11][15]

  • Save in Appropriate Format: Save the prepared ligand structures in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina).[16]

Step 3: Molecular Docking
  • Select Docking Software: Choose a well-validated molecular docking program. AutoDock Vina is a widely used and freely available option.[11] Other popular choices include Glide, GOLD, and FlexX.[6][9][17]

  • Run Docking Simulation: Execute the docking simulation, where the software will explore various possible conformations (poses) of the ligand within the defined binding site of the protein.[7] The algorithm will score these poses based on a scoring function that estimates the binding affinity.[6]

  • Analyze Results: The output of the docking simulation will be a set of docked poses for each ligand, ranked by their predicted binding energies.[15]

Step 4: Post-Docking Analysis
  • Visualize Interactions: Use molecular visualization software to analyze the binding mode of the top-ranked poses.[16]

  • Identify Key Interactions: Identify and analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking interactions.[16] This analysis provides insights into the molecular basis of binding and can guide further optimization of the ligand.

Visualization of Methodologies and Pathways

Diagrams are essential for visualizing complex workflows and biological pathways. The following diagrams, generated using Graphviz, illustrate the generalized workflow for computational docking and a simplified representation of the COX signaling pathway.

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis Protein_Prep Protein Preparation (PDB Download, Cleaning, Add H+) Grid_Gen Grid Generation (Define Binding Site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Pose Analysis (Binding Energy Scoring) Docking->Pose_Analysis Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic) Pose_Analysis->Interaction_Analysis

Caption: A generalized workflow for computational docking studies.

G cluster_cox COX Enzymes Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins Thromboxane Thromboxane COX1->Thromboxane COX2->Prostaglandins Prostacyclin Prostacyclin COX2->Prostacyclin Physiological_Effects Physiological Effects (Stomach Protection, Platelet Aggregation) Prostaglandins->Physiological_Effects Inflammatory_Response Inflammatory Response (Pain, Fever, Inflammation) Prostaglandins->Inflammatory_Response Thromboxane->Physiological_Effects Prostacyclin->Inflammatory_Response Isoxazole Isoxazole Derivatives (COX-2 Selective Inhibitors) Isoxazole->COX2 Inhibition

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Ethyl 5-(2-furyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of Ethyl 5-(2-furyl)isoxazole-3-carboxylate (CAS No. 33545-40-3). As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, its responsible management is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance.[1][2] This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the causality and regulatory framework behind each procedural step.

Hazard Identification and Proactive Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is critical. This compound is classified as hazardous, and its specific risks dictate the handling and disposal protocols required.[3][4]

Primary Hazards:

  • H302: Harmful if swallowed: Ingestion can lead to acute toxicity.

  • H315: Causes skin irritation: Direct contact can cause redness, itching, and inflammation.

  • H319: Causes serious eye irritation: Contact with eyes can result in significant and potentially lasting damage.

  • H335: May cause respiratory irritation: Inhalation of the powder can irritate the nose, throat, and lungs.[3]

This risk profile mandates that this compound be treated as a hazardous waste under the regulations established by the Environmental Protection Agency (EPA).[5] The "cradle-to-grave" management system, mandated by the Resource Conservation and Recovery Act (RCRA), requires that this chemical be tracked from the point of generation to its final, approved disposal.[6]

Parameter Guideline Rationale
Waste Classification Hazardous Chemical Waste (Toxicity, Irritant)Based on GHS hazard statements H302, H315, H319, H335, meeting EPA criteria for hazardous characteristics.[3]
Primary Container Original manufacturer's container or a compatible, sealable, solid waste container.Prevents chemical degradation of the container and ensures containment. The original container is preferred as it is guaranteed to be compatible.[7]
Required PPE Nitrile gloves, chemical safety goggles, lab coat. Face shield and respirator if creating dust.Protects against skin/eye irritation and inhalation of the compound, in line with OSHA's Laboratory Standard (29 CFR 1910.1450).[8][9][10]
Storage Location Designated Satellite Accumulation Area (SAA) within the laboratory.Ensures waste is stored safely at the point of generation and prevents improper commingling.[11]
Disposal Method Via a licensed hazardous waste disposal contractor. DO NOT dispose of in regular trash or down the drain.Ensures compliance with EPA regulations and prevents environmental contamination and harm to public health.[11][12]

Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)

Safety protocols are built on a hierarchy of controls. Before handling the waste, ensure the primary engineering and personal protective measures are in place.

  • Engineering Controls : All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood.[13] This is the most effective way to minimize respiratory exposure, as mandated by OSHA.[9][10]

  • Personal Protective Equipment (PPE) : PPE is the final barrier between the researcher and the chemical.[13]

    • Eye Protection : Wear chemical safety goggles at all times. If there is a risk of splashing, a face shield should also be used.

    • Hand Protection : Wear chemical-resistant gloves, such as nitrile gloves. Inspect them for tears or holes before use.

    • Body Protection : A buttoned lab coat must be worn to protect against skin contact.

Step-by-Step Disposal Protocol

This protocol ensures a self-validating system of safety and compliance. Each step logically follows the last, minimizing the potential for error.

Step 1: Waste Characterization and Segregation This compound must be disposed of as a solid, non-halogenated organic hazardous waste. It is crucial to segregate waste streams to prevent dangerous chemical reactions.[12][14] Never mix this waste with acids, bases, oxidizers, or aqueous waste streams.

Step 2: Container Selection Select a waste container that is in good condition, leak-proof, and chemically compatible with the isoxazole compound.[7][12] A high-density polyethylene (HDPE) container designated for solid chemical waste is an excellent choice. If possible, using the original product container is a best practice.[7]

Step 3: Proper Labeling Proper labeling is a critical regulatory requirement and the cornerstone of safe waste management.[12] Before any waste is added, the container must be labeled with a hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department. The label must include:

  • The words "Hazardous Waste"

  • Full Chemical Name: "this compound"

  • CAS Number: "33545-40-3"

  • Accumulation Start Date (the date the first particle of waste enters the container)

  • An accurate indication of the hazards (e.g., "Toxic," "Irritant")

Step 4: Accumulation in a Satellite Accumulation Area (SAA) The labeled waste container must be kept in a designated SAA, which must be at or near the point of waste generation and under the control of the laboratory personnel.[11]

  • The container must remain sealed at all times, except when actively adding waste.[15]

  • Store the container in secondary containment (such as a spill tray) to mitigate the effects of any potential leaks.[14]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[11]

Step 5: Arranging for Final Disposal Once the container is full or you no longer need to add to it, contact your institution's EH&S department to schedule a waste pickup.[15] They will transport the waste to a central accumulation area before it is collected by a licensed hazardous waste disposal company for final treatment and disposal, completing the RCRA "cradle-to-grave" cycle.[6][11]

Emergency Procedures: Spills and Exposures

Small Spill Management: In the event of a small spill (<100g) within a fume hood:

  • Ensure appropriate PPE is worn.

  • Gently cover the spill with a dry, inert absorbent material like vermiculite or sand. Avoid raising dust.

  • Carefully sweep the absorbed material into a designated hazardous waste container.

  • Wipe the area with a cloth dampened with a suitable solvent (e.g., acetone), and place the cloth in the same waste container.

  • All materials used for cleanup must be disposed of as hazardous waste.[7]

For larger spills, or any spill outside of a fume hood, evacuate the area, restrict access, and immediately contact your institution's emergency response or EH&S team.

Personnel Exposure:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[4]

  • Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[4]

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_contain Containment & Storage cluster_disposal Final Disposition cluster_emergency Contingency Start Waste Generated: This compound Assess 1. Hazard Assessment (Review SDS) Start->Assess PPE 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Container 3. Select Compatible Waste Container PPE->Container Label 4. Affix & Complete Hazardous Waste Label Container->Label Store 5. Place in Secondary Containment in Satellite Accumulation Area (SAA) Label->Store Seal Keep Container Sealed (Open only to add waste) Store->Seal Request 6. Container Full? Request EH&S Pickup Store->Request Disposal 7. Transfer to Licensed Hazardous Waste Vendor Request->Disposal Spill Spill Occurs Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Cleanup->Container Dispose of cleanup materials as waste

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(2-furyl)isoxazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(2-furyl)isoxazole-3-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.